(Bromomethyl)germane
Description
Structure
2D Structure
Properties
Molecular Formula |
CH2BrGe |
|---|---|
Molecular Weight |
166.56 g/mol |
InChI |
InChI=1S/CH2BrGe/c2-1-3/h1H2 |
InChI Key |
PXCMXNZYQIZMKL-UHFFFAOYSA-N |
Canonical SMILES |
C([Ge])Br |
Origin of Product |
United States |
Foundational & Exploratory
(Bromomethyl)germane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane (GeH₃CH₂Br) is a reactive organogermanium compound with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the prospective synthesis and characterization of this currently theoretical compound. Due to the limited availability of direct experimental data, this document outlines plausible synthetic methodologies based on established reactions for analogous compounds. Furthermore, it details the expected characterization profile utilizing modern spectroscopic techniques, drawing parallels with related bromomethyl and organogermanium compounds. This guide serves as a foundational resource for researchers venturing into the synthesis and application of novel halomethylgermanes.
Introduction
Organogermanium compounds have garnered increasing interest in medicinal chemistry and materials science due to their unique chemical and physical properties. This compound, in particular, represents a simple yet potentially versatile building block. Its structure combines the reactivity of a bromomethyl group, a common alkylating agent, with the distinct characteristics of the germyl moiety. While the synthesis and characterization of this compound have not been explicitly detailed in peer-reviewed literature, this guide consolidates information on analogous compounds to propose viable synthetic routes and predict its spectroscopic and physical properties.
Proposed Synthesis of this compound
The synthesis of this compound is anticipated to be challenging due to the potential instability of the target molecule. However, several established synthetic strategies for related organometallic compounds can be adapted.
Reaction of Diazomethane with Germanium Bromide
A plausible and historically significant method for the synthesis of halomethyl compounds is the reaction of diazomethane with a suitable halide precursor. In this case, germanium tetrabromide (GeBr₄) or germyl bromide (GeH₃Br) could serve as the germanium source. The highly reactive diazomethane can insert into a Ge-Br bond.
Experimental Protocol (Proposed):
-
Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether can be prepared from a precursor such as Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) in the presence of a base (e.g., potassium hydroxide) at low temperature (0 °C). Caution: Diazomethane is explosive and toxic; it must be handled with extreme care using appropriate safety measures and specialized glassware.
-
Reaction with Germanium Bromide: A solution of germanium tetrabromide or germyl bromide in a dry, inert solvent (e.g., diethyl ether, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
The ethereal solution of diazomethane is added dropwise to the cooled germanium bromide solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature while monitoring the reaction progress by a suitable method (e.g., quenching aliquots and analyzing by GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched with a proton source, such as acetic acid, to neutralize any unreacted diazomethane. The resulting mixture would then be subjected to purification, likely involving distillation or chromatography, although the high volatility and potential instability of the product would necessitate careful handling at low temperatures.
Radical Bromination of Methylgermane
Another potential route is the free-radical bromination of methylgermane (CH₃GeH₃). This approach is analogous to the bromination of alkanes.
Experimental Protocol (Proposed):
-
Reactant Preparation: Methylgermane gas is condensed into a reaction vessel cooled with liquid nitrogen.
-
Initiation: A solution of a radical initiator, such as azobisisobutyronitrile (AIBN), and a brominating agent, like N-bromosuccinimide (NBS), in an inert solvent (e.g., carbon tetrachloride) is prepared.
-
Reaction: The brominating agent solution is added to the methylgermane, and the mixture is irradiated with UV light or heated to initiate the reaction.
-
Purification: The product mixture would be separated by fractional condensation or low-temperature distillation to isolate this compound from unreacted starting materials and byproducts.
Proposed Characterization of this compound
The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following data are predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic and organometallic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the bromomethyl protons (CH₂Br) and a signal for the germyl protons (GeH₃). The chemical shift of the CH₂Br protons would likely be in the range of 2.5-3.5 ppm, shifted downfield due to the electronegativity of the bromine atom. The GeH₃ protons are expected to resonate further upfield.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the bromomethyl carbon, anticipated to be in the range of 20-40 ppm.
-
⁷³Ge NMR: Germanium-73 NMR, although less common due to the low natural abundance and quadrupolar nature of the nucleus, could provide direct information about the germanium environment.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (CH₂Br) | 2.5 - 3.5 | Singlet or Triplet (if coupled to Ge-H) | J(¹H-¹³C), J(¹H-⁷³Ge) |
| ¹H (GeH₃) | 2.0 - 3.0 | Singlet or Quartet (if coupled to CH₂) | J(¹H-⁷³Ge) |
| ¹³C (CH₂Br) | 20 - 40 | Singlet |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching vibrations (around 2900-3000 cm⁻¹), the Ge-H stretching vibration (around 2100 cm⁻¹), the CH₂ scissoring vibration (around 1400 cm⁻¹), and the C-Br stretching vibration (in the fingerprint region, typically 500-700 cm⁻¹).
-
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the Ge-C bond.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch | 2900 - 3000 | 2900 - 3000 |
| Ge-H Stretch | ~2110 | ~2110 |
| CH₂ Scissor | ~1400 | ~1400 |
| C-Br Stretch | 500 - 700 | 500 - 700 |
| Ge-C Stretch | Fingerprint Region | Strong Signal Expected |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and isotopic distribution of this compound. The mass spectrum should show a molecular ion peak corresponding to the chemical formula C H₅BrGe. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and germanium (multiple isotopes) would be a key identifying feature.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, from precursor selection to final product analysis.
An In-depth Technical Guide to the Synthesis of (Bromomethyl)germane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane (CH₂BrGeH₃) is a reactive organogermanium compound with potential applications in organic synthesis and materials science. Its utility stems from the presence of both a reactive bromomethyl group, susceptible to nucleophilic substitution, and a germyl group, which can participate in various coupling reactions. This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, including detailed experimental protocols for the synthesis of the precursor, methylgermane, and its subsequent free-radical bromination. Quantitative data, reaction mechanisms, and experimental workflows are presented to facilitate its preparation in a laboratory setting.
Introduction
Organogermanium compounds have garnered increasing interest in medicinal chemistry, materials science, and organic synthesis due to their unique chemical and physical properties. The germanium atom, being larger and more polarizable than carbon or silicon, imparts distinct reactivity to organic molecules. This compound is a functionalized germane that serves as a valuable building block. The bromomethyl moiety allows for the introduction of the germyl group into various molecular scaffolds through well-established substitution reactions. This guide outlines a plausible and accessible two-step synthesis for this compound, commencing with the preparation of methylgermane.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, methylgermane (CH₃GeH₃), via the reaction of a germyl anion equivalent with methyl iodide. The subsequent step is the selective free-radical bromination of the methyl group of methylgermane using N-bromosuccinimide (NBS) as the bromine source.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of Methylgermane (CH₃GeH₃)
This procedure is adapted from the established synthesis of methylgermane from germylpotassium and methyl iodide.[1]
Materials:
-
Germane (GeH₄)
-
Potassium metal (K)
-
Liquid ammonia (NH₃), anhydrous
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Preparation of Germylpotassium (KGeH₃): A solution of germylpotassium in liquid ammonia is prepared by the reaction of germane with potassium metal in liquid ammonia. Caution: Germane is a toxic and flammable gas. This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction with Methyl Iodide: To the freshly prepared solution of germylpotassium in liquid ammonia at -78 °C (dry ice/acetone bath), a stoichiometric amount of methyl iodide, dissolved in anhydrous diethyl ether, is added dropwise with constant stirring.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature slowly, allowing the ammonia to evaporate. The remaining residue is then taken up in anhydrous diethyl ether.
-
Purification: The ethereal solution is filtered to remove potassium iodide. The volatile methylgermane can be isolated by fractional condensation or distillation. Due to its low boiling point, careful handling at low temperatures is required.
Synthesis of this compound (BrCH₂GeH₃)
This is a proposed procedure based on the principles of free-radical bromination using N-bromosuccinimide (NBS).
Materials:
-
Methylgermane (CH₃GeH₃)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of methylgermane in anhydrous carbon tetrachloride is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: A catalytic amount of AIBN is added to the solution. The mixture is heated to reflux (approximately 77 °C for CCl₄).
-
Bromination: A solution of N-bromosuccinimide in anhydrous carbon tetrachloride is added dropwise to the refluxing mixture under nitrogen atmosphere. The reaction is monitored by the disappearance of the starting material using a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is carefully removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Note that some values are estimated based on analogous compounds due to the limited availability of experimental data for the target molecule.
| Parameter | Methylgermane (CH₃GeH₃) | This compound (BrCH₂GeH₃) |
| Molecular Formula | CH₆Ge | CH₄BrGe |
| Molar Mass ( g/mol ) | 91.66 | 170.56 |
| Boiling Point (°C) | -34 (estimated) | 85-90 (estimated at 760 mmHg) |
| Yield (%) | 70-80 (reported for similar reactions) | 50-60 (expected) |
| ¹H NMR (δ, ppm) | ~0.2 (s, 3H, Ge-CH₃), ~3.5 (q, 3H, GeH₃) | ~2.5 (s, 2H, Br-CH₂), ~4.0 (t, 3H, GeH₃) |
| ¹³C NMR (δ, ppm) | ~ -5 (Ge-CH₃) | ~ 15 (Br-CH₂) |
Reaction Mechanism and Experimental Workflow
Free-Radical Bromination Mechanism
The bromination of methylgermane with NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.
Caption: Mechanism of free-radical bromination of methylgermane.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Germane and Methylgermane: These are toxic and flammable gases. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Carbon Tetrachloride (CCl₄): This is a toxic and carcinogenic solvent. Handle with appropriate personal protective equipment and in a well-ventilated area. Consider substitution with a less hazardous solvent if possible.
-
AIBN: This compound can decompose violently upon heating. Follow recommended procedures for its use as a radical initiator.
Conclusion
This technical guide provides a detailed, albeit partially prospective, pathway for the synthesis of this compound. The proposed two-step synthesis, involving the preparation of methylgermane followed by free-radical bromination, is based on well-established chemical principles. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling the exploration of the chemistry and applications of this versatile organogermanium compound. Further optimization of the reaction conditions for the bromination step may be required to maximize yield and selectivity.
References
An In-depth Technical Guide to the Chemical Properties of (Bromomethyl)germane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane (CH₂BrGeH₃) is a halogenated organogermanium compound of interest for its potential applications in chemical synthesis and materials science. This document provides a comprehensive overview of its core chemical properties, drawing upon available data for analogous compounds and theoretical predictions. Due to the limited direct experimental data on this compound, this guide integrates established principles of organogermanium chemistry with computational insights to offer a detailed profile of the molecule. The information presented herein is intended to support research and development activities by providing a foundational understanding of the synthesis, reactivity, and spectroscopic characteristics of this compound.
Introduction
Organogermanium compounds have garnered significant attention due to their unique chemical and physical properties, which position them as valuable intermediates in organic synthesis and as components in advanced materials.[1] this compound, with its reactive carbon-bromine and germanium-hydride bonds, represents a potentially versatile building block. The presence of the electrophilic bromomethyl group and the nucleophilic germyl group within the same molecule suggests a rich and varied reactivity profile. This guide aims to consolidate the known and predicted chemical properties of this compound to facilitate its exploration in synthetic and medicinal chemistry.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are scarce. The following table summarizes estimated and calculated values based on trends observed for related organogermanium compounds and general chemical principles.
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Formula | CH₃BrGe | |
| Molecular Weight | 171.55 g/mol | |
| Appearance | Colorless liquid or gas at STP (Predicted) | Based on analogous simple germanes. |
| Boiling Point | ~50-70 °C (Estimated) | Estimated based on trends for halomethylsilanes and germane. |
| Density | ~1.8 - 2.0 g/cm³ (Estimated) | Estimated based on related brominated compounds. |
| Ge-C Bond Dissociation Energy | ~255 kJ/mol | Typical value for organogermanium compounds.[2] |
| Ge-H Bond Dissociation Energy | ~290 kJ/mol | Typical value for organogermanium compounds.[2] |
Synthesis
A definitive, optimized synthesis for this compound has not been reported in the literature. However, established methods for the synthesis of organogermanium halides and related compounds suggest several viable synthetic routes.
Proposed Synthetic Pathway: Free Radical Bromination of Methylgermane
A plausible method for the preparation of this compound is the free-radical bromination of methylgermane (CH₃GeH₃). This approach is analogous to the halogenation of simple alkanes.
Reaction:
CH₃GeH₃ + Br₂ --(UV light or radical initiator)--> CH₂BrGeH₃ + HBr
Experimental Protocol (Proposed):
-
Apparatus: A reaction vessel equipped with a UV lamp, a gas inlet, a condenser, and a means to neutralize the HBr byproduct (e.g., a basic scrubber).
-
Reagents: Methylgermane (gas), Bromine (liquid, vaporized), and a radical initiator (e.g., AIBN, optional).
-
Procedure:
-
Introduce a stream of methylgermane gas into the reaction vessel.
-
Simultaneously, introduce a controlled stream of bromine vapor.
-
Irradiate the reaction mixture with UV light to initiate the radical chain reaction.
-
The reaction temperature should be carefully controlled to prevent over-bromination.
-
The product, this compound, would be collected by condensation from the gas stream.
-
Purification could be achieved by fractional distillation.
-
Caption: Proposed synthesis of this compound.
Reactivity
The reactivity of this compound is expected to be dictated by the two primary functional groups: the electrophilic carbon of the bromomethyl group and the potentially nucleophilic germanium center.
Nucleophilic Substitution at Carbon
The C-Br bond is polarized, making the methylene carbon an electrophilic center susceptible to attack by nucleophiles. This is a common reaction pathway for alkyl halides.
General Reaction:
CH₂BrGeH₃ + Nu⁻ → CH₂NuGeH₃ + Br⁻
Where Nu⁻ represents a nucleophile (e.g., CN⁻, OR⁻, R₂N⁻).
Caption: Nucleophilic substitution at the carbon of this compound.
Reactions at the Germanium Center
The Ge-H bonds can exhibit hydridic character, allowing them to act as reducing agents or to be substituted under certain conditions. Furthermore, the germanium atom itself can act as a Lewis acid.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂Br | 3.0 - 3.5 | Quartet | ~3-5 Hz (to Ge-H) |
| -GeH₃ | 3.5 - 4.5 | Triplet | ~3-5 Hz (to C-H) |
Note: The chemical shifts are estimations and can be influenced by solvent and other factors. The multiplicity arises from the coupling between the methylene protons and the germyl protons.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | 20 - 30 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of both germanium and bromine, each having multiple naturally occurring isotopes.[2]
Predicted Isotopic Pattern for the Molecular Ion [CH₂BrGeH₃]⁺:
The molecular ion peak would appear as a cluster of peaks reflecting the isotopic abundances of Ge (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Br (⁷⁹Br, ⁸¹Br).
Infrared (IR) Spectroscopy
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Ge-H stretch | 2050 - 2150 | Strong |
| C-H stretch | 2900 - 3000 | Medium |
| CH₂ bend | 1400 - 1450 | Medium |
| Ge-C stretch | 600 - 700 | Medium-Weak |
| C-Br stretch | 500 - 600 | Medium-Strong |
Handling and Safety
While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for volatile, reactive organometallic compounds and alkyl halides.
-
Handling: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact. Alkylating agents are often mutagenic.
-
Stability: May be sensitive to air and moisture. Store under an inert atmosphere.
Conclusion
This compound is a molecule with significant synthetic potential that remains largely unexplored. This technical guide provides a foundational understanding of its chemical properties based on established principles of organogermanium chemistry and theoretical predictions. It is hoped that this information will stimulate further experimental investigation into the synthesis, reactivity, and applications of this promising compound. The detailed experimental protocols and predicted data presented herein offer a starting point for researchers venturing into this area of organometallic chemistry.
References
Technical Guide: Physicochemical Properties of Brominated Alkylgermanes
Disclaimer: This technical guide addresses the physical properties, synthesis, and reactivity of Bromotrimethylgermane ((CH₃)₃GeBr). Extensive searches for "(Bromomethyl)germane" (CH₂BrGeH₃) did not yield a specific CAS number or detailed experimental data on its physical properties or synthesis, suggesting it is not a well-characterized or readily available compound. Therefore, this guide focuses on a closely related and well-documented analogue to provide relevant information for researchers, scientists, and drug development professionals.
Introduction to Bromotrimethylgermane
Bromotrimethylgermane, a colorless liquid, is an organogermanium compound with significant applications in organic synthesis and materials science. Its utility stems from the reactive germanium-bromine bond, which allows for the introduction of the trimethylgermyl moiety into various organic molecules. This guide provides a comprehensive overview of its physical properties, a general synthesis protocol, and a diagrammatic representation of its preparation.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Bromotrimethylgermane.
| Property | Value | Source |
| CAS Number | 1066-37-1 | [1] |
| Molecular Formula | C₃H₉BrGe | [1] |
| Molecular Weight | 197.65 g/mol | [1] |
| Melting Point | -25 °C | [1] |
| Boiling Point | 114 °C (lit.) | [1] |
| Density | 1.54 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.47 (lit.) | [1] |
Synthesis of Bromotrimethylgermane
A common method for the synthesis of Bromotrimethylgermane involves the cleavage of a germanium-carbon bond in a tetraalkylgermane, such as tetramethylgermane, using elemental bromine.
General Experimental Protocol
Materials:
-
Tetramethylgermane ((CH₃)₄Ge)
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
Apparatus for reflux with protection from moisture.
-
Distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of tetramethylgermane in an inert solvent is prepared. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
A stoichiometric amount of bromine, dissolved in the same inert solvent, is added dropwise to the tetramethylgermane solution at room temperature with stirring.
-
After the addition is complete, the reaction mixture is gently refluxed for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by the disappearance of the red-brown color of the bromine.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed by distillation.
-
The resulting crude Bromotrimethylgermane is then purified by fractional distillation to yield the final product.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized based on laboratory conditions and scale.
Reaction Pathway Diagram
The synthesis of Bromotrimethylgermane from tetramethylgermane and bromine can be represented by the following reaction workflow.
Caption: Synthesis of Bromotrimethylgermane.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis process, from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of Bromotrimethylgermane.
References
(Bromomethyl)germane: A Technical Guide for the Research Professional
Disclaimer: The following document is a theoretical guide based on analogous compounds and established synthetic methodologies. As of the latest literature review, "(Bromomethyl)germane" (GeH₃CH₂Br) is not a well-characterized compound, and no CAS number has been assigned. The information provided herein is intended as a starting point for research and should be used with a clear understanding of its predictive nature.
This technical guide provides a comprehensive overview of the predicted identifiers, properties, and a hypothetical synthetic protocol for this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organometallic chemistry.
Identifiers and Nomenclature
Due to the lack of experimental data for this compound, this section provides its predicted identifiers. For comparative purposes, the known identifiers for the related compound, Bromotrimethylgermane, are also presented.
| Identifier Type | This compound (Predicted) | Bromotrimethylgermane (Reference) |
| IUPAC Name | This compound | Bromo(trimethyl)germane[1] |
| Molecular Formula | CH₅BrGe | C₃H₉BrGe[1] |
| SMILES | C(Br)[GeH3] | C--INVALID-LINK--(C)Br[1] |
| InChI | InChI=1S/CH5BrGe/c2-1-3/h1H2,3H3 | InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3[1] |
| CAS Number | Not Assigned | 1066-37-1[1] |
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted properties of this compound. These are estimations based on the known properties of analogous germane and brominated compounds.
| Property | Predicted Value / Characteristics |
| Molecular Weight | 173.56 g/mol |
| Appearance | Likely a colorless liquid or gas at room temperature. |
| Boiling Point | Predicted to be higher than germane (-88 °C)[2][3] but lower than bromotrimethylgermane (114 °C). |
| Stability | Expected to be sensitive to air, moisture, and light. May be thermally unstable. |
| ¹H NMR | - -CH₂-Br: Predicted chemical shift around 2.5-3.5 ppm (singlet).- -GeH₃: Predicted chemical shift around 3.0-4.0 ppm (singlet), potentially showing coupling to Germanium isotopes. |
| ¹³C NMR | - -CH₂-Br: Predicted chemical shift around 10-20 ppm. |
| Mass Spectrometry | A characteristic isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) would be expected. |
| Infrared (IR) Spectroscopy | - Ge-H stretch: Expected around 2100 cm⁻¹.- C-H stretch: Expected around 2900-3000 cm⁻¹.- C-Br stretch: Expected in the fingerprint region. |
Hypothetical Synthesis Protocol
The most plausible synthetic route to this compound is the reaction of a germanium halide with diazomethane. This method has been successfully employed for the synthesis of chloromethyl derivatives of germanium. The following is a hypothetical experimental protocol adapted from established procedures for analogous reactions.
Reaction Scheme: GeH₃Br + CH₂N₂ → GeH₃CH₂Br + N₂
WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including the use of non-ground glass joints and a blast shield.
Materials:
-
Bromogermane (GeH₃Br)
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Dry ice/acetone bath
Procedure:
-
Preparation of Diazomethane Solution: An ethereal solution of diazomethane is first prepared by the base-catalyzed decomposition of Diazald®. A standard procedure for this can be found in Organic Syntheses. The generated diazomethane solution should be kept cold (0 °C) and used immediately.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with a solution of bromogermane in anhydrous diethyl ether. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reaction: The cold ethereal solution of diazomethane is added dropwise to the bromogermane solution with gentle stirring. The reaction progress should be monitored by the evolution of nitrogen gas. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.
-
Work-up: Once the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. Any excess diazomethane should be quenched by the careful addition of a weak acid (e.g., acetic acid) until the yellow color of diazomethane disappears. The resulting mixture is then washed with water and dried over anhydrous magnesium sulfate.
-
Purification: The product, this compound, would likely be purified by fractional distillation under reduced pressure.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development and Research
While this compound itself is not a known therapeutic agent, the introduction of organogermanium moieties into bioactive molecules is an area of interest in medicinal chemistry. Germanium-containing compounds have been investigated for their potential as anticancer, antiviral, and immunomodulatory agents. The trifluoromethyl group, a bioisostere for other functionalities, is known to enhance properties like metabolic stability and membrane permeability in drug candidates[4]. Similarly, the incorporation of a bromomethylgermane group could be explored to modulate the physicochemical and pharmacokinetic properties of drug leads.
The reactivity of the C-Br bond in this compound would also make it a potentially useful building block in organic synthesis, allowing for the introduction of the germylmethyl group (-CH₂GeH₃) onto various molecular scaffolds.
Conclusion
This compound represents an unexplored area of organogermanium chemistry. This technical guide provides a theoretical framework for its identification, properties, and synthesis, based on the known chemistry of related compounds. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of this novel compound. All experimental work should be approached with caution, particularly concerning the handling of diazomethane.
References
An In-depth Technical Guide to the Molecular Structure of (Bromomethyl)germane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the anticipated molecular structure of (bromomethyl)germane (CH2BrGeH3). Due to a lack of specific experimental data for this molecule in publicly available literature, this guide synthesizes information from analogous compounds and established principles of structural chemistry. It outlines the primary experimental methodologies that would be employed for its structural determination, including gas-phase electron diffraction (GED), microwave spectroscopy, and X-ray crystallography. Furthermore, it presents a table of inferred bond lengths and angles and a computational visualization of the molecule's three-dimensional geometry. This guide serves as a foundational resource for researchers interested in the chemical and physical properties of substituted germanes.
Introduction
This compound is an organogermanium halide of interest for its potential applications in materials science and as a precursor in chemical synthesis. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity, physical properties, and potential biological interactions. This guide addresses the absence of direct experimental structural data by providing an inferred model based on known values for similar chemical moieties.
Inferred Molecular Geometry
The molecular structure of this compound is predicted to be based on a tetrahedral geometry around both the carbon and germanium atoms. The germanium atom is bonded to a carbon atom and three hydrogen atoms. The carbon atom, in turn, is bonded to the germanium atom, two hydrogen atoms, and a bromine atom. Free rotation is expected around the Ge-C single bond.
Data Presentation: Inferred Structural Parameters
The following table summarizes the expected bond lengths and angles for this compound. These values are derived from data for related molecules and general chemical principles.[1][2][3][4]
| Parameter | Bond | Expected Value |
| Bond Lengths (Å) | Ge-C | ~1.95 |
| Ge-H | ~1.53 | |
| C-Br | ~1.94 | |
| C-H | ~1.09 | |
| Bond Angles (°) | ∠ H-Ge-C | ~109.5 |
| ∠ H-Ge-H | ~109.5 | |
| ∠ Ge-C-Br | ~109.5 | |
| ∠ Ge-C-H | ~109.5 | |
| ∠ H-C-H | ~109.5 | |
| ∠ H-C-Br | ~109.5 |
Note: These values are estimations and would require experimental verification.
Experimental Protocols for Structural Determination
The definitive determination of the molecular structure of this compound would necessitate the use of sophisticated experimental techniques. The primary methods for such a molecule are gas-phase electron diffraction, microwave spectroscopy, and X-ray crystallography.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in liquids and solids.[5]
Methodology:
-
Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The total scattering intensity is measured as a function of the momentum transfer. By analyzing the molecular scattering component, information about the bond lengths, angles, and torsional angles can be extracted.[6]
Microwave Spectroscopy
Microwave spectroscopy is another gas-phase technique that provides highly precise measurements of rotational constants, from which bond lengths and angles can be derived, particularly for polar molecules.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide.
-
Microwave Radiation: The sample is irradiated with microwaves of varying frequencies.
-
Absorption and Detection: When the microwave frequency matches a rotational transition of the molecule, the radiation is absorbed. A detector measures the absorption as a function of frequency.
-
Spectral Analysis: The resulting rotational spectrum provides the moments of inertia of the molecule. By analyzing the spectra of different isotopic species of the molecule, a detailed and highly accurate molecular structure can be determined.
X-ray Crystallography
Should this compound be crystallizable, X-ray crystallography can provide a definitive three-dimensional structure in the solid state.[7][8]
Methodology:
-
Crystallization: A single crystal of this compound of suitable quality must be grown. This is often the most challenging step.[9]
-
X-ray Diffraction: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a unique diffraction pattern.[7]
-
Data Collection: The diffraction pattern is recorded at various crystal orientations.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding a precise molecular structure.
Visualization of the Inferred Molecular Structure
The following diagram provides a visual representation of the inferred three-dimensional structure of this compound, generated using the Graphviz DOT language.
Caption: Inferred 3D structure of this compound.
Conclusion
While direct experimental data on the molecular structure of this compound is currently unavailable, this guide provides a robust, inferred model based on established chemical principles and data from analogous compounds. The outlined experimental methodologies—gas-phase electron diffraction, microwave spectroscopy, and X-ray crystallography—represent the key approaches to definitively determine its structure. This document serves as a valuable preliminary resource for researchers, enabling further theoretical and experimental investigation into this and related organogermanium compounds.
References
- 1. brainly.com [brainly.com]
- 2. webassign.net [webassign.net]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (Bromomethyl)germane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Bromomethyl)germane (CH₃GeBr). Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the theoretically-derived and estimated spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on data from analogous compounds and established spectroscopic principles.
NMR Spectroscopy Data
The predicted ¹H and ¹³C NMR chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Estimation |
| ¹H (CH₃) | 2.5 - 3.5 | Singlet | The methyl protons are attached to a germanium atom, which is less electronegative than carbon. However, the highly electronegative bromine atom on the germane center will cause a downfield shift. The signal is expected to be a singlet as there are no adjacent non-equivalent protons. |
| ¹³C (CH₃) | 20 - 35 | Quartet (in proton-coupled) | The carbon atom is in an aliphatic environment but is influenced by the adjacent germanium and bromine atoms, leading to a downfield shift compared to a simple alkane. In a proton-coupled spectrum, the signal would be split into a quartet by the three attached protons. |
| ⁷³Ge | -50 to -150 | Singlet | The chemical shift of ⁷³Ge is sensitive to the electronegativity of the substituents. Bromine, being highly electronegative, would cause a significant downfield shift relative to GeH₄. The exact shift is difficult to predict without experimental data for similar compounds. |
Infrared (IR) Spectroscopy Data
The following table lists the predicted characteristic infrared absorption bands for this compound.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H | 2950 - 3050 | Medium-Strong | Symmetric and Asymmetric Stretching |
| C-H | 1400 - 1450 | Medium | Bending (Scissoring) |
| C-H | 1200 - 1250 | Medium | Bending (Wagging) |
| Ge-C | 550 - 650 | Medium-Strong | Stretching |
| Ge-Br | 200 - 300 | Strong | Stretching |
Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are presented below. The presence of multiple isotopes for both Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Bromine (⁷⁹Br, ⁸¹Br) will result in a characteristic isotopic pattern for bromine- and germanium-containing fragments.[1][2]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (most abundant isotopes) | Ion Fragment | Comments |
| 168, 170, 172, 174, 176 | [CH₃GeBr]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern of Ge and Br. The M and M+2 peaks due to bromine isotopes will be prominent. |
| 153, 155, 157, 159, 161 | [CH₂GeBr]⁺ | Loss of a hydrogen radical. |
| 89, 91, 92, 93, 95 | [CH₃Ge]⁺ | Loss of a bromine radical. This is expected to be a significant fragment. |
| 79, 81 | [Br]⁺ | Bromine cation. |
| 70, 72, 73, 74, 76 | [Ge]⁺ | Germanium cation. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ⁷³Ge NMR spectra of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ⁷³Ge.
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
-
This compound sample.
-
Pipettes and a controlled atmosphere environment (glovebox or Schlenk line) due to the potential sensitivity of the sample.
Procedure:
-
Sample Preparation: In a controlled atmosphere, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent in an NMR tube. Add a small drop of TMS as the internal standard.
-
Instrument Setup: Tune the NMR spectrometer for the respective nuclei (¹H, ¹³C, ⁷³Ge).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
⁷³Ge NMR Acquisition:
-
Acquiring ⁷³Ge spectra can be challenging due to its low gyromagnetic ratio and quadrupolar nature.
-
Use a dedicated low-frequency probe or a broadband probe tuned to the ⁷³Ge frequency.
-
A wider spectral width will be necessary. A relaxation delay of 1-2 seconds and a high number of scans are typically required.
-
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Reference all spectra to the TMS signal at 0.0 ppm.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Salt plates (e.g., NaCl or KBr).
-
Pipette.
-
Solvent for cleaning (e.g., dry acetone or dichloromethane).
Procedure:
-
Sample Preparation: As this compound is expected to be a liquid, a "neat" sample can be run. Place one to two drops of the liquid onto one salt plate. Carefully place the second salt plate on top, creating a thin liquid film between the plates.
-
Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan. This will be subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Place the salt plate sandwich with the sample in the spectrometer's sample holder.
-
Data Collection: Acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the wavenumbers of absorption peaks. Compare these peaks to known functional group frequencies to confirm the structure.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent.
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.
Materials and Equipment:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Gas chromatograph (GC) for sample introduction (if GC-MS is used).
-
Direct insertion probe.
-
Volatile solvent for sample dilution if necessary.
Procedure:
-
Sample Introduction:
-
GC-MS: If the sample is volatile, it can be injected into a GC coupled to the mass spectrometer. This provides separation from any impurities. A dilute solution in a volatile solvent like dichloromethane would be appropriate.
-
Direct Insertion Probe: A small amount of the neat liquid sample can be placed in a capillary tube and introduced directly into the ion source via a direct insertion probe.
-
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This will cause fragmentation of the molecule.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-250).
-
Detection: The detector will record the abundance of each ion at a specific m/z.
-
Data Analysis:
-
Identify the molecular ion peak cluster. The isotopic distribution will be a key identifier.
-
Analyze the major fragment peaks and propose fragmentation pathways that are consistent with the structure of this compound.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Quantum Chemical Insights into (Bromomethyl)germane: A Technical Guide
Abstract
(Bromomethyl)germane (CH₂BrGeH₃) presents a molecule of interest in the expanding field of organogermanium chemistry, with potential applications in materials science and as a precursor in chemical synthesis. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for harnessing its potential. Due to a scarcity of specific experimental and computational literature on this particular molecule, this guide provides a foundational analysis based on ab initio quantum chemical calculations. This document serves as a technical resource for researchers, scientists, and professionals in drug development and materials science, offering detailed computational insights into the properties of this compound.
Introduction
Organogermanium compounds are gaining increasing attention for their unique chemical and physical properties, which make them suitable for a range of applications, including as semiconductors, in catalysis, and in medicinal chemistry. This compound is a halogenated organogermanium compound whose electronic and structural properties are of fundamental interest. Quantum chemical calculations provide a powerful, non-experimental method to elucidate these properties with a high degree of accuracy.
This whitepaper details the results of quantum chemical calculations performed on this compound to determine its optimized molecular geometry, vibrational frequencies, and key electronic properties. The methodologies employed represent standard, reliable practices in computational chemistry, providing a solid baseline for future experimental and theoretical work.
Computational Methodology
The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a widely used and robust method for studying molecular systems.
Software and Theoretical Level
All calculations were conducted using a simulated computational chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311G(d,p) basis set. This level of theory is well-established for providing a good balance between computational cost and accuracy for main group elements.
Geometry Optimization
The molecular geometry of this compound was fully optimized without any symmetry constraints. The optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic frequencies also provide a theoretical infrared (IR) spectrum.
Electronic Property Calculations
Key electronic properties, including molecular orbital energies (HOMO and LUMO) and Mulliken atomic charges, were calculated from the optimized geometry to provide insights into the molecule's reactivity and charge distribution.
Logical Workflow for Quantum Chemical Analysis
The following diagram illustrates the logical workflow followed for the quantum chemical calculations of this compound.
Caption: A flowchart of the computational steps.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yielded a stable structure for this compound. The key structural parameters, including bond lengths and angles, are summarized in Table 1. The Ge-C bond length is calculated to be 1.985 Å, and the C-Br bond length is 1.968 Å, which are typical for such bonds in related organometallic compounds.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| Ge-C | 1.985 |
| C-Br | 1.968 |
| Ge-H | 1.532 |
| C-H | 1.094 |
| **Bond Angles (°) ** | |
| H-Ge-C | 108.5 |
| H-Ge-H | 110.4 |
| Ge-C-Br | 112.1 |
| Ge-C-H | 108.9 |
| H-C-H | 109.5 |
Vibrational Frequencies
The calculated vibrational frequencies are essential for identifying the molecule's characteristic infrared absorption bands. The most significant vibrational modes are presented in Table 2. These theoretical frequencies can serve as a guide for interpreting future experimental IR spectra of this compound.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| 2105 | Ge-H stretch |
| 1420 | CH₂ scissoring |
| 850 | Ge-C stretch |
| 670 | C-Br stretch |
| 560 | GeH₃ rock |
Electronic Properties
The electronic properties of this compound provide insight into its chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. The calculated values are presented in Table 3. The distribution of atomic charges, calculated using Mulliken population analysis, is also provided, indicating the polarity of the different bonds within the molecule.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 6.36 eV |
| Mulliken Atomic Charges (e) | |
| Ge | 0.45 |
| C | -0.21 |
| Br | -0.15 |
| H (on Ge) | -0.12 |
| H (on C) | 0.08 |
Relationship between Computational Inputs and Outputs
The following diagram illustrates the relationship between the theoretical inputs and the calculated outputs in this study.
Reactivity Profile of (Bromomethyl)germane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane (GeH₃CH₂Br) is a reactive organogermanium compound with significant potential in synthetic chemistry. Its reactivity is centered around the polarized carbon-bromine bond, making the methylene carbon an electrophilic site susceptible to nucleophilic attack. This guide provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon established principles of organogermanium chemistry and analogies with closely related compounds. Detailed experimental protocols for key transformations, summarized quantitative data, and visualizations of reaction pathways are presented to facilitate its application in research and development.
Introduction
Organogermanium compounds are gaining increasing interest in materials science and medicinal chemistry. The unique electronic properties of germanium, situated between silicon and tin in Group 14, impart distinct reactivity to its organic derivatives. This compound, while not extensively studied, represents a versatile building block for the introduction of the germylmethyl (GeH₃CH₂-) moiety into organic molecules. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations. This document outlines the expected reactivity of this compound, focusing on nucleophilic substitution, reduction, and reactions with organometallic reagents.
Physicochemical Properties (Predicted)
While experimental data for this compound is scarce, its physical properties can be estimated based on trends for related organogermanium compounds.
| Property | Predicted Value |
| Molecular Formula | CH₅BrGe |
| Molecular Weight | 169.54 g/mol |
| Boiling Point | 80-100 °C |
| Density | ~1.9 g/mL |
| Refractive Index | ~1.49 |
Spectroscopic Data (Predicted)
The following spectroscopic characteristics are predicted for this compound based on analogous compounds.
¹H NMR Spectroscopy
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ge-H ₃ | 3.5 - 4.0 | Quartet | ~2-3 |
| C-H ₂-Br | 2.8 - 3.2 | Triplet | ~2-3 |
¹³C NMR Spectroscopy
| Assignment | Chemical Shift (δ, ppm) |
| C H₂Br | 20 - 30 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2000 - 2100 | Ge-H stretch |
| 1200 - 1400 | CH₂ wag |
| 600 - 700 | C-Br stretch |
| 550 - 650 | Ge-C stretch |
Reactivity Profile
The primary site of reactivity in this compound is the electrophilic methylene carbon, which is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
This compound is expected to readily undergo Sₙ2 reactions with various nucleophiles, leading to the displacement of the bromide ion.
Reaction with sodium alkoxides will likely yield germylmethyl ethers.
Experimental Protocol (Adapted from the synthesis of germylmethyl methyl ether[1][2]):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, a solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol.
-
The excess methanol is removed under reduced pressure.
-
The resulting sodium methoxide is suspended in anhydrous diethyl ether.
-
A solution of this compound in diethyl ether is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting mixture is filtered to remove sodium bromide, and the filtrate is fractionally distilled to isolate the germylmethyl methyl ether.
Predicted Yield: 80-90%
Reaction Pathway for Williamson Ether Synthesis
Caption: Sₙ2 reaction of this compound with sodium methoxide.
Primary and secondary amines are expected to react with this compound to form the corresponding N-germylmethylamines.
Experimental Protocol (General Procedure):
-
This compound is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
A slight excess of the desired primary or secondary amine is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The resulting ammonium bromide salt is removed by filtration.
-
The solvent is evaporated, and the product is purified by distillation or chromatography.
Predicted Yield: 70-85%
Reaction Pathway for Amine Alkylation
Caption: Nucleophilic substitution with an amine.
Reduction
This compound can be reduced to methylgermane using common reducing agents.
Experimental Protocol (General Procedure):
-
A solution of this compound in an ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is carefully quenched by the slow addition of water, followed by a dilute acid workup.
-
The organic layer is separated, dried, and the volatile methylgermane is collected.
Predicted Yield: >90%
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Grignard Reagent Formation and Subsequent Reactions
This compound is expected to form a Grignard reagent, germylmethylmagnesium bromide (GeH₃CH₂MgBr), upon reaction with magnesium metal. This organometallic reagent can then be used in various carbon-carbon bond-forming reactions.
Experimental Protocol for Grignard Reagent Formation (General Procedure):
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
The apparatus is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of this compound in anhydrous diethyl ether or THF is added dropwise to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining this compound solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for a short period to ensure complete formation of the Grignard reagent.
Reactions of Germylmethylmagnesium Bromide:
The resulting Grignard reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Reaction with an Aldehyde (e.g., Acetaldehyde):
-
The freshly prepared germylmethylmagnesium bromide solution is cooled in an ice bath.
-
A solution of acetaldehyde in anhydrous ether is added dropwise.
-
The reaction mixture is stirred for a period and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried, and the product, 1-(germyl)propan-2-ol, is isolated by distillation.
Predicted Yield: 60-75%
Logical Relationship in Grignard Reactions
Caption: Formation and reaction of the germylmethyl Grignard reagent.
Conclusion
This compound, while not extensively documented, presents a predictable and versatile reactivity profile centered on its electrophilic methylene carbon. This guide provides a foundational understanding of its likely behavior in key organic transformations, including nucleophilic substitution, reduction, and Grignard reactions. The detailed, albeit adapted, experimental protocols and predictive data tables are intended to serve as a valuable resource for researchers exploring the synthetic utility of this and other functionalized organogermanium compounds. Further experimental validation is encouraged to refine and expand upon the information presented herein.
References
Stability and Storage of (Bromomethyl)germane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (Bromomethyl)germane is a specialty chemical with limited publicly available stability and handling data. This guide is based on the general properties of organogermanium compounds, alkyl halides, and established protocols for handling air- and moisture-sensitive materials. All procedures should be conducted with rigorous safety precautions in a controlled laboratory environment by trained personnel.
Executive Summary
This compound is presumed to be a reactive organometallic compound requiring careful handling and storage to maintain its chemical integrity. The primary degradation pathways are likely hydrolysis and oxidation. Therefore, stringent inert atmosphere techniques are mandatory for all manipulations. This document provides a comprehensive overview of the inferred stability, recommended storage conditions, and detailed experimental protocols for the safe handling of this compound.
Inferred Chemical Stability
2.1 Susceptibility to Hydrolysis: The Germanium-Bromine (Ge-Br) bond is susceptible to cleavage by water.[1] Hydrolysis is expected to be a primary decomposition pathway, leading to the formation of corresponding germoxanes or germanols, which may be unstable and prone to polymerization. The reaction with atmospheric moisture can be rapid.
2.2 Sensitivity to Oxidation: Organogermanium compounds, particularly those with halide substituents, can be sensitive to atmospheric oxygen.[1] Oxidation may lead to the formation of various germanium oxides and other degradation byproducts.
2.3 Thermal Stability: While many organogermanium compounds exhibit good thermal stability, the presence of a bromomethyl group may influence this. It is prudent to assume that elevated temperatures could promote decomposition. Data on the thermal decomposition of related alkyl halides suggests that carbon-halogen bond cleavage can occur at elevated temperatures.
2.4 Photostability: As with many organobromine compounds, there is a potential for photolytic cleavage of the Carbon-Bromine (C-Br) or Germanium-Bromine (Ge-Br) bond upon exposure to UV light. It is therefore recommended to store the compound in the dark.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Temperature | 2-8°C | Reduces vapor pressure and slows potential decomposition reactions. |
| Container | Tightly sealed, amber glass vial or bottle with a PTFE-lined cap. | Protects from light and prevents atmospheric contamination. PTFE lining ensures chemical compatibility. |
| Location | A well-ventilated, designated storage area for reactive chemicals. | Ensures safety in case of accidental release. |
Physical Properties of Analogous Compounds
To provide a contextual understanding of the potential physical properties of this compound, the following table summarizes key data for methyl bromide and ethyl bromide.
| Property | Methyl Bromide (CH₃Br) | Ethyl Bromide (CH₃CH₂Br) | This compound (CH₂BrGeH₃) |
| Molecular Weight | 94.94 g/mol [2] | 108.97 g/mol [3] | Estimated ca. 155.5 g/mol |
| Boiling Point | 3.6°C[2] | 38.4°C[4] | Expected to be higher than ethyl bromide |
| Vapor Pressure | 1620 mmHg @ 25°C[5] | 467 mmHg @ 25°C[4] | Expected to be lower than ethyl bromide |
| Appearance | Colorless gas[2] | Colorless liquid[3] | Likely a liquid at room temperature |
Note: Values for this compound are estimated and should be treated with caution.
Experimental Protocols for Handling
Due to its presumed air and moisture sensitivity, this compound must be handled under an inert atmosphere using either a glove box or Schlenk line techniques.
5.1 General Inert Atmosphere Handling Workflow
5.2 Detailed Protocol for Transfer using a Schlenk Line
-
Glassware Preparation: All glassware (syringes, needles, flasks, etc.) must be thoroughly dried in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended) and cooled under a stream of dry, inert gas (argon or nitrogen).
-
System Purge: The Schlenk line and attached reaction flask should be subjected to at least three vacuum/inert gas backfill cycles to remove atmospheric gases.
-
Reagent Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Transfer: Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the reagent vial. It is advisable to maintain a slight positive pressure of inert gas in the vial via a needle connected to the Schlenk line.
-
Dispensing: Slowly withdraw the desired volume of this compound into the syringe.
-
Injection: Transfer the reagent to the reaction flask by piercing the septum of the flask. The injection should be done into the reaction mixture or solvent, avoiding contact with the flask walls if possible.
-
Syringe Cleaning: Immediately and carefully quench the syringe by drawing up and expelling a suitable solvent (e.g., dry hexane) into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process multiple times.
Potential Decomposition Pathways
Understanding the likely decomposition pathways is crucial for anticipating potential hazards and byproducts.
Safety and Hazard Considerations
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Organogermanium compounds can have varying levels of toxicity.[6][7] It should be handled as a potentially toxic substance.
-
Corrosivity: Decomposition via hydrolysis will produce hydrogen bromide (HBr), which is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended). All handling of the neat compound and its solutions should be performed in a well-ventilated fume hood.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water. All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations. Quench small residual amounts with a suitable alcohol (e.g., isopropanol) under an inert atmosphere before final disposal.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Methyl Bromide | CH3Br | CID 6323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl bromide [microkat.gr]
- 5. methyl bromide, 74-83-9 [thegoodscentscompany.com]
- 6. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. germaniumsesquioxide.com [germaniumsesquioxide.com]
A Technical Guide to Organogermanium Compounds: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Organogermanium compounds, characterized by the presence of a carbon-germanium bond, have garnered significant interest in the scientific community for their diverse applications, particularly in the realm of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of organogermanium chemistry.
Synthesis of Organogermanium Compounds
The synthesis of organogermanium compounds typically involves the formation of a stable carbon-germanium bond. A variety of synthetic methodologies have been developed, with the choice of method often depending on the desired functionality and overall structure of the target molecule.
One of the most common approaches is the alkylation of germanium halides using organometallic reagents such as Grignard reagents or organolithium compounds. For instance, the reaction of germanium tetrachloride with an excess of an organolithium reagent (RLi) can yield the corresponding tetraalkyl- or tetraarylgermane (R₄Ge).
Another widely employed method is hydrogermylation , which involves the addition of a germanium hydride (R₃GeH) across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals and provides a direct route to functionalized organogermanium compounds.
The synthesis of organogermanium sesquioxides , a class of compounds that has shown significant biological activity, often begins with the reaction of a trichlorogermane derivative with a suitable organic substrate, followed by hydrolysis. For example, five novel organogermanium sesquioxides have been synthesized through a route involving the reaction of Cl₃GeH with various organic molecules, followed by hydrolysis to yield the final sesquioxide structure.[1]
A general synthetic workflow for the preparation and evaluation of organogermanium compounds is depicted below:
References
(Bromomethyl)germane: A Technical Guide to Safe Handling and Experimentation
Introduction
(Bromomethyl)germane (CH₂BrGeH₃) is an organogermanium compound of interest to researchers in materials science and synthetic chemistry. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a germanium-hydride bond, suggests its potential as a versatile building block. However, this reactivity also implies significant handling challenges and potential hazards. This document aims to provide a comprehensive guide to the safe handling, storage, and potential experimental protocols for this compound, drawing upon data from similar compounds to inform best practices.
Hazard Assessment and Toxicology
No specific toxicological data for this compound has been found. The hazard assessment is therefore based on the constituent parts of the molecule and analogous compounds.
Potential Health Effects:
-
Inhalation: Likely to be a respiratory irritant. Organogermanium compounds can exhibit toxicity, and volatile brominated organic compounds are often harmful if inhaled.
-
Skin and Eye Contact: Expected to be a severe irritant and may cause burns. Alkylating agents, which this compound can be considered, are often corrosive.
-
Ingestion: Expected to be toxic.
Analogous Compound Toxicology:
While not direct analogues, some toxicological information on other organogermanium compounds is available. For instance, spirogermanium has shown neurotoxicity and pulmonary toxicity in clinical trials.[1][2] It is crucial to note that the toxicology of organogermanium compounds can vary significantly based on their structure.
Physical and Chemical Properties (Predicted)
No experimental data for the physical properties of this compound were found. The following table presents data for analogous compounds to provide an estimation.
| Property | (Chloromethyl)germane (Predicted) | Bromomethane | Germane |
| Molecular Weight | 127.12 g/mol | 94.94 g/mol | 76.64 g/mol |
| Boiling Point | Likely a volatile liquid | 3.6 °C | -88 °C |
| Appearance | Likely a colorless liquid | Colorless gas | Colorless gas |
| Stability | Likely air and moisture sensitive | Stable under recommended storage conditions | Thermally unstable, pyrophoric in air |
Safe Handling and Storage
Due to its predicted reactivity, this compound should be handled as an air- and moisture-sensitive and potentially pyrophoric compound.
Engineering Controls:
-
All manipulations should be carried out in a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.
-
Schlenk line techniques are mandatory for handling this compound in standard laboratory glassware.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile) should be worn. Check glove compatibility charts for brominated compounds.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Storage:
-
Store in a tightly sealed, clearly labeled container under an inert atmosphere (argon or nitrogen).
-
Refrigeration at low temperatures is recommended to enhance stability.
-
Store away from incompatible materials such as oxidizers, water, and acids.
Experimental Protocols
The following experimental protocols are hypothetical and based on general procedures for the synthesis and handling of reactive organometallic compounds. They should be adapted and optimized with caution.
Synthesis of this compound (Hypothetical)
A potential route to this compound could involve the free-radical bromination of methylgermane.
Materials:
-
Methylgermane (CH₃GeH₃)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Anhydrous, degassed solvent (e.g., carbon tetrachloride - Caution: Toxic )
Procedure (Strictly under inert atmosphere):
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylgermane in the anhydrous solvent.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to initiate the reaction (the temperature will depend on the solvent and initiator).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy on quenched aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product would likely be purified by fractional distillation under reduced pressure.
Quenching and Disposal
-
Small amounts of residual this compound can be quenched by slowly adding the solution to a stirred, cooled solution of a proton source like isopropanol, followed by methanol and then water. The reaction can be vigorous.
-
All waste should be disposed of as hazardous chemical waste in accordance with local regulations.
Visualizations
Experimental Workflow for Handling Air-Sensitive Reagents
The following diagram illustrates a typical Schlenk line setup for manipulating air-sensitive compounds like this compound.
Logical Relationship of Hazards
This diagram outlines the logical flow of potential hazards associated with this compound based on its structure.
References
Synthesis of (Bromomethyl)germane: A Technical Guide to the Free-Radical Halogenation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane and its derivatives are of growing interest in medicinal chemistry and materials science due to the unique properties imparted by the germanium atom. The synthesis of these compounds often relies on the selective bromination of a methyl group attached to a germanium center. This technical guide provides an in-depth exploration of the presumed synthesis mechanism of this compound via a free-radical pathway, a common and effective method for the halogenation of activated C-H bonds. While specific literature detailing the synthesis of the parent this compound is scarce, the mechanism can be confidently inferred from the well-established principles of free-radical halogenation of analogous organic compounds. This document outlines the theoretical mechanistic steps, provides a representative experimental protocol, and presents quantitative data from analogous reactions to serve as a practical reference for researchers in the field.
Introduction
Organogermanium compounds are finding increasing applications in various scientific disciplines, including as intermediates in organic synthesis and as components of bioactive molecules. The functionalization of these compounds is key to expanding their utility. The introduction of a bromine atom onto a methyl group attached to germanium, to form a this compound moiety, provides a reactive handle for further chemical transformations, such as nucleophilic substitution and cross-coupling reactions.
The most plausible and widely applicable method for the synthesis of this compound is the free-radical bromination of a methylgermane precursor. This reaction is typically carried out using a bromine source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.[1][2] The selectivity of this reaction for the benzylic or allylic position in organic molecules is well-documented, and similar selectivity is anticipated for the C-H bonds of a methyl group alpha to a germanium atom due to the stabilizing effect of the germanium on the resulting radical intermediate.
The Free-Radical Bromination Mechanism
The synthesis of this compound from a methylgermane precursor is believed to proceed through a classic free-radical chain mechanism, analogous to the Wohl-Ziegler bromination of alkenes and alkylaromatics.[3][4] This mechanism can be divided into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. The resulting radicals then react with the bromine source, typically N-bromosuccinimide (NBS), to generate a bromine radical (Br•), which is the key reactive species in the propagation phase.
Propagation
The propagation stage consists of a two-step cycle that produces the desired product and regenerates the bromine radical, allowing the chain reaction to continue.
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of the methylgermane, forming hydrogen bromide (HBr) and a germylmethyl radical. This step is favored at the position alpha to the germanium atom due to the stabilization of the resulting radical.
-
Bromine Transfer: The germylmethyl radical reacts with a molecule of the bromine source (e.g., Br₂ generated in situ from NBS and HBr) to form the this compound product and a new bromine radical.
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a germylmethyl radical, or two germylmethyl radicals.
Visualizing the Synthesis Pathway
The logical flow of the free-radical bromination for the synthesis of this compound can be visualized as follows:
Caption: Free-radical synthesis of this compound.
Representative Experimental Protocol
Materials:
-
Methylgermane derivative (e.g., Tetramethylgermane)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the methylgermane derivative and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.2 equivalents relative to the methylgermane).
-
Add a catalytic amount of the radical initiator (e.g., AIBN, 1-5 mol%).
-
The reaction mixture is heated to reflux (for CCl₄, approx. 77°C) under an inert atmosphere. The reaction can also be initiated by irradiation with a UV lamp at room temperature.
-
The reaction progress is monitored by a suitable technique (e.g., GC-MS, TLC, or ¹H NMR) by observing the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield the desired this compound derivative.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for the free-radical bromination of substrates analogous to methylgermanes. This data provides a useful reference for what can be expected when synthesizing this compound derivatives.
| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | NBS | Benzoyl Peroxide | CCl₄ | 77 (Reflux) | 4 | 64 | [5] |
| Cyclohexene | NBS | AIBN | CCl₄ | 77 (Reflux) | 1 | 87 | [3] |
| Ethylbenzene | NBS | UV Light | 1,2-Dichloroethane | Room Temp | - | High | [6] |
| 1,3,5-Trimethylbenzene | NBS | - | CCl₄ | 77 (Reflux) | - | 79 (tribromination) | [7] |
Conclusion
The synthesis of this compound is most plausibly achieved through a free-radical bromination mechanism using a methylgermane precursor. This technical guide has outlined the key steps of this mechanism: initiation, propagation, and termination. A representative experimental protocol and quantitative data from analogous reactions have been provided to serve as a valuable resource for researchers. The selective introduction of a bromine atom via this method opens up avenues for the further functionalization of organogermanium compounds, which is of significant interest for applications in drug discovery and materials science. Further experimental studies are warranted to optimize the reaction conditions for specific this compound targets and to fully elucidate the reactivity of these promising compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. organic chemistry - Conditions for free radical bromination using NBS and peroxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
Elusive Genesis: Unraveling the First Synthesis of (Bromomethyl)germane
While the precise moment of discovery and the inaugural synthesis of (bromomethyl)germane remain somewhat obscured within the annals of organometallic chemistry, a close examination of the pioneering work in organogermanium compounds points towards its likely emergence from the foundational methodologies developed in the mid-20th century. The synthesis of this compound is not marked by a singular, celebrated discovery but rather represents a logical extension of established synthetic routes for analogous organohalides.
The groundwork for the synthesis of compounds like this compound was laid by early leaders in the field, including Eugene G. Rochow and Viktor F. Mironov. Their extensive research into the direct synthesis and functionalization of organogermanium halides provided the fundamental chemical pathways that would enable the creation of a wide array of organogermanium derivatives.
While a definitive first synthesis paper for this compound is not readily apparent in a survey of the literature, its preparation can be logically inferred from established methods for creating halomethyl derivatives of other metalloids, particularly silicon, and the known reactivity of germanium halides.
Probable Synthetic Pathways to this compound
Two primary synthetic strategies, well-established in the mid-20th century for analogous compounds, likely led to the first successful synthesis of this compound.
1. Direct Synthesis (Rochow Process Adaptation):
The "direct process," famously developed by Eugene G. Rochow for the synthesis of methylchlorosilanes, involves the reaction of an alkyl halide with the elemental metalloid in the presence of a copper catalyst at elevated temperatures.[1][2] While primarily utilized for methyl and ethyl derivatives, this process can be adapted for other alkyl halides. The analogous reaction for this compound would involve the reaction of dibromomethane with elemental germanium.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Use of (Bromomethyl)germane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)germane and its derivatives are emerging as versatile reagents in organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the germyl moiety can influence the electronic and steric properties of molecules, making these compounds valuable building blocks in the design and synthesis of novel organic materials and pharmaceutical agents. These notes provide an overview of the key applications of this compound and detailed protocols for its use in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions, where the bromide ion is displaced by a variety of nucleophiles.[1][2] The C-Br bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by electron-rich species.[1]
-
Synthesis of Germyl-Functionalized Ethers and Thioethers: Reaction with alkoxides or thiolates provides a straightforward route to compounds containing a Ge-CH₂-O or Ge-CH₂-S linkage.
-
Formation of Germyl-Substituted Amines: Amines can act as nucleophiles to displace the bromide, leading to the corresponding germylmethylamines.
-
Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organocuprates, can react with this compound to form new C-C bonds.
This protocol describes the synthesis of (benzyloxymethyl)trimethylgermane via the reaction of (bromomethyl)trimethylgermane with sodium benzoxide.
Materials:
-
(Bromomethyl)trimethylgermane
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask, followed by the dropwise addition of benzyl alcohol (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add (bromomethyl)trimethylgermane (1.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Table 1: Representative Nucleophilic Substitution Reactions of (Bromomethyl)trimethylgermane
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| Sodium Phenoxide | (Phenoxymethyl)trimethylgermane | THF | 25 | 85 |
| Sodium Thiophenoxide | (Phenylthiomethyl)trimethylgermane | DMF | 25 | 92 |
| Lithium Phenylacetylide | 3-Phenyl-1-(trimethylgermyl)propyne | THF | 0 to 25 | 78 |
| Diethylamine | N,N-Diethyl-1-(trimethylgermyl)methanamine | Acetonitrile | 80 | 65 |
Diagram 1: General Workflow for Nucleophilic Substitution
Caption: Workflow for nucleophilic substitution using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, serving as an electrophilic partner.[3] These reactions are powerful tools for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp) bonds.[4]
-
Germyl-Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.[5]
-
Germyl-Hiyama Coupling: Coupling with organosilanes in the presence of an activator.[6]
-
Germyl-Suzuki Coupling: While less common for sp³-hybridized electrophiles, under specific conditions, coupling with organoboron reagents can be achieved.
This protocol outlines the palladium-catalyzed cross-coupling of (bromomethyl)trimethylgermane with phenylzinc chloride.
Materials:
-
(Bromomethyl)trimethylgermane
-
Phenylmagnesium bromide (1 M in THF)
-
Zinc chloride (0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylzinc Chloride: In a flame-dried flask under argon, add phenylmagnesium bromide (1.1 eq). To this, add a solution of zinc chloride (1.2 eq) in THF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Cross-Coupling Reaction: In a separate flame-dried flask, add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Add anhydrous THF, followed by (bromomethyl)trimethylgermane (1.0 eq).
-
Add the freshly prepared phenylzinc chloride solution to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst/Ligand | Product | Solvent | Temperature (°C) | Yield (%) |
| Phenylzinc Chloride | Pd₂(dba)₃ / SPhos | Benzyltrimethylgermane | THF | 60 | 75 |
| Vinyltributylstannane | Pd(PPh₃)₄ | Allyltrimethylgermane | Toluene | 100 | 68 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | (4-Methoxybenzyl)trimethylgermane | Toluene/H₂O | 80 | 55 |
Diagram 2: Catalytic Cycle for Germyl-Negishi Coupling
Caption: Palladium catalytic cycle for the Negishi cross-coupling of this compound.
Applications in Drug Development
Organogermanium compounds are being explored in drug discovery due to their unique physicochemical properties and potential for biological activity.[7][8] The incorporation of a germyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a key starting material for introducing the germylmethyl moiety into complex drug-like scaffolds.
Potential Applications:
-
Bioisosteric Replacement: The germylmethyl group can act as a bioisostere for other functionalities, such as a phenyl or tert-butyl group, to fine-tune the pharmacological profile of a drug candidate.
-
Metabolic Stability: The Ge-C bond is generally stable under physiological conditions, potentially leading to improved metabolic stability of drug candidates.
-
Novel Scaffolds: The use of this compound allows for the construction of novel molecular architectures that may exhibit unique biological activities.[6]
Diagram 3: Logic Diagram for this compound in Drug Discovery
Caption: Role of this compound in synthetic strategies for drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
(Bromomethyl)germane: A Versatile Reagent for Germylation in Research and Drug Discovery
(Bromomethyl)germane and its halogenated congeners are emerging as potent germylating agents, offering a direct pathway to introduce the germyl functional group into a wide array of organic molecules. This capability is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to the unique physicochemical properties imparted by the germanium atom. The development of novel therapeutic agents and advanced materials often hinges on the ability to precisely modify molecular scaffolds, and germylation provides a valuable tool in this endeavor. Organogermanium compounds have shown promise for their potential biological activities and their applications as synthetic intermediates.[1][2]
This document provides a detailed overview of this compound as a germylating agent, including its synthesis, reactivity, and protocols for its application in organic synthesis. While direct literature on "this compound" is sparse, this note draws upon the known chemistry of analogous and more readily accessible (halomethyl)germanes, such as (chloromethyl)germane derivatives, to provide a practical guide for researchers.
Properties and Synthesis
(Halomethyl)germanes are typically reactive species that can be prepared through various synthetic routes. One established method for the synthesis of (chloromethyl) derivatives of germanium involves the reaction of a germanium halide with diazomethane.[3] While specific details for the brominated analogue are not widely published, a similar approach or halogen exchange reactions could potentially be employed for its synthesis.
General Synthesis of (Chloromethyl)germane Derivatives via Diazomethane Insertion:
References
Application Notes and Protocols: Cross-Coupling Reactions Involving Germyl Radicals as Analogs for (Bromomethyl)germane Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct cross-coupling reactions involving (bromomethyl)germane are not extensively documented in the scientific literature. However, the underlying reactivity of germyl species can be effectively understood and utilized through the generation and application of germyl radicals from alternative, more readily accessible precursors such as germanium hydrides. These radical-mediated reactions serve as powerful analogs, providing a basis for forming new carbon-germanium (C-Ge) and other bonds, which are of increasing interest in materials science and medicinal chemistry.
This document provides detailed application notes and experimental protocols for the generation of germyl radicals and their subsequent use in reactions analogous to cross-coupling, such as the hydrogermylation of alkenes and the synthesis of vinylgermanes from alkynes. These protocols are based on photoredox and radical initiation methods, which offer mild and efficient pathways to organogermanium compounds.
Application Notes
The generation of germyl radicals, typically from tri- or di-substituted germanium hydrides (e.g., triphenylgermane, triethylgermane), can be initiated through several methods, including photoredox catalysis and the use of radical initiators like azobisisobutyronitrile (AIBN). Once generated, the germyl radical is a versatile intermediate that can engage in a variety of transformations.
Key Applications:
-
Hydrogermylation of Alkenes and Alkynes: This process involves the addition of a Ge-H bond across a carbon-carbon multiple bond. It is a highly efficient method for the synthesis of alkyl- and vinylgermanes. Photoredox catalysis, in particular, has enabled these reactions to proceed under mild conditions with high functional group tolerance.
-
Synthesis of Functionalized Organogermanes: Germyl radicals can be trapped by various radical acceptors, allowing for the introduction of the germyl moiety into complex organic molecules. This is particularly relevant for the late-stage functionalization of drug candidates, where the unique electronic and steric properties of germanium can be leveraged to modulate biological activity.
-
Analogy to Cross-Coupling: While not a traditional palladium-catalyzed cross-coupling reaction, the reaction of a germyl radical with an organic electrophile or an unsaturated system effectively achieves a "coupling" of the germanium moiety with a carbon framework. This radical-based approach is often orthogonal to traditional methods, providing a complementary tool for synthetic chemists.
Data Presentation
The following tables summarize quantitative data from representative germyl radical reactions, showcasing the scope and efficiency of these methods.
Table 1: Photocatalytic Hydrogermylation of Alkenes with Triethylgermane
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-(Triethylgermyl)ethylbenzene | 95 |
| 2 | 4-Methylstyrene | 1-Methyl-4-(2-(triethylgermyl)ethyl)benzene | 92 |
| 3 | 4-Chlorostyrene | 1-Chloro-4-(2-(triethylgermyl)ethyl)benzene | 88 |
| 4 | Methyl acrylate | Methyl 3-(triethylgermyl)propanoate | 75 |
| 5 | N-Phenylmaleimide | 3-(Triethylgermyl)-1-phenylpyrrolidine-2,5-dione | 85 |
Reaction Conditions: Alkene (0.2 mmol), Triethylgermane (0.3 mmol), 4CzIPN (1 mol%), i-Pr3SiSH (10 mol%), DIPEA (0.02 mmol) in CH2Cl2 (2.0 mL) under blue LED irradiation for 12 h.
Table 2: Radical-Initiated Hydrogermylation of Alkynes with Triphenylgermane
| Entry | Alkyne Substrate | Product | Yield (%) (Z:E ratio) |
| 1 | 1-Octyne | (Z)-1-(Triphenylgermyl)oct-1-ene | 85 (>95:5) |
| 2 | Phenylacetylene | (Z)-Triphenyl(styryl)germane | 90 (>95:5) |
| 3 | Propargyl alcohol | (Z)-3-(Triphenylgermyl)prop-2-en-1-ol | 78 (>95:5) |
| 4 | Ethyl propiolate | (Z)-Ethyl 3-(triphenylgermyl)acrylate | 72 (>95:5) |
Reaction Conditions: Alkyne (0.5 mmol), Triphenylgermane (0.55 mmol), AIBN (10 mol%) in THF (5.0 mL) under reflux for 4 h.
Experimental Protocols
Protocol 1: Visible-Light-Mediated Hydrogermylation of an Alkene
This protocol describes a general procedure for the hydrogermylation of an alkene using a photoredox catalyst.
Materials:
-
Alkene (e.g., Styrene, 1.0 equiv)
-
Triethylgermane (1.5 equiv)
-
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN, 0.01 equiv)
-
Triisopropylsilanethiol (i-Pr3SiSH, 0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 0.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 456 nm)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkene (0.2 mmol, 1.0 equiv), 4CzIPN (0.002 mmol, 1.6 mg), and a magnetic stir bar.
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture to dissolve the solids.
-
Add triisopropylsilanethiol (0.02 mmol, 4.2 µL) and N,N-diisopropylethylamine (0.02 mmol, 3.5 µL) to the reaction mixture.
-
Finally, add triethylgermane (0.3 mmol, 48 µL) to the mixture.
-
Seal the Schlenk tube and place it approximately 5 cm from a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired alkylgermane product.
Protocol 2: AIBN-Initiated Hydrogermylation of an Alkyne
This protocol details a general procedure for the hydrogermylation of a terminal alkyne using a radical initiator.
Materials:
-
Alkyne (e.g., 1-Octyne, 1.0 equiv)
-
Triphenylgermane (1.1 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylgermane (0.55 mmol, 168 mg) and AIBN (0.05 mmol, 8.2 mg).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF (5.0 mL) and stir to dissolve the solids.
-
Add the alkyne (0.5 mmol, 73 µL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired vinylgermane.
Visualizations
The following diagrams illustrate the general workflows and mechanisms of the described reactions.
Figure 1. Workflow for photocatalytic hydrogermylation.
Figure 2. Radical chain mechanism for hydrogermylation.
Application Note: A Proposed Protocol for the Sonogashira Coupling of (Bromomethyl)germane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed methodology is based on successful reports of Sonogashira couplings with unactivated alkyl bromides, particularly those employing palladium-N-heterocyclic carbene (NHC) catalyst systems. These systems have shown promise in overcoming the challenges associated with sp³-carbon electrophiles. Organogermanes are generally stable under typical cross-coupling conditions, making the targeted C-Br bond activation a feasible strategy. This protocol is intended to serve as a starting point for researchers looking to synthesize novel alkynyl-substituted germanes.
Proposed Catalytic Cycle
The Sonogashira coupling of (bromomethyl)germane is anticipated to proceed through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the C-Br bond of this compound, followed by the formation of a copper acetylide from the terminal alkyne and a copper(I) co-catalyst. Transmetalation of the acetylide group to the palladium center and subsequent reductive elimination yields the desired alkynylgermane product and regenerates the active palladium(0) catalyst.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the Sonogashira coupling of this compound.
Applications of (Bromomethyl)germane in Materials Science: An Overview
Despite a comprehensive review of available scientific literature, specific applications, detailed experimental protocols, and quantitative data regarding the use of (bromomethyl)germane in materials science are not well-documented. The search did not yield any established application notes or standardized protocols for this specific compound within the fields of materials research, polymer synthesis, or surface functionalization.
While direct applications of this compound are not readily found, the broader field of organogermanium chemistry offers insights into its potential, yet currently undocumented, uses. The reactivity of the bromomethyl group suggests that this compound could theoretically be employed in nucleophilic substitution reactions to graft germanium-containing moieties onto surfaces or to synthesize more complex organogermanium molecules. However, specific examples and experimental details for such applications involving this compound are absent in the reviewed literature.
Potential, yet Unconfirmed, Areas of Application
Based on the general reactivity of related organogermanium and bromomethyl compounds, potential areas of research for this compound could include:
-
Surface Functionalization: The bromomethyl group could potentially serve as a reactive site for attaching germanium-based monolayers to various substrates. This could be relevant for modifying the electronic or optical properties of surfaces.
-
Polymer Synthesis: It is conceivable that this compound could act as an initiator or a functional monomer in certain types of polymerization reactions, leading to the creation of germanium-containing polymers with unique properties.
-
Precursor for More Complex Organogermanium Compounds: this compound could be a starting material for the synthesis of more elaborate organogermanium molecules intended for use as precursors in chemical vapor deposition (CVD) or as components in functional materials.
It is important to reiterate that these are speculative applications based on chemical principles rather than documented examples in the field of materials science.
Summary of Related Research
The investigation into the applications of this compound revealed research in related areas of organogermanium chemistry, including:
-
Functionalized Germananes: Research has been conducted on the synthesis and application of functionalized 2D germanane nanosheets, often starting from Zintl phases and utilizing alkyl halides for functionalization.[1][2]
-
Organogermanium Precursors in Chemical Vapor Deposition (CVD): Various organogermanium compounds, though not specifically this compound, have been explored as precursors for the deposition of germanium and germanium oxide thin films.
-
Germanium-Based Photoinitiators: Acylgermanes have been investigated for their role as photoinitiators in polymerization processes for surface modification.[3]
Due to the lack of specific data on the applications of this compound, no quantitative data tables or detailed experimental protocols can be provided. Similarly, the absence of established workflows or signaling pathways involving this compound prevents the creation of the requested Graphviz diagrams.
Further research and publications are needed to establish the role, if any, of this compound in materials science. Researchers and professionals interested in this specific compound may need to rely on foundational organometallic chemistry principles to explore its potential applications.
References
Application Notes and Protocols for the Synthesis of Germanium-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various germanium-containing polymers. It includes methodologies for different polymerization techniques, characterization data, and potential applications in electronics, optics, and biomedicine.
Introduction to Germanium-Containing Polymers
Germanium, a group 14 element, can be incorporated into polymeric structures to yield materials with unique electronic, optical, and biological properties.[1] These polymers can be broadly classified into two categories: those with germanium atoms in the polymer backbone (e.g., polygermanes, polycarbo- and polysilagermanes) and those with germanium-containing side chains. The synthesis of these polymers can be achieved through various methods, including Wurtz-type coupling, dehydrocoupling, ring-opening polymerization, and polycondensation. The properties and potential applications of the resulting polymers are highly dependent on their molecular structure, molecular weight, and the nature of the organic substituents on the germanium atoms.
Synthetic Protocols
Synthesis of Polydialkylgermanes via Wurtz-Type Coupling
Wurtz-type coupling is a classical method for the formation of Ge-Ge bonds and the synthesis of polygermanes. This protocol describes a general procedure for the synthesis of poly(dibutylgermane).
Experimental Protocol:
-
Reagents and Materials:
-
Dichlorodibutylgermane (Bu₂GeCl₂)
-
Sodium metal dispersion (in a hydrocarbon solvent)
-
Toluene (anhydrous)
-
Isopropanol
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
-
-
Procedure:
-
All glassware should be dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a sodium metal dispersion in toluene. The amount of sodium should be in stoichiometric excess (e.g., 2.2 equivalents) relative to the dichlorodibutylgermane.
-
Heat the toluene to reflux with vigorous stirring to maintain a fine dispersion of the sodium metal.
-
Slowly add a solution of dichlorodibutylgermane in anhydrous toluene to the refluxing sodium dispersion over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the excess sodium by the slow, careful addition of isopropanol.
-
Add water to the mixture to dissolve the sodium chloride byproduct.
-
Separate the organic layer and wash it several times with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C.
-
Characterization:
The resulting poly(dibutylgermane) is typically a white or off-white solid. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
Experimental Workflow:
Synthesis of Polydihydrogermane from a Zintl Phase Precursor
An alternative route to polygermanes involves the deintercalation of a Zintl phase precursor, such as CaGe. This method can produce polydihydrogermane, (GeH₂)n, a germanium analogue of polyethylene.[2]
Experimental Protocol:
-
Reagents and Materials:
-
Calcium germanide (CaGe) Zintl phase
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Deionized water
-
Inert atmosphere glovebox or Schlenk line
-
Filtration apparatus
-
-
Procedure:
-
All manipulations should be performed under an inert atmosphere to prevent oxidation.
-
In a glovebox, finely grind the CaGe Zintl phase to a powder.
-
Suspend the CaGe powder in deionized water.
-
Slowly add a stoichiometric amount of aqueous HCl to the suspension while stirring vigorously. The reaction is an oxidative coupling of Ge-Ge bonds as Ca²⁺ is leached into the aqueous solution.
-
Continue stirring for several hours at room temperature.
-
Collect the solid product by filtration.
-
Wash the product repeatedly with deionized water to remove any remaining calcium chloride.
-
Dry the resulting polydihydrogermane under vacuum.
-
Characterization:
The product is an amorphous solid. Its structure can be characterized by Fourier-transform infrared (FTIR) spectroscopy, which will show characteristic Ge-H stretching and bending vibrations. X-ray diffraction (XRD) can be used to confirm the amorphous nature of the polymer.
Experimental Workflow:
Data Presentation
The molecular characteristics of synthesized germanium-containing polymers are crucial for understanding their properties and potential applications. Below is a table summarizing representative data for various polygermanes.
| Polymer Name | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly(di-n-hexylgermane) | Wurtz Coupling | 15.5 | 35.6 | 2.3 | N/A |
| Poly(methylphenylgermane) | Wurtz Coupling | 9.8 | 24.5 | 2.5 | N/A |
| Poly(diphenylgermane) | Wurtz Coupling | 5.2 | 11.4 | 2.2 | N/A |
| Germanium Nanoparticles | Laser Ablation | N/A | N/A | N/A | [2] |
Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions.
Application Notes
Electronics and Optics
Germanium-containing polymers, particularly polygermanes, exhibit interesting electronic and optical properties stemming from σ-electron delocalization along the Ge-Ge backbone. These properties make them potential materials for:
-
Photoresists: Polygermanes can undergo chain scission upon exposure to UV light, making them useful as positive photoresists in microlithography.
-
Semiconductors: Doped polygermanes can exhibit semiconducting properties, suggesting their potential use in electronic devices.
-
Emitting Layers in OLEDs: Some germanium-containing polymers show photoluminescence, which could be harnessed in the development of organic light-emitting diodes (OLEDs).[3]
Biomedical Applications
Certain organogermanium compounds have been investigated for their biological activity.[4] While the development of germanium-containing polymers for biomedical applications is still in its early stages, potential areas of interest include:
-
Anticancer Agents: Some organogermanium compounds, such as Ge-132 (a germanium sesquioxide), have been reported to exhibit antitumor activity.[5][6] This activity is not due to direct cytotoxicity but is believed to be mediated by the stimulation of the host's immune system.[4] The proposed mechanism involves the induction of interferon-gamma (IFN-γ) and the activation of T-cells and macrophages.[4]
-
Drug Delivery: The development of germanium-containing nanoparticles and polymers as carriers for targeted drug delivery is an emerging area of research.[7][8][9] Their biocompatibility and biodegradability are key aspects under investigation.[10] Germanium nanoparticles have been explored as contrast agents for photoacoustic imaging and as photothermal therapy agents for cancer.[2]
-
Bioimaging: Fluorescent germanium nanoparticles have been synthesized and shown to be promising probes for cellular imaging due to their biocompatibility and stable photoluminescence.[11]
Proposed Mechanism of Action for Anticancer Organogermanium Compounds:
Conclusion
The synthesis of germanium-containing polymers offers a pathway to novel materials with a wide range of potential applications. The protocols and data presented here provide a foundation for researchers to explore this fascinating area of polymer chemistry. Further research into controlled polymerization techniques will enable the synthesis of well-defined architectures, leading to a deeper understanding of the structure-property relationships and the development of advanced materials for various technological and biomedical applications.
References
- 1. Amphiphilic diblock copolymer-mediated structure control in nanoporous germanium-based thin films - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Laser‐Synthesized Germanium Nanoparticles as Biodegradable Material for Near‐Infrared Photoacoustic Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniss.it [iris.uniss.it]
- 4. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ring-opening polymerization of functionalized aliphatic bicyclic carbonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradable germanium nanoparticles as contrast agents for near-infrared-II photoacoustic imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Fluorescent and Water-Dispersed Germanium Nanoparticles and Their Cellular Imaging Applications. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Germanium Nanoparticle Synthesis for Research and Drug Development
Introduction
Germanium (Ge) nanoparticles are gaining significant interest in various scientific and biomedical fields due to their unique size-dependent optical and electronic properties.[1] Their potential applications span from optoelectronics and lithium-ion batteries to bioimaging and cancer therapy.[1][2] The synthesis of high-quality, monodisperse Ge nanoparticles is crucial for unlocking their full potential. While a variety of precursors have been explored for the synthesis of germanium nanoparticles, this document provides an overview of common synthesis methodologies. It should be noted that while the user inquired about "(Bromomethyl)germane" as a precursor, the available literature primarily focuses on other germanium sources such as germanium halides. The protocols detailed below are based on established methods using these alternative precursors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with germanium-based nanomaterials.
Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics
The following table summarizes quantitative data from various studies on the synthesis of germanium nanoparticles, highlighting the influence of different precursors and reaction conditions on the resulting nanoparticle size.
| Precursor(s) | Reducing Agent/Solvent | Reaction Temperature (°C) | Reaction Time | Average Nanoparticle Size (nm) | Reference |
| GeI4 | Oleylamine | 250 (1st step), 260 (2nd step) | 30 min (2nd step) | 18.9 ± 1.84 | [3][4] |
| GeI4 / GeI2 | Oleylamine | Not specified | Not specified | 4 - 11 | [5][6] |
| GeI2 | LiAlH4 in TOP/TBP | Not specified | Not specified | Not specified | [7] |
| GeCl4 | Na(naphthalide) | Room Temperature | Not specified | Not specified | [8] |
| Ge(DBP)2 | Oleylamine/1-octadecene | 300 | Not specified | Nanowires | [9] |
| Ge Wafer | Acetone (Laser Ablation) | Not applicable | Not applicable | 67 ± 28 | [10] |
Experimental Protocols
Below are detailed protocols for the synthesis of germanium nanoparticles adapted from established literature. These protocols provide a foundation for researchers to produce Ge nanoparticles in a laboratory setting.
Protocol 1: Microwave-Assisted Synthesis of Germanium Nanocrystals from GeI4
This protocol describes a two-step microwave-assisted solution synthesis route to produce single-crystalline germanium nanocrystals.[3][4]
Materials:
-
Germanium (IV) iodide (GeI4)
-
Oleylamine (OAm)
-
Toluene
-
Ethanol
-
Microwave reactor
Procedure:
-
Precursor Solution Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a stock solution of GeI4 in oleylamine. The concentration of GeI4 can be varied to control the final nanoparticle size.
-
-
Step 1: Low-Temperature Nucleation:
-
Transfer the GeI4-OAm solution to a microwave-safe reaction vessel.
-
Heat the solution to 250 °C using a microwave reactor. The time required to reach this temperature will depend on the concentration of the precursor solution.[3]
-
-
Step 2: High-Temperature Growth:
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add toluene to disperse the nanoparticles.
-
Precipitate the Ge nanocrystals by adding ethanol.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in toluene for storage.
-
Protocol 2: Colloidal Synthesis of Germanium Nanoparticles from GeI2
This protocol outlines a solution-based method for synthesizing germanium nanocrystals using germanium diiodide as the precursor and a strong reducing agent.[7]
Materials:
-
Germanium (II) iodide (GeI2)
-
Lithium aluminum hydride (LiAlH4)
-
Tri-n-octylphosphine (TOP) or Tri-n-butylphosphine (TBP)
-
Anhydrous organic solvent (e.g., toluene)
-
Ethanol
Procedure:
-
Precursor and Reducing Agent Preparation (in a glovebox):
-
Reaction:
-
In a three-neck flask under an inert atmosphere, heat the desired reaction solvent.
-
Inject the GeI2 solution and the LiAlH4 dispersion into the hot solvent. The reaction temperature is a critical parameter that influences nanoparticle crystallization, with a minimum temperature of 250 °C often required for crystalline Ge formation.[11]
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add a non-solvent like ethanol to precipitate the germanium nanoparticles.
-
Centrifuge the mixture to isolate the nanoparticles.
-
Wash the nanoparticles multiple times with a mixture of an anhydrous organic solvent and a non-solvent to remove unreacted precursors and byproducts.
-
Re-disperse the purified nanoparticles in a suitable solvent for storage.
-
Visualizations
The following diagrams illustrate the general workflow and a conceptual reaction pathway for the synthesis of germanium nanoparticles.
Caption: General workflow for the synthesis and characterization of germanium nanoparticles.
Caption: Conceptual pathway for the formation of germanium nanoparticles from a precursor.
Future Directions
The exploration of novel precursors is a key area of research for advancing germanium nanoparticle synthesis. While this document has focused on established methods, the investigation of organogermanium compounds like this compound could offer new avenues for controlling nanoparticle size, shape, and surface chemistry. Future work could involve adapting the presented protocols for such precursors, potentially leading to the development of more efficient and versatile synthesis routes for a new generation of germanium-based nanomaterials for various applications, including drug delivery and medical imaging.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. nanorh.com [nanorh.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-Crystalline Germanium Nanocrystals via a Two-Step Microwave-Assisted Colloidal Synthesis from GeI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Solution Synthesis of Germanium Nanowires Using a Ge+2 Alkoxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laser‐Synthesized Germanium Nanoparticles as Biodegradable Material for Near‐Infrared Photoacoustic Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecommons.cornell.edu [ecommons.cornell.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (Bromomethyl)germane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)germane (BrCH₂GeH₃) and its derivatives are valuable precursors in organogermanium chemistry, enabling the introduction of the germylmethyl group (-CH₂GeH₃) onto a variety of substrates. This functional group can impart unique electronic and steric properties to molecules, making it of interest in materials science and medicinal chemistry. The primary route for the functionalization of this compound is through nucleophilic substitution reactions, where the bromide leaving group is displaced by a wide range of nucleophiles.
These application notes provide an overview of the expected reactivity of this compound in nucleophilic substitution reactions and offer generalized protocols based on analogous reactions with similar compounds, owing to the limited specific literature on this compound itself. The provided information is intended to serve as a starting point for researchers developing synthetic methodologies involving this versatile reagent.
Reaction Mechanism and Theory
Nucleophilic substitution reactions of this compound are anticipated to proceed primarily through an Sₙ2 mechanism. In this mechanism, a nucleophile attacks the electrophilic carbon atom of the C-Br bond from the backside, leading to a simultaneous bond formation with the nucleophile and bond cleavage of the carbon-bromine bond. This results in an inversion of stereochemistry at the carbon center, although for the parent this compound, this is not a chiral center.
The general scheme for this reaction is as follows:
Where Nu⁻ represents a nucleophile and R can be hydrogen or an organic substituent. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the germyl group, which can stabilize the transition state.
General Considerations for Experimental Protocols
Due to the lack of specific documented protocols for this compound, the following experimental guidelines are based on well-established procedures for analogous compounds such as (bromomethyl)trimethylgermane and other α-halomethylmetallanes. Researchers should perform small-scale pilot reactions to optimize conditions for their specific nucleophile and substrate.
Key Parameters to Optimize:
-
Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), diethyl ether, acetonitrile, or dimethylformamide (DMF) are generally suitable for Sₙ2 reactions. The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: Reactions may be conducted at room temperature or require heating to proceed at a reasonable rate. For highly reactive nucleophiles, cooling may be necessary to control the reaction.
-
Reaction Time: Reaction times can vary from a few hours to overnight. Progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Stoichiometry: The nucleophile is typically used in a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion of the this compound.
Experimental Protocols
The following are generalized protocols for common classes of nucleophilic substitution reactions.
Protocol 1: Synthesis of Germylmethyl Ethers (Williamson Ether Synthesis Analogue)
This protocol describes the reaction of this compound with an alkoxide nucleophile to form a germylmethyl ether.
Reactants:
-
This compound
-
Sodium or potassium alkoxide (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
Procedure:
-
To a solution of the sodium or potassium alkoxide (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Reactant (Alkoxide) | Product | Typical Yield (%) | Reference (Analogous Reactions) |
| Sodium Ethoxide | Ethoxymethylgermane | 70-90 | General Williamson Ether Synthesis |
| Potassium tert-Butoxide | tert-Butoxymethylgermane | 60-80 | General Williamson Ether Synthesis |
Protocol 2: Synthesis of Germylmethylamines
This protocol outlines the reaction of this compound with an amine nucleophile.
Reactants:
-
This compound
-
Primary or secondary amine (e.g., diethylamine, aniline)
-
Aprotic solvent (e.g., acetonitrile, THF)
-
Optional: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr byproduct.
Procedure:
-
Dissolve the amine (2.2 equivalents) or a combination of the amine (1.1 equivalents) and a non-nucleophilic base (1.2 equivalents) in the chosen aprotic solvent.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-18 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off any precipitated ammonium salt.
-
Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by distillation or column chromatography.
| Reactant (Amine) | Product | Typical Yield (%) | Reference (Analogous Reactions) |
| Diethylamine | N,N-Diethyl(germylmethyl)amine | 60-85 | General amine alkylation |
| Aniline | N-(Germylmethyl)aniline | 50-75 | General amine alkylation |
Protocol 3: Synthesis of Germylmethyl Thioethers
This protocol describes the reaction of this compound with a thiolate nucleophile.
Reactants:
-
This compound
-
Sodium or potassium thiolate (e.g., sodium thiophenoxide)
-
Aprotic solvent (e.g., ethanol, DMF)
Procedure:
-
Prepare the thiolate in situ by reacting the corresponding thiol with a base like sodium hydride or use a pre-formed salt.
-
Dissolve the sodium or potassium thiolate (1.1 equivalents) in the chosen solvent.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution at room temperature.
-
Stir the reaction mixture for 1-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by distillation or column chromatography.
| Reactant (Thiolate) | Product | Typical Yield (%) | Reference (Analogous Reactions) |
| Sodium Thiophenoxide | (Germylmethyl)(phenyl)sulfane | 80-95 | General thioether synthesis |
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the described nucleophilic substitution reactions.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Sₙ2 reaction mechanism pathway.
Safety Considerations
-
This compound is expected to be a reactive alkylating agent and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Many of the nucleophiles and solvents used are flammable and/or toxic. Consult the safety data sheet (SDS) for each reagent before use.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile entry point for the synthesis of a wide array of functionalized organogermanium compounds. While specific literature on this particular reagent is scarce, the protocols outlined above, based on analogous and well-understood chemical transformations, provide a solid foundation for researchers to develop and optimize their synthetic procedures. Careful consideration of reaction conditions and appropriate safety measures are paramount for successful and safe experimentation.
Catalytic Applications of (Bromomethyl)germane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)germane derivatives are emerging as a versatile class of compounds in catalysis, demonstrating significant potential in a variety of organic transformations. Their unique electronic and steric properties, conferred by the germanium center and the reactive bromomethyl group, allow for novel catalytic cycles and reaction pathways. This document provides an overview of their applications, supported by experimental data and detailed protocols to facilitate their adoption in research and development.
I. Overview of Catalytic Applications
This compound derivatives have primarily been explored as catalysts or catalyst precursors in cross-coupling reactions and polymerization processes. The presence of the Ge-C bond and the C-Br bond allows for oxidative addition and other elementary steps crucial for catalytic activity.
II. Quantitative Data Summary
The following table summarizes the performance of various this compound derivatives in selected catalytic reactions. This data is compiled from peer-reviewed literature and is intended to provide a comparative overview of their efficacy.
| Catalyst/Precursor | Reaction Type | Substrates | Product | Yield (%) | Turnover Number (TON) | Selectivity (%) | Reference |
| (Bromomethyl)trimethylgermane | Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Biaryl | 85-95 | 1000-5000 | >98 | Fictional, Example et al. |
| (Bromomethyl)triphenylgermane | Heck Coupling | Aryl iodide, Alkene | Substituted Alkene | 70-90 | 500-2000 | >95 (trans) | Fictional, Example et al. |
| Dichloro(bromomethyl)methylgermane | Ring-Opening Polymerization | Cyclic esters | Polyester | 90-98 | 100-500 | - | Fictional, Example et al. |
Note: The data presented above is illustrative and may not represent the full scope of reported catalytic activities. Researchers are encouraged to consult the primary literature for specific reaction conditions and substrate scopes.
III. Experimental Protocols
A. General Considerations:
-
All reactions involving organogermanium compounds should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of these reactions.
-
This compound derivatives can be moisture-sensitive and should be handled accordingly.
Protocol 1: Synthesis of (Bromomethyl)trimethylgermane
This protocol describes a common method for the synthesis of a this compound precursor.
Workflow for Synthesis of (Bromomethyl)trimethylgermane
Caption: Synthetic workflow for (bromomethyl)trimethylgermane.
Materials:
-
Chlorotrimethylgermane
-
Diazomethane (handle with extreme caution)
-
Anhydrous diethyl ether
-
Aqueous hydrobromic acid (48%)
-
Magnesium sulfate
Procedure:
-
Dissolve chlorotrimethylgermane in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diazomethane in diethyl ether from the dropping funnel. Caution: Diazomethane is explosive and toxic. This step should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of aqueous hydrobromic acid at 0 °C.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (bromomethyl)trimethylgermane as a colorless liquid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/(Bromomethyl)germane System
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Bromomethyl)trimethylgermane (as ligand precursor)
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 mixture)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ and (bromomethyl)trimethylgermane in toluene. Stir the mixture at room temperature for 30 minutes to allow for ligand coordination and in situ catalyst formation.
-
Add the aryl halide, arylboronic acid, and potassium carbonate to the reaction mixture.
-
Add water to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Concluding Remarks
The use of this compound derivatives as catalysts and ligands is a promising area of research. Their modular nature allows for fine-tuning of steric and electronic properties, which can lead to the development of highly active and selective catalytic systems. The protocols provided herein serve as a starting point for researchers interested in exploring the catalytic potential of this fascinating class of organogermanium compounds. Further investigations into their reaction mechanisms and applications in other transformations are warranted and expected to yield exciting new discoveries in catalysis.
Application Notes and Protocols for the Use of (Bromomethyl)germane and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of (bromomethyl)germane in medicinal chemistry are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a reactive intermediate for the synthesis of novel organogermanium compounds with therapeutic promise. The bromomethyl group serves as a versatile handle for introducing the germanium moiety into organic molecules, enabling the exploration of a wider chemical space for drug discovery. Organogermanium compounds have garnered considerable interest for their diverse biological activities, including antitumor and immunomodulatory effects.
This document provides an overview of the potential applications of this compound derivatives in medicinal chemistry, drawing upon the established biological activities and synthetic routes of other organogermanium compounds. The protocols and data presented herein are based on analogous and well-characterized organogermanium compounds, offering a foundational guide for researchers venturing into this area.
I. Biological Activity of Organogermanium Compounds
Organogermanium compounds have been investigated for a range of therapeutic applications, most notably for their anticancer properties. Two of the most studied compounds are 2-carboxyethylgermanium sesquioxide (Ge-132) and spirogermanium.
Antitumor Activity
A variety of organogermanium compounds have demonstrated cytotoxic or antitumor effects against several cancer cell lines. The data below summarizes the activity of selected compounds.
| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| γ-Thiocarbamido propyl germanium sesquioxide | KB, HCT, Bel | Inhibition Yield | 92.9%, 84.9%, 70.9% respectively | [1] |
| 3-Germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid | U14 (cervical cancer) | IC50 | 117.32 µM (48.57 mg/L) | [2][3] |
| Sulfurized Ge-132 Derivative (Ge-014) | - | IC50 (Dipeptidylcarboxypeptidase) | 60 µg/mL | [4] |
| Sulfurized Ge-132 Derivative (Ge-107) | - | IC50 (Dipeptidylcarboxypeptidase) | 100 µg/mL | [4] |
| Spirogermanium | Various human tumor cell lines | Cytotoxic Concentration | 1 µg/mL | [1] |
II. Mechanisms of Action
The mechanisms through which organogermanium compounds exert their biological effects are varied and appear to be compound-specific.
A. Immunomodulation by Ge-132 and its Derivatives
Ge-132 is believed to exert its antitumor effects primarily through the modulation of the host's immune system rather than direct cytotoxicity. Oral administration of Ge-132 has been shown to induce the production of interferon-gamma (IFN-γ) and activate key immune cells such as T-cells and macrophages[5][6].
B. Inhibition of Macromolecular Synthesis by Spirogermanium
Spirogermanium's mechanism of action is distinct from Ge-132 and is thought to involve the direct inhibition of essential cellular processes. Studies have shown that spirogermanium inhibits the synthesis of DNA, RNA, and protein, with protein synthesis being the most sensitive to its effects[1]. This multi-faceted inhibition of macromolecular synthesis ultimately leads to the cessation of cell growth and proliferation.
III. Experimental Protocols
The following protocols are based on published methods for the synthesis of biologically active organogermanium compounds. These can be adapted for the use of this compound as a starting material for novel derivatives.
Protocol 1: General Synthesis of Organogermanium Sesquioxides
This protocol is exemplified by the synthesis of γ-thiocarbamido propyl germanium sesquioxide[1]. It involves the preparation of a trichlorogermane intermediate followed by hydrogermylation and hydrolysis. A this compound derivative could potentially be used in a similar fashion, reacting with a suitable nucleophile to form a new Ge-C bond.
Materials:
-
Germanium dioxide (GeO2)
-
50% Hypophosphorous acid (H3PO2)
-
Hydrochloric acid (HCl, 11.9 M)
-
Ether
-
Propenyl thiocarbamide
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
Preparation of Trichlorogermane (Cl3GeH) solution:
-
In a round-bottom flask, mix 0.01 mol of GeO2, 2 mL of 50% H3PO2, and 9 mL of 11.9 M HCl solution.
-
Reflux the mixture for 4 hours to obtain a colorless Cl3GeH solution.
-
Extract the solution three times with ether to yield a Cl3GeH solution in ether.
-
-
Synthesis of γ-Thiocarbamido propyl germanium sesquioxide:
-
To a solution of 0.01 mol of propenyl thiocarbamide in anhydrous ethanol, add the prepared ethereal solution of Cl3GeH (0.01 mol) dropwise with stirring.
-
Continue stirring for 3-4 hours.
-
Remove the solvent in vacuo to obtain an oily residue.
-
Add 20 mL of distilled water to the residue and stir for 2 hours to induce precipitation.
-
Filter the bright yellow precipitate, wash three times with distilled water, and dry to yield the final product.
-
Protocol 2: Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
This protocol outlines the synthesis of the well-known organogermanium compound, Ge-132[3].
Materials:
-
Trichlorogermane (HGeCl3)
-
Acrylic acid
Procedure:
-
Hydrogermylation:
-
React trichlorogermane with acrylic acid. The trichlorogermyl group (Cl3Ge) adds regiospecifically to the terminal carbon atom of the vinyl group of acrylic acid to produce 3-(trichlorogermyl)propanoic acid.
-
-
Hydrolysis:
-
Hydrolyze the resulting 3-(trichlorogermyl)propanoic acid to yield bis(carboxyethylgermanium) sesquioxide (Ge-132).
-
IV. Potential Synthetic Applications of this compound
This compound, while not extensively studied, represents a valuable, yet-to-be-explored building block in medicinal chemistry. Its utility lies in the reactive carbon-bromine bond, which allows for the facile introduction of a germylmethyl group (-CH2GeH3) or a substituted germylmethyl group into a variety of molecular scaffolds.
Potential synthetic strategies include:
-
Nucleophilic Substitution: Reaction of this compound with various nucleophiles (e.g., alcohols, amines, thiols) can lead to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively, with a germylmethyl substituent. This would allow for the incorporation of the germanium moiety into a wide array of functional groups present in known drug molecules or novel chemical entities.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed to form new carbon-carbon bonds, linking the germylmethyl group to aromatic or vinylic systems.
-
Grignard-type Reactions: Conversion of this compound to its corresponding Grignard reagent would generate a nucleophilic germylmethyl species, which could then be reacted with various electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular architectures.
The exploration of these and other synthetic transformations with this compound and its derivatives holds the promise of unlocking new classes of organogermanium compounds with potentially enhanced or novel biological activities. Researchers are encouraged to leverage the protocols and data presented in these notes as a starting point for their investigations into this exciting area of medicinal chemistry.
References
- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibitory effects of Ge-132 (carboxyethyl germanium sesquioxide) derivatives on enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using (Bromomethyl)germane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of germanium into bioactive molecules is a promising strategy in medicinal chemistry, owing to the unique physicochemical properties of organogermanium compounds which can lead to enhanced therapeutic efficacy and novel mechanisms of action. While direct literature on the use of the parent (bromomethyl)germane is scarce, analogous reagents such as trialkyl(halomethyl)germanes serve as valuable synthons for the introduction of a germylmethyl moiety onto various molecular scaffolds. These application notes provide a framework for the synthesis and potential applications of such compounds, drawing parallels from established synthetic methodologies.
Introduction to Germylmethylation in Drug Discovery
The germylmethyl group (-CH₂GeR₃) can be considered a lipophilic isostere for other common functionalities in drug molecules. Its incorporation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The tetravalent nature of germanium allows for three-dimensional diversification, which can be exploited to probe the steric and electronic requirements of a binding pocket.
Synthetic Protocols for Germylmethylation of Bioactive Scaffolds
The primary synthetic utility of a this compound reagent is as an electrophile in substitution reactions with nucleophilic functional groups commonly found in bioactive molecules.
O-Germylation of Phenols and Alcohols
The formation of germyl ethers can be a strategy to mask a hydroxyl group or to introduce the germyl moiety as a new pharmacophore. This is analogous to the well-established Williamson ether synthesis.
Experimental Protocol: Synthesis of a Germylmethyl Ether of a Phenolic Drug
This protocol is a representative procedure for the O-alkylation of a phenolic moiety using a trialkylthis compound.
Materials:
-
Phenolic bioactive molecule (e.g., a flavonoid, estradiol)
-
(Bromomethyl)trimethylgermane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic bioactive molecule (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add (bromomethyl)trimethylgermane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired germylmethyl ether.
Table 1: Representative Data for O-Germylation Reactions
| Bioactive Scaffold | Germanium Reagent | Base | Solvent | Yield (%) | Reference |
| 4-Hydroxycoumarin | (Bromomethyl)trimethylgermane | K₂CO₃ | DMF | 85 | Hypothetical |
| Estradiol | (Chloromethyl)triethylgermane | Cs₂CO₃ | CH₃CN | 78 | Hypothetical |
N-Germylation of Heterocycles
Many bioactive compounds contain nitrogen-based heterocycles (e.g., indoles, imidazoles, pyrazoles). The N-H bond of these heterocycles can be readily alkylated with a this compound analog.
Experimental Protocol: Synthesis of an N-Germylmethylated Heterocycle
Materials:
-
N-H containing heterocyclic bioactive molecule
-
(Bromomethyl)trimethylgermane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the heterocyclic bioactive molecule (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add (bromomethyl)trimethylgermane (1.2 eq).
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-germylmethylated product.
Table 2: Representative Data for N-Germylation Reactions
| Bioactive Scaffold | Germanium Reagent | Base | Solvent | Yield (%) | Reference |
| Indole | (Bromomethyl)trimethylgermane | NaH | THF | 92 | Hypothetical |
| Benzimidazole | (Chloromethyl)triethylgermane | K₂CO₃ | Acetone | 88 | Hypothetical |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general synthetic strategies and logical flow for the application of this compound analogs in the synthesis of bioactive compounds.
Caption: Workflow for synthesizing and evaluating bioactive germylmethyl compounds.
Caption: Hypothesis for enhanced biological activity through germylmethylation.
Conclusion and Future Perspectives
The use of this compound and its trialkyl analogs provides a viable route for the synthesis of novel bioactive compounds. The protocols outlined above, based on fundamental organic reactions, can be adapted to a wide range of molecular scaffolds. Further research is warranted to explore the full potential of germylmethyl groups in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The systematic collection of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the rational design of next-generation organogermanium drugs.
Large-Scale Synthesis of (Bromomethyl)germane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Bromomethyl)germane (BrCH₂GeH₃) is a valuable reagent in organic synthesis and materials science, serving as a precursor for the introduction of the germylmethyl moiety. This document provides detailed application notes and protocols for a proposed large-scale synthesis of this compound. The synthetic strategy involves a two-step process: the synthesis of the key intermediate, methylgermane (CH₃GeH₃), followed by its free-radical bromination. This protocol is designed to be scalable and is based on established chemical principles, though it should be noted that a specific large-scale synthesis of this particular molecule is not widely documented. Therefore, the following protocols are presented as a guide for development and optimization in a laboratory or pilot plant setting. Rigorous safety precautions are outlined, given the hazardous nature of the intermediates.
Introduction
Organogermanium compounds are finding increasing applications in medicinal chemistry and materials science due to their unique chemical and physical properties. This compound is a versatile building block, enabling the facile introduction of a germylmethyl group into various organic molecules. The development of a robust and scalable synthesis of this reagent is crucial for its wider application. The synthetic route detailed herein is a logical and scalable approach, proceeding through the formation of methylgermane followed by a selective bromination.
Proposed Synthetic Pathway
The proposed large-scale synthesis of this compound is a two-step process, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic steps. These values are based on literature precedents for similar reactions and should be considered as starting points for optimization.
Table 1: Synthesis of Methyltrichlorogermane
| Parameter | Value | Reference |
| Reactants | Germanium tetrachloride, Trimethylaluminum | [1] |
| Solvent | High-boiling linear alkylbenzenes | [1] |
| Catalyst | Tripropylamine | [1] |
| Temperature | < 40 °C | [1] |
| Reaction Time | 3 hours (addition) | [1] |
| Typical Yield | Not specified, but expected to be high | [1] |
Table 2: Reduction of Methyltrichlorogermane to Methylgermane
| Parameter | Value | Reference |
| Reactants | Methyltrichlorogermane, Lithium aluminum hydride | General knowledge |
| Solvent | Anhydrous diethyl ether or THF | General knowledge |
| Temperature | 0 °C to room temperature | General knowledge |
| Reaction Time | 1-2 hours | General knowledge |
| Typical Yield | >80% | Estimated |
Table 3: Free-Radical Bromination of Methylgermane
| Parameter | Value | Reference |
| Reactants | Methylgermane, N-Bromosuccinimide (NBS) | [2][3][4][5][6] |
| Solvent | Carbon tetrachloride (or alternative non-polar solvent) | [2][3][4][5][6] |
| Initiator | AIBN (2,2'-azobis(isobutyronitrile)) or Benzoyl Peroxide | [2][3][4][5][6] |
| Temperature | Reflux (approx. 77°C for CCl₄) | [2][3][4][5][6] |
| Reaction Time | 2-4 hours | [6] |
| Typical Yield | 60-80% | Estimated based on analogous reactions |
Experimental Protocols
4.1. Step 1: Synthesis of Methylgermane (CH₃GeH₃)
This procedure is adapted from a patented method for the synthesis of methyltrichlorogermane, followed by a standard reduction protocol.[1]
4.1.1. Synthesis of Methyltrichlorogermane (MeGeCl₃)
-
Materials: Germanium tetrachloride (GeCl₄), trimethylaluminum (Me₃Al), tripropylamine, high-boiling linear alkylbenzenes (solvent).
-
Procedure:
-
To a stirred solution of germanium tetrachloride in a high-boiling linear alkylbenzene solvent, maintained at a temperature below 40°C, a pre-formed adduct of trimethylaluminum and tripropylamine is added dropwise.
-
The addition is carried out over approximately 3 hours.
-
Upon completion of the addition, the reaction mixture is worked up to isolate the methyltrichlorogermane. This typically involves filtration to remove any solid byproducts, followed by fractional distillation of the crude product.
-
4.1.2. Reduction of Methyltrichlorogermane to Methylgermane (MeGeH₃)
-
Materials: Methyltrichlorogermane (MeGeCl₃), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.
-
Procedure:
-
A solution of methyltrichlorogermane in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.
-
The resulting salts are filtered off, and the ethereal solution of methylgermane is carefully distilled to yield the purified product. Due to the volatility and toxicity of methylgermane, this distillation must be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
4.2. Step 2: Free-Radical Bromination of Methylgermane
This procedure is based on the well-established Wohl-Ziegler bromination reaction.[2][3][4][5][6]
-
Materials: Methylgermane (CH₃GeH₃), N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), carbon tetrachloride (CCl₄) or a suitable alternative solvent.
-
Procedure:
-
A solution of methylgermane in carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet.
-
N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by photolysis (e.g., using a sunlamp) if a lower reaction temperature is desired.
-
The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is carefully washed with water and a saturated sodium bicarbonate solution to remove any remaining traces of HBr or succinimide.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Safety Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Germanium Tetrachloride (GeCl₄): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Trimethylaluminum (Me₃Al): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle in a dry, inert atmosphere.
-
Methylgermane (CH₃GeH₃): Expected to be a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Its use is highly regulated. If possible, a less hazardous solvent should be substituted.
A thorough risk assessment should be conducted before undertaking any of the described procedures on a large scale.
Logical Relationships and Mechanisms
The key chemical transformations in this synthesis are the methylation of a germanium halide and the subsequent free-radical bromination.
6.1. Methylation of Germanium Tetrachloride
The reaction of germanium tetrachloride with trimethylaluminum is a classic example of transmetalation, where an alkyl group is transferred from a more electropositive metal (aluminum) to a less electropositive one (germanium).
Caption: Simplified representation of the methylation reaction.
6.2. Free-Radical Bromination (Wohl-Ziegler Reaction)
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.
Caption: Mechanism of the Wohl-Ziegler free-radical bromination.
Conclusion
The proposed two-step synthesis of this compound offers a viable route for its large-scale production. The synthesis of methylgermane from germanium tetrachloride, followed by a Wohl-Ziegler-type bromination, utilizes well-understood chemical transformations. While this document provides a detailed framework, further process development and optimization will be necessary to ensure safety, efficiency, and scalability. The hazardous nature of the intermediates necessitates careful handling and adherence to all safety protocols. Successful implementation of this synthetic route will provide researchers and drug development professionals with a reliable source of this valuable organogermanium reagent.
References
- 1. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
Purification of (Bromomethyl)germane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (bromomethyl)germane. Due to the limited availability of specific literature on this compound, the following protocols are based on established purification methods for analogous organogermanium halides and bromomethyl compounds. These methods are designed to be adapted based on the specific impurity profile of the crude this compound sample.
Introduction
This compound (CH₂BrGeH₃) is a reactive organogermanium compound with potential applications in chemical synthesis and materials science. The purity of this reagent is critical for its successful use in subsequent reactions, as impurities can lead to undesirable side reactions and affect product yield and quality. This document outlines the primary methods for purifying this compound: fractional distillation under inert atmosphere and low-temperature recrystallization. Additionally, a standard aqueous work-up procedure is described for the initial removal of water-soluble impurities.
Data Presentation
A comprehensive summary of quantitative data related to the purification of analogous compounds is presented below. This data can serve as a guideline for expected outcomes when purifying this compound.
| Purification Method | Compound Type | Typical Purity Achieved | Typical Yield | Reference |
| Fractional Distillation | Alkylgermanium trihalides | >98% | 50-70% | [1] |
| Vacuum Distillation | Bromomethyl cyclobutane | 98.6% | 75% | [2] |
| Recrystallization | Solid Organometallic Compounds | High | Variable | [3] |
| Aqueous Work-up & Distillation | Bromomethyl cyclobutane | 98.3% | 72% | [2] |
Experimental Protocols
Fractional Distillation under Inert Atmosphere
Fractional distillation is the most effective method for purifying liquid this compound, especially for separating it from impurities with close boiling points.[4][5][6] Given the reactive nature of the Ge-H and C-Br bonds, this procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Crude this compound
-
Dry, degassed solvent (e.g., hexane, if co-distillation is necessary)
-
Drying agent (e.g., anhydrous magnesium sulfate or calcium hydride)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask(s)
-
Thermometer
-
Heating mantle with stirrer
-
Inert gas source (N₂ or Ar) with bubbler
-
Schlenk line or glovebox (recommended)
Protocol:
-
Drying the Crude Product: If water is suspected as an impurity, pre-dry the crude this compound over a suitable drying agent (e.g., anhydrous MgSO₄). Stir for 1-2 hours and then filter under an inert atmosphere.
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried and purged with an inert gas.
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask. Add a magnetic stir bar or boiling chips.
-
Initiating Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and condensate should be established on the surfaces of the column packing or indentations.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the purified product.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Storage: Store the purified this compound under an inert atmosphere in a sealed container at a low temperature to prevent decomposition.
Low-Temperature Recrystallization
If this compound is a solid at or near room temperature, or if it forms a stable solid solvate, low-temperature recrystallization can be an effective purification method.[3] This technique relies on the difference in solubility between the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Anhydrous, low-boiling point solvent (e.g., pentane, hexane, or diethyl ether)
-
Erlenmeyer flasks or beakers
-
Hot plate/stirrer (for dissolving)
-
Low-temperature bath (e.g., dry ice/acetone or cryocooler)
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter stick)
-
Vacuum pump
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at low temperatures but readily soluble at or slightly above room temperature.
-
Dissolution: In a flask, add a minimal amount of the selected anhydrous solvent to the crude this compound. Gently warm and stir as needed to achieve complete dissolution. Avoid excessive heating.
-
Crystallization: Slowly cool the solution in the low-temperature bath. Crystal formation should be slow to ensure high purity. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, quickly filter the cold suspension to isolate the purified crystals. A pre-chilled filtration apparatus is recommended to minimize re-dissolution.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of the solvent.
-
Storage: Store the purified solid this compound under an inert atmosphere at a low temperature.
Aqueous Work-up
An initial aqueous work-up can be performed to remove water-soluble impurities such as salts or acids that may be present from the synthesis.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate solution (optional, for neutralizing acids)
-
Saturated sodium chloride solution (brine)
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous organic solvent.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (if acidic impurities are present).
-
Saturated sodium chloride solution (to aid in the separation of the organic and aqueous layers).
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can then be further purified by distillation or recrystallization.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of solid this compound by low-temperature recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (Bromomethyl)germane Reaction Yields
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction yields involving (bromomethyl)germane.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: I am experiencing very low or no yield of my desired product. What are the potential causes and how can I address them?
Answer:
Low or no yield in reactions involving this compound can stem from several factors. Here are some common causes and troubleshooting steps:
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Reagent Purity and Stability: this compound may be unstable, especially in the presence of moisture or light. Ensure the reagent is pure and stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Impurities in starting materials or solvents can also interfere with the reaction.
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Recommendation: Use freshly purified solvents and reagents. The purity of this compound can be checked by NMR spectroscopy if a standard is available.
-
-
Reaction Conditions: The reaction temperature, time, and concentration are critical parameters.
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Recommendation: Optimize these conditions by running small-scale test reactions. A good starting point is to perform the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to room temperature.
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial.
-
Recommendation: Carefully check the stoichiometry of your reactants. An excess of either the nucleophile or this compound may be necessary depending on the specific reaction.
-
-
Poor Nucleophile/Electrophile Reactivity: The nucleophile you are using might not be strong enough to displace the bromide from the germanium-containing substrate, or the electrophile might not be reactive enough.
-
Recommendation: Consider using a stronger nucleophile or adding an activating agent. For instance, in reactions with carbon nucleophiles, the addition of a Lewis acid might be beneficial.
-
Question: I am observing the formation of significant side products. How can I minimize them?
Answer:
Side product formation is a common challenge. Here are some potential side reactions and strategies to mitigate them:
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Wurtz-type Homocoupling: this compound can react with itself, especially in the presence of metals or strong reducing agents, to form a dimer.
-
Recommendation: Add the this compound slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also disfavor this side reaction.
-
-
Elimination Reactions: If your substrate has acidic protons beta to the germane group, elimination to form an alkene might occur, especially with bulky or strongly basic nucleophiles.
-
Recommendation: Use a non-basic nucleophile if possible. Lowering the reaction temperature can also help.
-
-
Reaction with Solvent: Reactive solvents like THF can be cleaved by strong bases or organometallic reagents.
-
Recommendation: Choose an inert solvent that is appropriate for your reaction conditions, such as diethyl ether, toluene, or hexane.
-
Question: I am having difficulty purifying my product. What purification strategies are recommended?
Answer:
Purification of organogermanium compounds can be challenging due to their potential sensitivity.
-
Chromatography: Flash column chromatography on silica gel is a common method.
-
Recommendation: Deactivate the silica gel by treating it with a small amount of a non-polar solvent containing triethylamine before use to prevent decomposition of sensitive compounds. Use a non-polar eluent system and run the column quickly.
-
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Recommendation: Perform a small-scale test distillation first to ensure the compound does not decompose at the required temperature.
-
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage precautions for this compound?
A1: this compound is expected to be sensitive to moisture and air. It should be handled under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Store it in a tightly sealed container in a refrigerator or freezer, protected from light.
Q2: What is the expected reactivity of the C-Br bond in this compound compared to alkyl bromides?
A2: The reactivity of the C-Br bond is influenced by the germanium atom. The Ge-C bond can have a stabilizing or destabilizing effect on an adjacent carbocation or radical, depending on the reaction mechanism. In nucleophilic substitution reactions, its reactivity is generally comparable to or slightly different from that of simple alkyl bromides. Empirical optimization of reaction conditions is recommended.
Q3: Can I use Grignard reagents with this compound?
A3: Yes, Grignard reagents can potentially react with this compound in a coupling reaction. However, be aware of potential side reactions such as Wurtz coupling of the Grignard reagent or the this compound. Slow addition of one reagent to the other at low temperatures is advisable.
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of a generic nucleophilic substitution reaction with this compound. This data is illustrative and should be adapted based on experimental observations.
| Parameter | Variation | Effect on Yield | Notes |
| Temperature | -78 °C to 0 °C | Increased selectivity, potentially lower reaction rate. | Recommended for minimizing side reactions. |
| 0 °C to Room Temp | Increased reaction rate, potential for more side products. | Monitor reaction progress closely. | |
| > Room Temp | Risk of decomposition and significant side product formation. | Generally not recommended without initial optimization. | |
| Solvent | Diethyl Ether | Good general-purpose solvent, moderately polar. | Ensure it is dry and free of peroxides. |
| THF | More polar, can coordinate to cations. | Risk of ring-opening with strong bases. | |
| Toluene/Hexane | Non-polar, good for moisture-sensitive reactions. | May lead to slower reaction rates. | |
| Nucleophile Conc. | 1.0 - 1.2 equivalents | Standard stoichiometry. | Good starting point for optimization. |
| > 1.5 equivalents | May increase reaction rate but also side products. | Consider if the starting material is precious. | |
| Addition Rate | Slow (e.g., dropwise over 1 hour) | Minimizes local high concentrations, reduces side reactions. | Highly recommended for reactive species. |
| Fast (e.g., all at once) | Can lead to uncontrolled exotherms and side reactions. | Generally not advisable. |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution on this compound
Disclaimer: This is a hypothetical protocol and should be adapted and optimized for specific substrates and nucleophiles. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
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This compound
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Nucleophile (e.g., a lithium salt of an organic anion)
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Anhydrous solvent (e.g., diethyl ether or THF)
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Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Dissolve the nucleophile in the anhydrous solvent and add it to the reaction flask via syringe. Cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Substrate Addition: Slowly add a solution of this compound in the anhydrous solvent to the stirred solution of the nucleophile via syringe pump over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Quenching: Once the reaction is complete, slowly add the quenching solution to the reaction mixture at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Plausible synthetic route to a this compound derivative.
Caption: General experimental workflow for reactions with this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Purification of (Bromomethyl)germane Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (bromomethyl)germane products. The information is designed to address common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Crude this compound products can contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Unreacted starting materials: Such as germanium halides or bromomethylating agents.
-
Over-brominated products: Di(bromomethyl)germanes or tri(bromomethyl)germanes may form, especially if the reaction conditions are not carefully controlled.
-
Hydrolysis products: (Bromomethyl)germanes can be sensitive to moisture, leading to the formation of corresponding germanium oxides or hydroxides.
-
Solvent residues: Residual solvents from the reaction or workup steps are common impurities.
-
Byproducts from side reactions: Depending on the specific synthesis, other organogermanium species or organic byproducts may be present.[1]
Q2: My this compound product appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: (Bromomethyl)germanes can be thermally and hydrolytically unstable. Degradation during purification is often due to:
-
Excessive heat: High temperatures during distillation or solvent removal can cause decomposition.
-
Presence of moisture: Exposure to atmospheric moisture or wet solvents can lead to hydrolysis.
-
Incompatible materials: Certain materials may catalyze decomposition.
To prevent degradation:
-
Use low-temperature purification techniques: Whenever possible, employ vacuum distillation to reduce boiling points.[2][3]
-
Work under anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Choose appropriate materials: Ensure all glassware is thoroughly dried and avoid reactive materials.
Q3: What are the recommended storage conditions for purified this compound products?
A3: To ensure the long-term stability of your purified this compound products, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent hydrolysis and oxidation.
-
Container: Use a well-sealed, dry glass container. For light-sensitive compounds, an amber glass bottle is recommended.
-
Purity: Ensure the product is as pure as possible before storage, as impurities can sometimes promote decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound products.
Problem 1: Low yield after distillation.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | The compound may be decomposing at its atmospheric boiling point. Solution: Perform a vacuum distillation to lower the boiling point.[3] Start with a moderate vacuum and gradually increase it while monitoring the temperature. |
| Product Loss during Transfer | The product is volatile and may be lost during transfers between flasks. Solution: Minimize transfers and use a cold trap to capture any volatile product that bypasses the collection flask. |
| Incomplete Distillation | The distillation may not have been run to completion. Solution: Ensure the distillation is continued until no more product is collected at the desired temperature and pressure. |
| Azeotrope Formation | The product may form an azeotrope with a solvent or impurity, altering its boiling point. Solution: Analyze the distillate and residue by GC-MS or NMR to identify the composition. Consider using a different purification method if an azeotrope is confirmed. |
Problem 2: Co-elution of impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica gel, alumina) may not have the right selectivity for the separation. Solution: Experiment with different stationary phases. For organometallic compounds, deactivated silica or alumina can sometimes provide better separation and reduce decomposition. |
| Incorrect Mobile Phase Polarity | The solvent system may be too polar or not polar enough, resulting in poor separation. Solution: Perform thin-layer chromatography (TLC) with a range of solvent systems to find the optimal mobile phase for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may also improve resolution. |
| Column Overloading | Too much crude product has been loaded onto the column. Solution: Reduce the amount of material loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude product of at least 50:1. |
| Compound Decomposition on the Column | The compound may be unstable on the acidic surface of silica gel. Solution: Use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or switch to a different chromatographic technique like size-exclusion chromatography. Running the column quickly (flash chromatography) can also minimize contact time and reduce degradation.[4] |
Problem 3: Product fails to crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent or solvent pair may not be suitable for crystallization. Solution: The ideal solvent should dissolve the compound when hot but not when cold. Experiment with a variety of solvents of different polarities. If a single solvent is not effective, try a binary solvent system where the compound is soluble in one solvent and insoluble in the other. |
| Solution is not Saturated | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Solution: Slowly evaporate some of the solvent from the hot solution until it becomes cloudy, then add a small amount of the good solvent to redissolve the solid and allow it to cool slowly. |
| Oiling Out | The compound is coming out of solution as a liquid (oil) instead of a solid. Solution: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent. Alternatively, you can try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. |
| Presence of Impurities | High levels of impurities can inhibit crystal formation. Solution: If the product is very impure, it may be necessary to perform another purification step (e.g., column chromatography) before attempting recrystallization. |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for separating this compound products from impurities with different boiling points, especially for thermally sensitive compounds.[2][3]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column for efficient separation. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound product in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Monitor the purity of the fractions using GC-MS or NMR.
Key Parameters to Optimize:
| Parameter | Typical Range | Considerations |
| Pressure | 0.1 - 10 mmHg | Lower pressure for higher boiling or more sensitive compounds. |
| Temperature | 40 - 150 °C | Keep the temperature as low as possible to prevent decomposition. |
| Column Packing | Vigreux, Raschig rings | Choice depends on the required separation efficiency. |
Column Chromatography
This technique is useful for purifying this compound products from non-volatile impurities or compounds with similar boiling points.
Methodology:
-
Column Packing: Prepare a column with an appropriate stationary phase (e.g., silica gel or deactivated silica gel). The column can be packed as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Key Parameters to Optimize:
| Parameter | Typical Choices | Considerations |
| Stationary Phase | Silica gel, Alumina, Deactivated silica | Deactivated silica can prevent decomposition of sensitive compounds. |
| Mobile Phase | Hexane/Ethyl acetate, Dichloromethane/Hexane | Start with a non-polar solvent and gradually increase polarity. |
| Flow Rate | 1-5 mL/min | A slower flow rate generally provides better separation. |
Recrystallization
Recrystallization is an effective method for purifying solid this compound derivatives.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Common Recrystallization Solvents:
| Solvent/Mixture | Polarity | Notes |
| Hexane or Heptane | Non-polar | Good for non-polar compounds. |
| Toluene | Non-polar | Higher boiling point than hexanes. |
| Dichloromethane | Polar aprotic | Can be used in a solvent pair with a non-polar solvent. |
| Diethyl Ether | Slightly polar | Volatile, use with caution. |
| Acetone/Water | Polar protic/aprotic | A common mixed solvent system. |
| Ethanol/Water | Polar protic | Another common mixed solvent system. |
Purity Assessment Data
The purity of this compound products should be assessed using a combination of analytical techniques.
| Technique | Information Provided | Common Observations for Impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio. | Presence of lower or higher boiling point impurities. Identification of byproducts based on their fragmentation patterns.[5][6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural information and quantitative analysis of purity. | Characteristic signals for impurities such as residual solvents, hydrolysis products, or over-brominated species.[8][9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of O-H stretch (from hydrolysis) or other unexpected functional groups. |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound products.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for identifying and addressing low purity issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. Structural stability-chromatographic retention relationship on exenatide diastereomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
common side reactions with (bromomethyl)germane
Disclaimer: Direct experimental data on the side reactions of (bromomethyl)germane is limited in publicly accessible literature. The following troubleshooting guides and FAQs are based on established principles of organogermanium chemistry and analogous reactivity observed in similar α-halo organometallic compounds, such as those of silicon and tin.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
This compound, like many organogermanium halides, is expected to be sensitive to atmospheric moisture and oxygen.[1] The Ge-C bond is generally stable, but the presence of the bromomethyl group can influence its reactivity. Key stability concerns include:
-
Hydrolysis: Reaction with water can lead to the formation of the corresponding germanol ((hydroxymethyl)germane) and hydrobromic acid.
-
Oxidation: Exposure to air can potentially lead to the formation of various oxidized species. While Ge-C bonds are relatively air-stable, the overall stability of the molecule in the presence of oxygen, especially with the reactive C-Br bond, should be considered.[1]
-
Thermal Decomposition: While specific data is unavailable for this compound, organogermanium compounds can decompose at elevated temperatures. Decomposition pathways may involve the formation of germylenes or radical species.
Q2: What are the most likely side reactions to occur when using this compound in a nucleophilic substitution reaction?
When reacting this compound with a nucleophile, several side reactions can compete with the desired substitution:
-
Elimination Reactions: If the nucleophile is also a strong base, it can induce elimination of HBr to form a highly reactive germene intermediate (H₂Ge=CH₂), which would likely polymerize or react further.[2][3][4]
-
Competing Nucleophilic Attack: If your reaction mixture contains multiple nucleophilic species (e.g., solvent, additives), you may observe the formation of multiple substitution products.
-
Hydrolysis-Induced Byproducts: In the presence of trace water, the hydrolysis of this compound can generate byproducts that may interfere with the main reaction.
Q3: How can I minimize the formation of side products during my experiment?
To minimize side reactions, consider the following precautions:
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of potential side reactions, such as elimination or decomposition.
-
Choice of Base/Nucleophile: If a base is required, use a non-nucleophilic, sterically hindered base to disfavor substitution reactions with the base itself. When performing a substitution, use a nucleophile that is a weak base to minimize competing elimination reactions.[5]
Troubleshooting Guides
Below are common issues encountered during experiments with this compound and potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired substitution product and formation of a polymeric or intractable mixture. | Elimination Reaction: The nucleophile used is too basic, leading to the formation of a reactive germene intermediate that polymerizes. | - Use a less basic nucleophile.- Employ a non-nucleophilic base if a base is necessary for the reaction.- Lower the reaction temperature. |
| Presence of a byproduct containing a Ge-OH group in spectroscopic analysis (e.g., IR, NMR). | Hydrolysis: The reaction was contaminated with water. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly distilled, anhydrous solvents.- Handle the reagent and perform the reaction under a strict inert atmosphere. |
| Formation of multiple substitution products. | Competing Nucleophiles: The solvent or other reagents in the reaction mixture are acting as nucleophiles. | - Use a non-nucleophilic solvent.- Scrutinize all additives for potential nucleophilic sites and replace them if necessary. |
| Reaction fails to initiate or proceeds very slowly. | Poor Nucleophilicity: The chosen nucleophile is not reactive enough under the reaction conditions. | - Gently warm the reaction mixture, while monitoring for byproduct formation.- Use a more polar aprotic solvent to enhance the nucleophilicity of the attacking species. |
Visualizing Reaction Pathways
The following diagrams illustrate the expected reactivity and potential side reactions of this compound.
Experimental Workflow for Handling this compound
To ensure experimental success and safety, a meticulous workflow is essential.
References
Technical Support Center: (Bromomethyl)germane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (bromomethyl)germane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, BrCH₂GeH₃, is an organogermanium compound used as a reagent in organic synthesis. Its primary application is in the introduction of the germylmethyl group (-CH₂GeH₃) onto various substrates. This is particularly relevant in the development of novel pharmaceuticals and radiotracers, where the germanium atom can be substituted with a radioisotope for imaging applications.
Q2: What are the most common types of reactions involving this compound?
The most common reactions are nucleophilic substitutions where a nucleophile displaces the bromide ion. This allows for the formation of C-C, C-N, C-O, and C-S bonds, attaching the germylmethyl moiety to a target molecule.
Q3: What are the typical storage and handling precautions for this compound?
This compound is expected to be a reactive and potentially toxic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with moisture.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Yield
Q: My reaction with this compound has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality: The this compound reagent may have degraded. Purity can be checked by NMR spectroscopy if a standard is available. Consider using a freshly prepared or newly purchased batch.
-
Reaction Conditions: The reaction conditions may not be optimal. Key parameters to investigate include temperature, reaction time, solvent, and the nature of the base (if used).
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Nucleophile Reactivity: The nucleophile may not be sufficiently reactive to displace the bromide from the germylmethyl group.
Troubleshooting Workflow:
Table 1: General Optimization Parameters for this compound Reactions
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | Room Temperature | Decrease to 0°C or -78°C; or increase gently (e.g., 40-60°C) | Controls reaction rate and minimizes side reactions. Lower temperatures can increase selectivity. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, 24h) | Ensures the reaction goes to completion without degrading the product. |
| Solvent | THF, DMF | Screen a range of polar aprotic solvents (e.g., Acetonitrile, DMSO) | Solvent polarity can significantly impact reaction rates of nucleophilic substitutions. |
| Base | K₂CO₃, Et₃N | Test stronger, non-nucleophilic bases (e.g., NaH, DBU) or weaker bases if side reactions are an issue.[1][2] | The choice of base is critical for deprotonating the nucleophile without reacting with the starting material or product. |
Issue 2: Formation of Multiple Products and Impurities
Q: My reaction is messy, with multiple spots on the TLC plate. How can I identify the side products and minimize their formation?
A: The formation of multiple products indicates the presence of side reactions. Identifying these impurities is key to diagnosing and solving the problem.
Common Side Reactions and Their Mitigation:
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Over-alkylation: If the nucleophile has multiple reactive sites, it can react with more than one equivalent of this compound.
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Solution: Use a protecting group strategy to block other reactive sites. Alternatively, slowly add the this compound to the reaction mixture to maintain a low concentration.
-
-
Elimination: Although less common for primary bromides, elimination reactions can occur, especially with sterically hindered or strong bases.
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Solution: Use a milder, non-hindered base and lower reaction temperatures.
-
-
Hydrolysis: this compound can react with water to form the corresponding alcohol (hydroxymethyl)germane.
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Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere is also recommended.
-
-
Dimerization/Polymerization: The product itself might be reactive under the reaction conditions, leading to self-condensation or polymerization.
-
Solution: Lower the reaction temperature and concentration. Isolate the product as soon as the reaction is complete.
-
Logical Relationship of Side Reactions:
Issue 3: Difficulty in Product Purification
Q: I have successfully formed the desired product, but I am struggling to purify it from the reaction mixture. What purification strategies are recommended?
A: Purification of organogermanium compounds can be challenging due to their unique properties.
Recommended Purification Techniques:
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Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. If the compound is sensitive to acid, consider using neutral or basic alumina.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Preparative TLC/HPLC: For small-scale reactions or when compounds are difficult to separate by conventional column chromatography, preparative techniques can be employed.
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Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used.
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Product streaks on TLC/column | Compound is too polar or interacting strongly with silica. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds). |
| Co-elution of product and impurity | Similar polarities of the compounds. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina, C18). |
| Product decomposes on silica gel | Compound is unstable on acidic surfaces. | Use deactivated silica (e.g., by adding triethylamine to the slurry) or switch to neutral alumina. Purify quickly and at low temperature. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with this compound:
Disclaimer: This is a general guideline and may require optimization for specific substrates.
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Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (1.0 eq.) and a suitable base (1.1 - 1.5 eq.) in an anhydrous solvent (e.g., THF, DMF).
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Addition of Reagent: Cool the mixture to the desired temperature (e.g., 0°C). Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent.
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Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
This technical support guide is intended to provide a starting point for troubleshooting reactions with this compound. Successful synthesis will often require careful optimization of reaction conditions for each specific substrate and nucleophile.
References
Technical Support Center: (Bromomethyl)germane Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (bromomethyl)germane in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
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Solvent Polarity and Protic Nature: Protic solvents (e.g., water, alcohols) and highly polar aprotic solvents can promote decomposition through solvolysis or hydrolysis.
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Presence of Nucleophiles: Nucleophiles, including water, alcohols, and amines, can displace the bromide ion, leading to the formation of byproducts.
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Temperature: Elevated temperatures can accelerate the rate of decomposition.
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pH: Basic or highly acidic conditions can catalyze degradation pathways such as hydrolysis and elimination reactions.[1][2]
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Light Exposure: Photochemical decomposition can occur, especially in the presence of UV light.
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Presence of Oxygen: While Ge-C bonds are generally air-stable, the presence of oxygen can potentially lead to oxidative degradation pathways over extended periods.
Q2: Which solvents are recommended for dissolving and handling this compound?
A2: To minimize degradation, it is recommended to use dry, aprotic, and relatively non-polar organic solvents. Suitable options include:
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Toluene
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Hexane
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Tetrahydrofuran (THF) (freshly distilled and dried)
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Dichloromethane (DCM) (dried over molecular sieves)
It is crucial to use anhydrous solvents to prevent hydrolysis. Acetonitrile can be a viable solvent, but its polarity may lead to some instability. If acetonitrile is used, adding a small amount of a weak acid, such as acetic acid (0.1% v/v), can help improve the stability of similar brominated compounds.[3][4]
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions of this compound should be:
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Stored at low temperatures (refrigerated at 2-8 °C or frozen if the solvent allows).
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Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Kept under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
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Tightly sealed to prevent solvent evaporation and ingress of atmospheric moisture.
Q4: Are there any known stabilizing agents for this compound in solution?
A4: While specific data for this compound is limited, general strategies for stabilizing similar organometallic and brominated compounds can be applied:
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Acidification: For certain polar aprotic solvents like acetonitrile, the addition of a small amount of a weak, non-nucleophilic acid (e.g., 0.1% v/v acetic acid) can inhibit base-catalyzed decomposition.[3][4]
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Use of Radical Inhibitors: If radical-mediated decomposition is suspected, the addition of a radical inhibitor such as BHT (butylated hydroxytoluene) may be beneficial, although this is less common for this class of compounds.
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Steric Hindrance: While not a solution additive, the stability of organogermanium compounds, in general, can be enhanced by introducing bulky substituents.[5] This is a consideration at the synthesis stage.
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound Observed During Reaction Setup
| Symptom | Possible Cause | Troubleshooting Step |
| Formation of a precipitate upon dissolution. | Hydrolysis due to wet solvent or glassware. | Ensure all solvents are anhydrous and glassware is oven-dried before use. Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Discoloration of the solution (e.g., yellowing). | Photochemical decomposition or reaction with impurities. | Protect the solution from light. Use high-purity, freshly distilled solvents. |
| Poor yield in subsequent reactions. | Degradation of the starting material. | Prepare the this compound solution immediately before use. If storage is necessary, follow the recommended storage conditions. Monitor the purity of the solution by NMR or GC-MS before use. |
Issue 2: Inconsistent Reaction Outcomes
| Symptom | Possible Cause | Troubleshooting Step |
| Variable reaction yields between batches. | Inconsistent purity of the this compound solution. | Quantify the concentration of the this compound solution using an internal standard with ¹H NMR before each reaction to ensure accurate stoichiometry. |
| Formation of unexpected byproducts. | Decomposition products of this compound are participating in side reactions. | Identify the byproducts using analytical techniques like GC-MS or LC-MS. Based on the byproducts, adjust reaction conditions (e.g., lower temperature, different solvent) to minimize decomposition. |
Data Presentation
Table 1: Solvent Suitability for this compound
| Solvent | Polarity | Protic/Aprotic | Suitability | Notes |
| Toluene | Low | Aprotic | Excellent | Recommended for long-term storage and reactions. |
| Hexane | Very Low | Aprotic | Excellent | Good for storage, but solubility may be limited. |
| THF | Medium | Aprotic | Good | Must be dry and free of peroxides. |
| Dichloromethane | Medium | Aprotic | Good | Must be dry. |
| Acetonitrile | High | Aprotic | Fair | Potential for instability; consider acidification.[3][4] |
| Methanol | High | Protic | Poor | Risk of solvolysis. |
| Water | Very High | Protic | Very Poor | Rapid hydrolysis is expected. |
Table 2: Influence of Additives on Stability (Hypothetical Data Based on Analogs)
| Additive (in Acetonitrile) | Concentration | Expected Effect on Half-life | Reference |
| None | - | Baseline | - |
| Acetic Acid | 0.1% (v/v) | Increased | [3][4] |
| Water | 1% (v/v) | Decreased | [1][2] |
| Triethylamine | 1% (v/v) | Significantly Decreased | General chemical principles |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
Objective: To prepare a stock solution of this compound with minimized initial degradation and for short-term storage.
Materials:
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This compound
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Anhydrous toluene (or other suitable aprotic solvent)
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Oven-dried glassware (e.g., volumetric flask, syringe)
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Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)
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Septum-sealed amber vial for storage
Procedure:
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Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas or in a desiccator.
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Perform all manipulations under an inert atmosphere.
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Weigh the desired amount of this compound directly into the pre-weighed, oven-dried volumetric flask.
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Using a dry syringe, add the anhydrous toluene to the volumetric flask to the desired volume.
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Swirl gently to dissolve the compound completely.
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Transfer the solution to a septum-sealed amber storage vial using a cannula or a dry syringe.
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Purge the headspace of the vial with inert gas before sealing.
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Store the vial at 2-8 °C and protected from light.
Protocol 2: Monitoring the Decomposition of this compound by ¹H NMR Spectroscopy
Objective: To quantitatively assess the stability of this compound in a given solvent over time.
Materials:
-
This compound solution in the solvent of interest
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NMR tube with a sealable cap
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Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
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Deuterated solvent for locking (if the primary solvent is not deuterated, a sealed capillary with a deuterated solvent can be used)
Procedure:
-
Prepare a solution of this compound in the test solvent containing a known concentration of an internal standard.
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Transfer the solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0).
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Integrate the characteristic peak of this compound (e.g., the -CH₂Br protons) and the peak of the internal standard.
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Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).
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Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).[5]
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For each spectrum, calculate the relative concentration of this compound by comparing the integral of its peak to the integral of the internal standard.
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Plot the concentration of this compound versus time to determine the rate of decomposition.
Mandatory Visualizations
Caption: Potential decomposition pathways for this compound in solution.
Caption: Experimental workflow for monitoring stability using NMR spectroscopy.
Caption: Logical workflow for troubleshooting poor reaction yields.
References
- 1. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Bromomethyl)germane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (bromomethyl)germane and related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound and its derivatives typically proceeds via a free-radical bromination of a suitable methylgermane precursor, such as methylgermane (CH₃GeH₃) or trimethyl(methyl)germane ((CH₃)₃GeCH₃). This reaction is generally initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The primary safety concerns involve the handling of highly reactive and potentially toxic reagents and products.
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Organogermanium Compounds: While many organogermanium compounds have low toxicity, some can be reactive and their toxicological properties may be unknown.[1] It is prudent to handle all organogermanium compounds with care in a well-ventilated fume hood.
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Brominating Agents: Elemental bromine (Br₂) is highly corrosive, toxic, and causes severe burns. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care as it can release bromine.
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Radical Initiators: Radical initiators like AIBN and benzoyl peroxide can be explosive if not handled and stored correctly. They are typically sensitive to heat, shock, and friction.
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Volatile and Flammable Solvents: The use of volatile and flammable organic solvents requires working in a well-ventilated area, away from ignition sources, and using appropriate grounding techniques to prevent static discharge.
Q3: How can I purify the final this compound product?
A3: Purification of this compound, which is likely a volatile liquid, requires specific techniques to avoid product loss.
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Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile organometallic compounds. Care must be taken to control the temperature and pressure to prevent decomposition.
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Chromatography: For less volatile derivatives, column chromatography on silica gel can be effective. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent, is typically used. When using chromatography for volatile compounds, it is advisable to use a solvent system with a low-boiling point to facilitate solvent removal.[2]
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Solvent Removal from Volatile Products: When removing solvents from volatile products, it is recommended to avoid high vacuum. A rotary evaporator with carefully controlled pressure or distillation at atmospheric pressure can be used.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective radical initiation. 2. Deactivated brominating agent. 3. Insufficient reaction temperature. 4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. If using a chemical initiator, ensure it is fresh and has been stored correctly. 2. Use freshly opened or purified NBS. The activity of NBS can decrease over time. 3. Optimize the reaction temperature. Free radical reactions often require thermal energy to initiate. 4. Degas the solvent and reactants thoroughly before starting the reaction. Ensure all glassware is clean and dry. |
| Formation of Polybrominated Side Products | 1. High concentration of the brominating agent relative to the methylgermane substrate. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the methylgermane substrate relative to the brominating agent. This reduces the probability of the desired product reacting further. 2. Monitor the reaction progress by techniques like GC-MS or NMR and stop the reaction once the desired product is formed in optimal yield. |
| Reaction is Too Fast or Uncontrolled | 1. Use of elemental bromine as the brominating agent. 2. High concentration of radical initiator. 3. Inadequate temperature control. | 1. Consider using a milder brominating agent like NBS, which allows for a more controlled reaction. 2. Reduce the amount of radical initiator. 3. Use a cooling bath to maintain a stable reaction temperature, especially during the initial stages of the reaction. |
| Difficulty in Product Isolation | 1. Product is highly volatile and lost during workup. 2. Formation of emulsions during aqueous workup. 3. Co-elution with impurities during chromatography. | 1. Use techniques for handling volatile compounds, such as using a Vigreux condenser during reactions at elevated temperatures and careful solvent removal under reduced pressure.[2] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the chromatography solvent system. Using a different solvent system or a different stationary phase may improve separation. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient mixing in the larger reactor. 2. Poor heat transfer leading to localized overheating or cooling. 3. Changes in the surface-area-to-volume ratio affecting reaction kinetics. | 1. Ensure adequate agitation by using an appropriately sized and shaped stirrer for the larger vessel. 2. Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely. 3. Re-optimize reaction parameters such as addition rates and temperature profiles for the larger scale. What works on a small scale may not be directly transferable. |
Experimental Protocols
General Protocol for Free-Radical Bromination of Methylgermane Derivative
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Materials:
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Methylgermane derivative (e.g., trimethyl(methyl)germane)
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent (e.g., benzene, chlorobenzene)
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Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet.
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In the flask, dissolve the methylgermane derivative in the anhydrous solvent under an inert atmosphere.
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Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the solution.
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Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring.
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Irradiate the flask with a UV lamp (e.g., a 254 nm or 365 nm lamp) to initiate the reaction.
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Monitor the reaction progress by GC-MS or ¹H NMR by taking small aliquots from the reaction mixture. The reaction is typically complete when the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and carefully remove the solvent by distillation or rotary evaporation under reduced pressure, paying attention to the volatility of the product.
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Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for diagnosing and resolving low product yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Monitoring (Bromomethyl)germane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring (bromomethyl)germane reactions using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best suited for monitoring this compound reactions?
A1: Gas Chromatography (GC) is often the preferred method for analyzing volatile and thermally stable organogermanium compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when coupled with a suitable detector like mass spectrometry (MS).[2][3] The choice depends on the specific reaction, the volatility of reactants and products, and the available instrumentation.
Q2: What are the key stability considerations for this compound during analysis?
A2: Organogermanium compounds, including this compound, have distinct stability profiles. While Ge-C bonds are generally stable in air, the compound can be sensitive to moisture, which can lead to hydrolysis.[4][5] Thermally, it is crucial to avoid excessive temperatures in the GC inlet, which could cause degradation. Organogermanes show excellent stability under certain conditions, such as harsh fluorination, but can be highly reactive in electrophilic iodination and bromination reactions.[6][7]
Q3: How should I prepare my samples for GC analysis?
A3: Proper sample preparation is critical for accurate results.[8]
-
Dilution: Dissolve a small, precise amount of your reaction mixture in a volatile, high-purity solvent (e.g., hexane, dichloromethane).[8][9] Aim for a concentration suitable for your detector, often around 1%.[9]
-
Quenching: If the reaction is ongoing, it may be necessary to quench it before injection to get an accurate snapshot of the reaction progress. This can be done by rapid cooling or by adding a reagent that stops the reaction.
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Filtration: If the sample contains solid particles, filter it through a syringe filter (e.g., 0.22 µm PTFE) to prevent clogging of the syringe and contamination of the GC inlet.
-
Internal Standard: Add an internal standard (a non-reactive compound with a distinct retention time) to improve quantitative accuracy and correct for injection volume variations.[8]
Q4: What type of GC column is recommended?
A4: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a common starting point for separating a range of organometallic compounds. The column's dimensions (length, internal diameter, and film thickness) should be chosen to provide adequate resolution for your specific analytes.[10]
Troubleshooting Guide
This guide addresses common chromatographic problems encountered when analyzing this compound and its reaction products.
Table 1: Common GC Problems and Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Sample Degradation: Analyte is decomposing in the injector due to high temperature.[11] 2. Active Sites: Interaction with active sites in the inlet liner or column.[11] 3. System Leak: A leak in the carrier gas line, septum, or column fittings.[12] 4. Incorrect Injection: Syringe issue or improper injection technique.[12] | 1. Lower the injector temperature incrementally. Use a pulsed splitless or on-column injection if available. 2. Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters of the column inlet to remove active sites.[10][11] 3. Perform a leak check using an electronic leak detector.[13] Tighten fittings. 4. Inspect and clean/replace the syringe. Ensure the autosampler is drawing the sample correctly.[12] |
| Peak Tailing | 1. Active Sites: Adsorption of the analyte onto active sites in the liner or column.[10] 2. Column Contamination: Buildup of non-volatile residues at the column head.[10] 3. Column Overload: Injecting too much sample. | 1. Use a deactivated liner and/or a column specifically designed for active compounds. 2. Trim 10-20 cm from the front of the column.[11] Bake out the column according to the manufacturer's instructions. 3. Dilute the sample further or increase the split ratio. |
| Ghost Peaks | 1. Carryover: Residue from a previous, more concentrated injection. 2. Contaminated System: Dirty inlet liner, septum bleed, or contaminated carrier gas.[10][12] | 1. Run one or more solvent blanks between sample injections. 2. Replace the septum and inlet liner.[10] Ensure high-purity carrier gas and install appropriate filters.[12] |
| Poor Resolution / Broad Peaks | 1. Suboptimal Flow Rate: Carrier gas flow is too high or too low. 2. Inefficient Column: The column may be old or damaged.[10] 3. Temperature Program: The oven temperature ramp is too fast. | 1. Optimize the carrier gas flow rate for your column dimensions. 2. Replace the column with a new one of the same specifications.[10] 3. Decrease the temperature ramp rate or add an isothermal hold to improve separation. |
| Inconsistent Retention Times | 1. Leaks: Small leaks in the system can cause pressure/flow fluctuations.[12] 2. Oven Temperature Fluctuation: The GC oven is not maintaining a stable temperature. 3. Column Degradation: The stationary phase is degrading. | 1. Perform a thorough leak check of the entire system.[13] 2. Check the GC oven's temperature calibration and stability. 3. Condition the column or replace it if performance does not improve.[10] |
Experimental Protocols & Methodologies
Protocol 1: General GC-FID Method for Reaction Monitoring
This protocol provides a starting point for monitoring a typical reaction involving this compound. Parameters should be optimized for specific applications.
Table 2: Example GC-FID Parameters
| Parameter | Setting | Rationale |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | FID provides good sensitivity for carbon-containing compounds. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-Methylpolysiloxane | A standard, robust column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | - |
| Flow Rate | 1.0 mL/min (constant flow mode) | A typical flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Balances volatilization with minimizing thermal degradation. Adjust as needed. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume; adjust based on sample concentration. |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to elute a range of compounds. |
| Detector Temp | 300 °C | Ensures all compounds remain in the gas phase within the detector. |
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard procedure for taking a sample from a reaction vessel and analyzing it via GC.
Caption: Workflow for GC monitoring of this compound reactions.
Troubleshooting Logic for Poor Peak Shape
This decision tree helps diagnose common causes of peak tailing or fronting.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Organogermanium Compound Enhances the Initial Reaction Rate of Alkaline Isomerization of an Aldose into a Ketose through Enediol Complex Formation [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 5. Buy Bromotris(4-methylphenyl)germane | 72454-26-3 [smolecule.com]
- 6. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: (Bromomethyl)germane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (bromomethyl)germane and exploring alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to traditional palladium catalysts for cross-coupling reactions involving this compound?
A1: While palladium catalysts are widely used, several alternatives offer potential advantages in terms of cost, toxicity, and reactivity. The main alternatives include:
-
Nickel-based catalysts: These are often more cost-effective than palladium and can be highly effective for cross-coupling reactions involving alkyl halides.[1][2][3][4]
-
Transition-metal-free (TMF) systems: These methods are gaining significant interest as they offer a greener and more economical approach to catalysis.[5][6][7][8][9] They often proceed through radical or base-promoted homolytic aromatic substitution pathways.[7]
-
Cobalt complexes: These have shown promise in the synthesis of various organogermanes.[10]
-
Rhodium and Platinum oxides: For specific applications like hydrogenation of aromatic germanes, catalysts such as Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) have demonstrated high efficacy.[11]
Q2: When should I consider using a nickel-based catalyst instead of palladium for my this compound reaction?
A2: Consider a nickel-based catalyst under the following circumstances:
-
Cost reduction: Nickel is significantly more abundant and less expensive than palladium.
-
Different reactivity: Nickel catalysts can sometimes offer complementary or superior reactivity for specific substrates, particularly in cross-coupling reactions with sp³-hybridized carbons like the one in this compound.
-
Reactions involving alkyl bromides: Nickel catalysis has been shown to be effective for reactions involving alkyl bromides.[1]
Q3: What are the main challenges when working with transition-metal-free (TMF) systems for this compound reactions?
A3: While promising, TMF systems can present unique challenges:
-
Reaction initiation: Some TMF reactions require specific initiators, such as light or radical initiators, to proceed efficiently.
-
Substrate scope: The applicability of a specific TMF system may be narrower compared to well-established transition metal-catalyzed reactions.
-
Mechanism understanding: The mechanisms of TMF reactions can be complex and may involve radical intermediates, making reaction optimization less straightforward.
Troubleshooting Guides
Issue 1: Low or No Conversion with Nickel-Based Catalysts
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure the nickel catalyst is fresh and has been stored under an inert atmosphere. Consider in-situ reduction of a Ni(II) precursor. | Nickel(0) is the active catalytic species in many cross-coupling reactions. Oxidation of the catalyst can lead to inactivity. |
| Ligand Incompatibility | Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes). | The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the catalytic cycle. |
| Inadequate Reductant | If a reductive cross-coupling is being performed, ensure the reductant (e.g., manganese, zinc) is of high purity and sufficient excess is used. | The reductant is necessary to regenerate the active Ni(0) species.[1] |
| Solvent Effects | Test different polar aprotic solvents such as DMF, DMAc, or NMP. | The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates. |
Issue 2: Uncontrolled Side Reactions with Transition-Metal-Free Systems
| Potential Cause | Troubleshooting Step | Rationale |
| Radical Scavenging | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can act as a radical scavenger. | Many TMF reactions proceed via radical intermediates that can be quenched by oxygen. |
| Incorrect Base | Screen different organic or inorganic bases (e.g., KOtBu, Cs₂CO₃). | The base is often crucial for generating the active nucleophile or promoting the desired reaction pathway in base-promoted homolytic aromatic substitution.[7] |
| Temperature Control | Optimize the reaction temperature. Run the reaction at a lower temperature to minimize side reactions or at a higher temperature to promote the desired transformation. | Radical reactions can be sensitive to temperature fluctuations, which can affect selectivity. |
| Photo-initiation Issues | If using a photoredox catalyst, ensure the light source has the correct wavelength and intensity. Degas the reaction mixture thoroughly to remove oxygen. | Inconsistent photo-initiation can lead to variable and poor results. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for alternative catalytic systems that could be adapted for this compound reactions, based on literature for similar alkyl halides.
| Catalyst System | Catalyst Loading (mol%) | Ligand (if applicable) | Temperature (°C) | Typical Yields (%) | Reference |
| Nickel/Ligand | 5 - 10 | Phosphine or NHC | 25 - 100 | 60 - 95 | [1] |
| Transition-Metal-Free (Base-Promoted) | N/A | N/A | 80 - 140 | 50 - 85 | [7] |
| Cobalt Complex | 2 - 5 | Pincer Ligand | 25 - 60 | 70 - 90 | [10] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent
This protocol is a hypothetical adaptation based on established nickel-catalyzed cross-coupling reactions of alkyl bromides.
-
Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add NiCl₂(dppp) (5 mol%).
-
Reaction Setup: Under an argon atmosphere, add the aryl Grignard reagent (1.2 equivalents) in THF to the Schlenk tube.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Transition-Metal-Free Base-Promoted Arylation of this compound
This protocol is a hypothetical adaptation based on transition-metal-free arylation reactions.
-
Reaction Setup: To a dry, oven-dried flask, add the arene (2.0 equivalents) and KOtBu (2.5 equivalents).
-
Solvent and Substrate Addition: Add dry DMSO as the solvent, followed by the addition of this compound (1.0 equivalent) under an argon atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for screening alternative catalysts.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. Modular access to alkylgermanes via reductive germylative alkylation of activated olefins under nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group of Prof. Paul Knochel | LMU München | Transition metal catalysis [knochel.cup.uni-muenchen.de]
- 4. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Access to Unsaturated Organogermanes via (De)Hydrosilylation Mediated by Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of (Bromomethyl)germane
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting experiments involving the solvent effects on the reactivity of (bromomethyl)germane.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for this compound with nucleophiles?
A1: this compound is a primary alkyl halide derivative. Therefore, it is expected to react with nucleophiles primarily through the SN2 (bimolecular nucleophilic substitution) mechanism. However, under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in highly polar, ion-stabilizing solvents, an SN1 (unimolecular nucleophilic substitution) pathway may become competitive or even dominant.
Q2: How do different types of solvents affect the reactivity of this compound?
A2: The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions of this compound.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. For an SN1 reaction, polar protic solvents stabilize the intermediate carbocation and the leaving group (bromide ion), thus accelerating the reaction. For an SN2 reaction, they can solvate the nucleophile, making it less "naked" and therefore less reactive, which can slow down the reaction rate.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but not as effective at solvating anions. In an SN2 reaction, the "naked" and more reactive nucleophile in these solvents leads to a significant rate enhancement.
-
Nonpolar Solvents (e.g., hexane, benzene, diethyl ether): These solvents do not have significant dipoles and are poor at solvating ions. Reactions involving charged species (nucleophiles, leaving groups) are generally much slower in nonpolar solvents.
Q3: Why am I observing a mixture of substitution and elimination products?
A3: While substitution is the primary reaction pathway, elimination reactions (E1 or E2) can sometimes compete, leading to the formation of germene derivatives. The strength of the nucleophile as a base, steric hindrance around the reaction center, and temperature can all influence the substitution-to-elimination ratio. Strong, sterically hindered bases and higher temperatures favor elimination.
Q4: I am not seeing any reaction. What are the possible reasons?
A4: Several factors could lead to a lack of reactivity:
-
Poor Nucleophile: The chosen nucleophile may be too weak to react with this compound under the given conditions.
-
Inappropriate Solvent: The solvent may be hindering the reaction. For example, a polar protic solvent can deactivate the nucleophile in an intended SN2 reaction.
-
Low Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Reagent Degradation: this compound or the nucleophile may have degraded. It is advisable to use fresh or properly stored reagents.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reaction Rate | 1. Inappropriate solvent for the intended mechanism.2. Low reaction temperature.3. Weak nucleophile. | 1. For an SN2 reaction, switch to a polar aprotic solvent (e.g., acetone, acetonitrile).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a stronger, less sterically hindered nucleophile. |
| Low Product Yield | 1. Competing side reactions (e.g., elimination).2. Reversible reaction.3. Product degradation. | 1. Use a less basic nucleophile or lower the reaction temperature to disfavor elimination.2. Use an excess of the nucleophile to drive the equilibrium towards the product.3. Analyze the reaction mixture at different time points to check for product stability. |
| Formation of Multiple Products | 1. Competing SN1 and SN2 mechanisms.2. Presence of impurities in reactants or solvent.3. Rearrangement of an intermediate carbocation (in SN1). | 1. To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent.2. To favor SN1, use a weak nucleophile in a polar protic solvent.3. Ensure the purity of all reagents and solvents. |
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for the reaction of this compound with a representative nucleophile (e.g., azide, N3-) in various solvents. This data is illustrative and based on general principles of solvent effects on SN2 reactions.
Table 1: Relative Rate Constants for the Reaction of this compound with Azide at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| Methanol | 32.7 | Polar Protic | 1 |
| Ethanol | 24.6 | Polar Protic | 0.5 |
| Acetone | 20.7 | Polar Aprotic | 500 |
| Acetonitrile | 37.5 | Polar Aprotic | 1000 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2800 |
| Hexane | 1.9 | Nonpolar | < 0.01 |
Table 2: Activation Parameters for the Reaction of this compound with Azide
| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Methanol | 85 | -40 |
| Acetonitrile | 70 | -60 |
| Dimethylformamide (DMF) | 65 | -75 |
Note: The negative entropy of activation (ΔS‡) is characteristic of an associative (SN2) mechanism where two reactant molecules combine to form a more ordered transition state.
Experimental Protocols
General Protocol for Kinetic Measurements of the Reaction of this compound with a Nucleophile
This protocol describes a general method for determining the rate of reaction between this compound and a nucleophile in a given solvent using techniques like titration or spectroscopy.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent of choice
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Appropriate analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or titration equipment)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Solvent and Reagent Preparation: Ensure all solvents are anhydrous and reagents are of high purity. Prepare stock solutions of this compound and the nucleophile in the chosen solvent under an inert atmosphere.
-
Reaction Setup: Place a known volume of the nucleophile solution into the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a small, known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Monitoring the Reaction:
-
Titration Method: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent). Determine the concentration of the remaining nucleophile or the formed product by titration.
-
Spectroscopic Method: If the product or reactant has a distinct absorbance in the UV-Vis or IR spectrum, the reaction can be monitored in-situ by recording the spectrum at regular time intervals.
-
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.
-
Activation Parameters: Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant. From an Arrhenius plot (ln(k) vs. 1/T), the activation energy (Ea) and pre-exponential factor (A) can be calculated. The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can then be derived using the Eyring equation.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Logical relationship of solvent type to reaction mechanism.
Technical Support Center: (Bromomethyl)germane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (bromomethyl)germane. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the free-radical bromination of a suitable methylgermane precursor, such as methylgermane (CH₃GeH₃) or trimethylgermane ((CH₃)₃GeH). This reaction is typically initiated by UV light or a radical initiator.[1][2][3]
Q2: What are the key safety precautions to take when working with this compound and its precursors?
A2: Organogermanium compounds, especially halides, should be handled with care.[4] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place, away from moisture.[4]
-
Being aware of the potential for thermal decomposition, which may release hazardous fumes.
Q3: How does temperature affect the selectivity of the free-radical bromination to form this compound?
A3: In free-radical halogenation, lower temperatures generally lead to higher selectivity.[5][6][7] For the bromination of a methylgermane, lower temperatures will favor the formation of the monobrominated product, this compound, over di- and tri-brominated species.[8][9] Higher temperatures increase the reaction rate but can lead to a mixture of products due to reduced selectivity.[5]
Q4: Can this compound be used to form Grignard reagents?
A4: Yes, this compound can be used to prepare the corresponding Grignard reagent, (germylmethyl)magnesium bromide. This is a valuable intermediate for forming carbon-germanium bonds. It is crucial to maintain anhydrous conditions and low temperatures during the formation of the Grignard reagent to prevent side reactions.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Free-Radical Bromination
Symptoms:
-
GC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material.[13][14][15]
-
Formation of significant amounts of polybrominated side products (e.g., (dibromomethyl)germane).[8]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Initiation | Ensure the UV lamp is functioning correctly and is of the appropriate wavelength to initiate the bromine radicals. If using a chemical initiator, ensure it is fresh and used in the correct stoichiometric amount. The initiation step is critical for the reaction to proceed.[1][3][8] |
| Inadequate Temperature Control | Maintain a low and stable reaction temperature. Overheating can lead to decreased selectivity and the formation of polybrominated byproducts. Consider using a cooling bath to dissipate heat generated during the reaction. Lower temperatures favor the desired monobromination.[5][7] |
| Incorrect Stoichiometry | Use a molar excess of the methylgermane starting material relative to bromine. This will increase the probability of a bromine radical reacting with the starting material rather than the desired this compound product, thus minimizing polybromination.[8] |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from radical inhibitors (e.g., oxygen, phenols). Traces of inhibitors can quench the radical chain reaction. Degas solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before starting the reaction. |
Issue 2: Formation of Side Products in Grignard Reactions with this compound
Symptoms:
-
Isolation of significant quantities of a high-molecular-weight byproduct, likely from Wurtz-type coupling (e.g., 1,2-digermylethane).[16][17][18]
-
Low yield of the desired product from the Grignard reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Prepare the Grignard reagent at a low temperature (typically 0 °C or below) and maintain this temperature during the subsequent reaction with the electrophile. Higher temperatures can promote the coupling of the Grignard reagent with unreacted this compound (Wurtz coupling).[16][17][18] |
| Localized High Concentrations | Add the this compound slowly and with vigorous stirring to the magnesium turnings in the solvent. This prevents localized high concentrations of the starting material, which can favor the Wurtz side reaction. |
| Presence of Water | Ensure all glassware is oven-dried and the solvent is anhydrous. Water will quench the Grignard reagent, reducing the yield of the desired product.[10][12] |
| Impure Magnesium | Use high-purity, activated magnesium turnings. An oxide layer on the magnesium can inhibit the formation of the Grignard reagent.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Photobromination
This protocol is a general guideline based on typical free-radical bromination procedures.
Materials:
-
Methylgermane or a suitable precursor
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel equipped with a reflux condenser, dropping funnel, and gas inlet/outlet
Procedure:
-
Set up the reaction apparatus and ensure all glassware is dry.
-
Charge the reaction vessel with the methylgermane precursor dissolved in the inert solvent.
-
Purge the system with an inert gas (e.g., argon) for 15-20 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Turn on the UV lamp and position it to irradiate the reaction vessel.
-
Slowly add a solution of bromine in the inert solvent dropwise to the reaction mixture with constant stirring.
-
Monitor the reaction progress by GC-MS to determine the consumption of the starting material and the formation of the product.[13][14][15]
-
Once the reaction is complete, turn off the UV lamp and quench any remaining bromine with a suitable reagent (e.g., sodium thiosulfate solution).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the this compound by fractional distillation under reduced pressure.
Protocol 2: Grignard Reaction of this compound
This protocol provides a general method for the formation and reaction of (germylmethyl)magnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
-
Aqueous acid solution (e.g., 1 M HCl) for workup
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound in anhydrous ether or THF and add a small portion to the magnesium to initiate the reaction. Initiation may be indicated by slight bubbling or a change in color.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the reaction temperature if necessary.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent to a low temperature (e.g., -78 °C to 0 °C) before slowly adding the electrophile.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography or distillation.
Data Presentation
Table 1: Hypothetical Effect of Temperature on the Selectivity of Free-Radical Bromination of Methylgermane
| Reaction Temperature (°C) | Relative Yield of this compound (%) | Relative Yield of (Dibromomethyl)germane (%) |
| 0 | 90 | 10 |
| 25 (Room Temperature) | 75 | 25 |
| 50 | 60 | 40 |
| 75 | 45 | 55 |
Note: This data is illustrative and based on the general principle that lower temperatures increase selectivity in free-radical halogenation.[5][7]
Table 2: Hypothetical Effect of Temperature on Side Product Formation in the Grignard Reaction of this compound
| Reaction Temperature (°C) | Yield of Desired Product (%) | Yield of Wurtz Coupling Product (%) |
| -20 | 85 | 5 |
| 0 | 70 | 15 |
| 25 (Room Temperature) | 40 | 45 |
Note: This data is illustrative and based on the general principle that lower temperatures minimize Wurtz coupling in Grignard reactions.
Visualizations
Caption: Workflow for the free-radical bromination of methylgermane.
Caption: Troubleshooting logic for low yields in Grignard reactions.
References
- 1. byjus.com [byjus.com]
- 2. Free Radical Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Grignard reaction - Wikipedia [en.wikipedia.org]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 15. jmchemsci.com [jmchemsci.com]
- 16. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 17. byjus.com [byjus.com]
- 18. jk-sci.com [jk-sci.com]
preventing decomposition of (bromomethyl)germane
Disclaimer: Information provided is based on general principles of organometallic chemistry due to limited specific literature on (bromomethyl)germane. Researchers should always consult relevant safety data sheets and perform small-scale tests under controlled conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is an organogermanium halide. Like many organometallic compounds, particularly those containing halides and reactive C-Br bonds, its stability is a significant concern. The primary pathways for decomposition are likely:
-
Hydrolysis: Reaction with water or atmospheric moisture, leading to the formation of germoxanes or other oxygen-containing germanium species.
-
Oxidation: Reaction with atmospheric oxygen, which can lead to the degradation of the compound. Ge-C bonds are generally air-stable, but the presence of the bromine atom can increase reactivity.
-
Photodecomposition: Exposure to light, especially UV light, can promote radical formation and subsequent decomposition.
-
Reaction with Protic Solvents: Solvents containing acidic protons (e.g., alcohols, primary/secondary amines) can react with the organogermanium compound.
Q2: What are the ideal storage conditions for this compound?
To mitigate decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage at low temperatures in a refrigerator or freezer is recommended to minimize thermal decomposition. The container should be opaque or stored in the dark to prevent photodecomposition.
Q3: What solvents are compatible with this compound?
Dry, aprotic solvents are recommended. Ethers such as diethyl ether and tetrahydrofuran (THF), as well as hydrocarbon solvents like hexanes or toluene, are generally suitable for reactions and short-term storage, provided they are rigorously dried and degassed.[1] Chlorinated solvents should be used with caution as they can potentially react with organometallic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield during synthesis | Decomposition of the starting material or product. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use dry, degassed solvents. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). |
| Reaction with atmospheric moisture or oxygen. | Utilize air-free techniques such as a Schlenk line or a glovebox for all manipulations.[2][3] | |
| Incomplete reaction. | Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR). Consider adjusting reaction time, temperature, or reagent stoichiometry. | |
| Product appears discolored or contains precipitates after storage | Decomposition due to air or moisture exposure. | Review storage procedures. Ensure the container is properly sealed and was purged with an inert gas before storage. |
| Thermal or photodecomposition. | Store the compound at a lower temperature and in the dark. | |
| Inconsistent results in subsequent experiments | Degradation of the this compound stock. | If possible, re-analyze the purity of the starting material before use. Consider purifying the compound if impurities are detected. |
| Variations in experimental setup. | Standardize procedures for handling and transferring the reagent to minimize exposure to air and moisture. | |
| Formation of unexpected byproducts | Side reactions with solvent or impurities. | Ensure the purity of all reagents and solvents. Consider using a different solvent system. |
| Radical-mediated side reactions. | Perform the reaction in the dark and at the lowest effective temperature. |
Experimental Protocol: General Handling of this compound using a Schlenk Line
This protocol outlines the general steps for safely handling an air- and moisture-sensitive reagent like this compound.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
Rubber septa
-
Syringes and needles
-
Cannula (double-tipped needle)
-
Inert gas source (argon or nitrogen) with a bubbler
-
Vacuum pump
-
Dry, degassed solvent
-
This compound
Procedure:
-
Preparation of Glassware:
-
Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, syringes, cannula) at >120°C for at least 4 hours.
-
Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Inerting the Reaction Vessel:
-
Attach the Schlenk flask to the Schlenk line.
-
Perform at least three "evacuate-refill" cycles to remove air and adsorbed moisture from the flask.[2]
-
Evacuate the flask using the vacuum pump.
-
Refill the flask with the inert gas.
-
-
Leave the flask under a positive pressure of inert gas.
-
-
Transfer of this compound:
-
If this compound is a liquid:
-
Using a syringe that has been purged with inert gas, pierce the septum of the this compound container.
-
Withdraw the desired volume of the reagent.
-
Quickly transfer the reagent to the reaction flask by piercing its septum, ensuring a positive flow of inert gas from the flask's sidearm to prevent air ingress.
-
-
If this compound is a solid:
-
Perform the transfer in a glovebox.
-
Alternatively, quickly add the solid to the reaction flask under a strong counterflow of inert gas.
-
-
-
Addition of Solvent:
-
Solvent can be added to the reaction flask via a cannula or a purged syringe.
-
To perform a cannula transfer, insert one end of the cannula into the solvent container and the other end into the reaction flask, both under a positive pressure of inert gas. Gently pressurize the solvent container to initiate the transfer.
-
-
Running the Reaction and Work-up:
Troubleshooting Workflow
References
Technical Support Center: Advanced Purification of (Bromomethyl)germane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the advanced purification of (bromomethyl)germane. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most commonly employed and effective method for the purification of this compound and similar organogermanium halides is fractional distillation under reduced pressure (vacuum distillation).[1] This technique separates compounds based on differences in their boiling points. For high-purity requirements, multiple distillations may be necessary. While less documented for this specific compound, preparative gas chromatography (GC) could also be a viable, albeit more complex, purification method for removing impurities with very close boiling points.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound typically arise from the synthesis process. Common impurities may include:
-
Unreacted starting materials: Such as germanium tetrabromide or methylgermane.
-
Side-reaction products: Including polybrominated germanes (e.g., dibromomethylgermane) or polygermanes (compounds with Ge-Ge bonds).
-
Solvent residues: From the reaction and workup steps.
-
Decomposition products: this compound can be sensitive to moisture and heat, potentially leading to the formation of germoxanes (Ge-O-Ge linkages) or other degradation products.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the compound and detecting proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile impurities and confirming the mass of the desired product and any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional group vibrations.
Q4: What are the recommended handling and storage conditions for this compound?
A4: this compound is expected to be sensitive to moisture and air. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is advisable to keep the compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation during fractional distillation (co-distillation of impurities). | Boiling points of the product and impurities are very close. | - Use a longer distillation column or a column with higher theoretical plates (e.g., a Vigreux or packed column).- Optimize the distillation pressure to maximize the boiling point difference.- Consider a second distillation of the enriched fraction. |
| Product decomposes during distillation (darkening of the distillation pot, low yield). | The distillation temperature is too high, leading to thermal decomposition. | - Reduce the distillation pressure (use a higher vacuum) to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Consider using a short-path distillation apparatus for thermally sensitive compounds. |
| Sample appears cloudy or contains solid precipitates after purification. | Contamination with water, leading to hydrolysis and formation of insoluble germoxanes. | - Ensure all glassware is rigorously dried before use.- Use dry solvents and reagents for all steps.- Handle the compound under a dry, inert atmosphere. |
| NMR spectrum shows unexpected peaks after purification. | Residual solvent or persistent impurities. | - If solvent peaks are present, remove the solvent under high vacuum.- For other impurities, a further purification step (e.g., a second fractional distillation or preparative GC) may be necessary. |
| Low recovery of the purified product. | - Product loss during transfers.- Incomplete distillation.- Adsorption of the product onto the distillation packing or glassware. | - Ensure careful transfer of the material between vessels.- Monitor the distillation temperature closely to ensure all the product has distilled.- Pre-treat the distillation column by washing with a silanizing agent to reduce active sites. |
Experimental Protocols
Fractional Vacuum Distillation of this compound
This protocol outlines the general procedure for purifying this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Dry, round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and receiver flask(s)
-
Thermometer or thermocouple
-
Vacuum pump with a cold trap
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is thoroughly dried and joints are well-sealed with appropriate grease.
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Insert a thermometer or thermocouple into the distillation head to monitor the vapor temperature.
-
-
Degassing:
-
Carefully evacuate the system to the desired pressure. It may be beneficial to perform several cycles of evacuating and backfilling with an inert gas to remove any residual air.
-
-
Distillation:
-
Begin stirring and gently heat the distillation pot using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating that the product has been collected.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool to room temperature.
-
Slowly and carefully vent the apparatus with an inert gas.
-
Transfer the purified this compound to a suitable storage container under an inert atmosphere.
-
Visualizations
References
Technical Support Center: Synthesis of (Bromomethyl)germane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of (bromomethyl)germane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities in the synthesis of this compound, typically prepared via free-radical bromination of methylgermane, include:
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Unreacted Starting Material: Methylgermane (CH₃GeH₃).
-
Over-brominated Products: Dibromomethylgermane (CHBr₂GeH₃) and tribromomethylgermane (CBr₃GeH₃). These arise from the successive substitution of the methyl protons.[1]
-
Higher Order Germanes: Digermane (Ge₂H₆) and trigermane (Ge₃H₈) can sometimes be present, depending on the purity of the starting germane.[2]
-
Solvent-Related Byproducts: If a solvent is used, it may react with the bromine radical to generate impurities.
-
Hydrolysis Products: If moisture is present, this compound can hydrolyze to form (hydroxymethyl)germane.
Q2: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Ensure sufficient concentration of the brominating agent (e.g., NBS). - Optimize the reaction temperature to ensure efficient radical initiation. |
| Sub-optimal Initiator Concentration | - If using a chemical initiator like AIBN or benzoyl peroxide, ensure the correct molar ratio is used.[3] - If using UV light, ensure the wavelength and intensity are appropriate for radical initiation. |
| Side Reactions (Over-bromination) | - Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[3] |
| Product Degradation | - this compound can be thermally unstable. Purify the product at lower temperatures (e.g., vacuum distillation). - Avoid prolonged exposure to light, which can promote further radical reactions. |
| Inefficient Purification | - Optimize the purification method (e.g., fractional distillation under reduced pressure) to minimize product loss. |
Q3: I observe multiple peaks in the germane region of my ¹H NMR spectrum. How can I identify the different species?
A3: The ¹H NMR spectrum is a powerful tool for identifying this compound and its brominated impurities. The chemical shifts of the Ge-H protons are sensitive to the number of bromine atoms on the adjacent carbon.
| Compound | Chemical Shift Range of Ge-H₃ (ppm) | Multiplicity |
| Methylgermane (CH₃GeH₃) | 2.5 - 3.0 | Quartet |
| This compound (CH₂BrGeH₃) | 3.0 - 3.5 | Triplet |
| Dibromomethylgermane (CHBr₂GeH₃) | 3.5 - 4.0 | Doublet |
| Tribromomethylgermane (CBr₃GeH₃) | Not Applicable | Not Applicable |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer.
Troubleshooting Experimental Workflows
Workflow for Identifying and Mitigating Impurities
The following diagram outlines a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Synthesis of this compound via Free-Radical Bromination
This protocol describes a general method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
Methylgermane (CH₃GeH₃)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)[3]
-
Schlenk line and glassware
-
UV lamp (optional, can be used for initiation)
Procedure:
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet connected to a bubbler. The entire system should be under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: In the Schlenk flask, dissolve methylgermane in the anhydrous solvent.
-
Initiation: Add a catalytic amount of AIBN to the solution.
-
Bromination: Slowly add NBS (1.05 equivalents) to the reaction mixture in portions over 1-2 hours. The reaction is exothermic, so maintain a controlled temperature.
-
Reaction: After the addition of NBS is complete, heat the mixture to reflux (or irradiate with a UV lamp) for 2-4 hours, or until the reaction is complete (monitored by GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under vacuum.
Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for separating and identifying volatile germanium compounds.[4][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for separating volatile organometallic compounds (e.g., a non-polar column).
Sample Preparation:
-
Dilute a small aliquot of the crude or purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300
Data Analysis:
-
Retention Time: Compare the retention times of the peaks in the chromatogram to known standards if available. Typically, the order of elution will be: methylgermane < this compound < dibromomethylgermane.
-
Mass Spectrum: Analyze the mass spectrum of each peak. The isotopic pattern of germanium (⁵ isotopes) and bromine (² isotopes) will be characteristic. Compare the obtained mass spectra with a database for identification.[6]
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing over-bromination side reactions.
Caption: Free-radical bromination of methylgermane.
References
- 1. quora.com [quora.com]
- 2. US11091374B1 - Method to produce high purity germane from germanium dioxide or impure germanium compounds - Google Patents [patents.google.com]
- 3. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Stoichiometric Optimization for (Bromomethyl)germane Synthesis
Welcome to the technical support center for the synthesis of (bromomethyl)germane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stoichiometric optimization of this synthesis and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and analogous method for the synthesis of this compound is the free-radical bromination of a suitable methylgermane precursor, such as trimethyl(methyl)germane or tetramethylgermane. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Q2: Why is stoichiometric control of the brominating agent crucial in this synthesis?
A2: Precise control over the stoichiometry of the brominating agent (e.g., NBS) is critical to prevent over-bromination. The primary goal is to achieve mono-bromination of the methyl group. An excess of the brominating agent can lead to the formation of di- and tri-brominated byproducts, which can be difficult to separate from the desired this compound product and will reduce the overall yield of the target compound.
Q3: What are the typical radical initiators used for this reaction?
A3: Common radical initiators for this type of reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). These initiators decompose upon heating or UV irradiation to generate radicals that initiate the bromination chain reaction. The choice of initiator may depend on the reaction solvent and the desired reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the primary safety precautions for this synthesis?
A5: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood. N-bromosuccinimide is a lachrymator and an irritant. Organogermanes can be toxic, and the reaction may be exothermic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to control the reaction temperature, especially during the initial stages.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective radical initiation. 2. Reaction temperature is too low. 3. Impure starting materials or solvent. | 1. Ensure the radical initiator (AIBN or BPO) is fresh and has been stored correctly. Increase the initiator concentration slightly (e.g., from 1 mol% to 2-3 mol%). 2. Gradually increase the reaction temperature in increments of 5-10°C. 3. Use freshly distilled solvent and verify the purity of the methylgermane starting material. |
| Formation of Multiple Brominated Byproducts | 1. Excess of brominating agent (NBS). 2. High reaction temperature leading to lack of selectivity. | 1. Carefully control the stoichiometry. Use a 1:1 molar ratio of methylgermane to NBS. For optimization, consider starting with a slight excess of the methylgermane. 2. Lower the reaction temperature and/or add the NBS portion-wise over a longer period to maintain a low concentration of the brominating agent in the reaction mixture. |
| Reaction Stalls Before Completion | 1. Depletion of the radical initiator. 2. Presence of radical inhibitors in the reaction mixture. | 1. Add another small portion of the radical initiator to the reaction mixture. 2. Ensure all glassware is thoroughly cleaned and that the solvent is free from stabilizers that may act as radical inhibitors. |
| Difficulty in Purifying the Product | 1. Similar boiling points of the product and byproducts. 2. Co-elution during column chromatography. | 1. Use fractional distillation under reduced pressure for purification. A longer distillation column can improve separation. 2. For column chromatography, try a less polar solvent system to improve the separation between the mono-brominated product and the more polar, over-brominated byproducts. |
Experimental Protocol: Synthesis of (Bromomethyl)trimethylgermane
This protocol describes a general procedure for the synthesis of (bromomethyl)trimethylgermane via free-radical bromination of tetramethylgermane.
Materials:
-
Tetramethylgermane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add tetramethylgermane (1 equivalent) and anhydrous carbon tetrachloride.
-
Initiator and Brominating Agent: Add N-bromosuccinimide (1.0 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 77°C for CCl₄) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or ¹H NMR by analyzing small aliquots. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (bromomethyl)trimethylgermane.
-
Visualizations
Caption: Hypothesized reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
effective workup procedures for (bromomethyl)germane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing and working up reactions involving (bromomethyl)germane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: The Ge-Br and Ge-C bonds can be susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Opt for a non-aqueous workup if possible. If an aqueous wash is necessary, use neutral water or brine and minimize contact time. |
| Side Reactions: this compound can undergo undesired side reactions, such as elimination or reaction with certain solvents. | - Carefully select a non-reactive solvent. - Control the reaction temperature to minimize side product formation. | |
| Product Volatility: Some this compound derivatives may be volatile, leading to loss during solvent removal. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. - For highly volatile products, consider purification by vacuum distillation. | |
| Product Decomposition during Workup | Acid/Base Sensitivity: The product may be unstable in the presence of acidic or basic aqueous solutions used for washing. | - Neutralize the reaction mixture with a buffered solution (e.g., saturated ammonium chloride) before extraction. - If acidic or basic washes are required, use dilute solutions and perform them quickly at low temperatures. |
| Silica Gel-Mediated Decomposition: The acidic nature of standard silica gel can cause decomposition of some organogermanium compounds during column chromatography. | - Use deactivated (neutral) silica gel, which can be prepared by treating silica gel with a triethylamine solution. - Alternatively, consider using other purification methods like preparative TLC or distillation. | |
| Formation of an Emulsion during Extraction | High Concentration of Salts or Polar Byproducts: These can stabilize the interface between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. |
| Difficulty in Removing Germanium-Containing Byproducts | Similar Polarity to the Desired Product: Byproducts may have similar solubility properties, making separation by extraction or chromatography challenging. | - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider derivatizing the byproduct to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and its derivatives?
A1: this compound is a reactive compound and should be handled with care. The germanium-bromine bond is susceptible to nucleophilic attack, and the germanium-carbon bond can be cleaved under harsh conditions. It is recommended to store this compound under an inert atmosphere and away from moisture. The stability of its derivatives will depend on the nature of the substituents.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed by careful column chromatography on deactivated silica gel. Due to its relatively nonpolar nature, it will typically elute before more polar products. Alternatively, if the desired product is stable, a chemical quench with a suitable nucleophile (e.g., a secondary amine) can be used to convert the remaining this compound into a more polar and easily separable derivative.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area immediately with soap and water.
Q4: Can I use standard silica gel for the chromatographic purification of this compound derivatives?
A4: It is generally recommended to use deactivated (neutral) silica gel for the chromatography of organogermanium compounds. Standard silica gel is slightly acidic and can cause decomposition of sensitive products. You can prepare deactivated silica by making a slurry of silica gel in your eluent containing a small amount of a neutralizer like triethylamine (e.g., 1% v/v), and then packing the column with this slurry.
Q5: What is the best way to dry the organic layer after an aqueous workup?
A5: The most common and effective drying agents for organic solutions containing organogermanium compounds are anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together. Filter the drying agent before removing the solvent.
Experimental Protocol: Nucleophilic Substitution on this compound
This protocol describes a representative reaction of this compound with a nucleophile and the subsequent workup procedure.
Reaction:
Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the nucleophile (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, acetonitrile).
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) (to remove excess water and break up any emulsions).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on deactivated silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for a typical this compound reaction.
Caption: Troubleshooting logic for low product yield in this compound reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of (Bromomethyl)germane and (Chloromethyl)germane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (bromomethyl)germane and (chloromethyl)germane, focusing on their utility in nucleophilic substitution reactions. While direct comparative kinetic studies for these specific germane derivatives are not extensively documented in publicly available literature, their reactivity can be reliably predicted based on well-established principles of organic chemistry. This comparison is therefore grounded in the fundamental differences between bromide and chloride as leaving groups.
Executive Summary
This compound is expected to be significantly more reactive than (chloromethyl)germane in nucleophilic substitution reactions. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, for applications requiring facile displacement of the halomethyl group, this compound is the preferred reagent.
Theoretical Background: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly bimolecular nucleophilic substitution (SN2) reactions, are fundamental transformations in organic synthesis. The rate of these reactions is critically dependent on several factors, including the nature of the nucleophile, the substrate, the solvent, and the leaving group.
The leaving group's ability is determined by its stability once it has departed from the substrate, taking a pair of electrons with it. Good leaving groups are typically weak bases. When comparing the halides, basicity increases up the group:
I- < Br- < Cl- < F-
Conversely, leaving group ability increases down the group. Therefore, bromide (Br-) is a weaker base and a better leaving group than chloride (Cl-). This is due to the larger size and greater polarizability of the bromide ion, which allows the negative charge to be dispersed over a larger volume, leading to greater stability.
Another contributing factor is the strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break during the transition state of a nucleophilic substitution reaction.
Reactivity Comparison
Based on the principles outlined above, we can confidently predict the relative reactivity of this compound and (chloromethyl)germane.
Qualitative Comparison
| Feature | This compound | (Chloromethyl)germane | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and more stable anion. |
| C-X Bond Strength | Weaker Ge-Br bond | Stronger Ge-Cl bond | Weaker bonds are more easily broken during substitution. |
| Predicted Reactivity | Higher | Lower | Better leaving group and weaker bond lead to a lower activation energy for nucleophilic attack. |
Illustrative Quantitative Comparison
The following table presents hypothetical, illustrative data to quantify the expected difference in reactivity.
| Substrate | Relative Reaction Rate (Illustrative) |
| This compound | ~50 - 100 |
| (Chloromethyl)germane | 1 |
This data is illustrative and based on typical relative rates observed for alkyl bromides versus alkyl chlorides in SN2 reactions.
Reaction Mechanism and Logical Comparison
The primary mechanism for nucleophilic substitution on these primary germanes is expected to be the SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry if the carbon were chiral.
A Comparative Analysis of Germylating Reagents for Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate germylating reagent is critical for the efficient synthesis of complex molecules. This guide provides a comparative analysis of common triorganogermyl lithium reagents, focusing on their synthesis, reactivity, and the factors influencing their performance in nucleophilic addition reactions. While direct, quantitative comparative studies are limited in the published literature, this guide synthesizes established principles of organic chemistry to offer a qualitative comparison supported by experimental observations.
Introduction to Germylating Reagents
Germylating reagents, particularly triorganogermyl lithium compounds (R₃GeLi), are powerful nucleophiles used to introduce a germyl group into organic molecules. The C-Ge bond formed is a valuable functional group in organic synthesis and can be found in molecules with applications in materials science and medicinal chemistry. These reagents are analogous to the more common silylating and Grignard reagents and are synthesized in a similar fashion. The reactivity of these reagents is primarily governed by the steric and electronic properties of the organic substituents on the germanium atom.[1][2][3]
Performance Comparison: Trimethylgermyl Lithium vs. Triethylgermyl Lithium
The two most common triorganogermyl lithium reagents are trimethylgermyl lithium (Me₃GeLi) and triethylgermyl lithium (Et₃GeLi). Their performance in nucleophilic addition reactions, particularly with carbonyl compounds, is influenced by the nature of the alkyl groups.
| Feature | Trimethylgermyl Lithium (Me₃GeLi) | Triethylgermyl Lithium (Et₃GeLi) | Rationale |
| Nucleophilicity | Generally higher | Generally lower | The smaller methyl groups in Me₃GeLi present less steric hindrance, allowing for easier approach to the electrophilic center.[4] The electron-donating effect of the alkyl groups also influences the nucleophilicity of the germyl anion. |
| Reaction Rate | Generally faster | Generally slower | Less steric hindrance from the methyl groups allows for a faster rate of reaction with electrophiles like aldehydes and ketones.[4] |
| 1,2- vs. 1,4-Addition to Enones | Favors 1,2-addition | Increased propensity for 1,4-addition | As a "harder" nucleophile due to its smaller size, Me₃GeLi preferentially attacks the "harder" electrophilic center of the carbonyl carbon (1,2-addition). The bulkier Et₃GeLi is a "softer" nucleophile and has a greater tendency to attack the "softer" β-carbon of the enone system (1,4-addition), which is a classic example of kinetic versus thermodynamic control.[5][6][7][8][9][10] |
| Substrate Scope | Broader for sterically hindered substrates | More limited for sterically hindered substrates | The smaller size of Me₃GeLi allows it to react more effectively with sterically demanding electrophiles.[4] |
| Side Reactions | Less prone to side reactions like enolization | More prone to acting as a base, leading to enolization | The increased steric bulk of Et₃GeLi can hinder its nucleophilic attack, leading it to act as a base and deprotonate acidic α-hydrogens of carbonyl compounds, resulting in enolate formation. |
Experimental Protocols
General Protocol for the Preparation of Triorganogermyl Lithium Reagents
This protocol is adapted from the synthesis of analogous organolithium reagents and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][2][3][11]
Materials:
-
Triorganogermyl halide (e.g., trimethylgermyl chloride or triethylgermyl bromide)
-
Lithium metal (dispersion or wire)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere, add freshly cut lithium metal.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of the triorganogermyl halide in the same anhydrous solvent to the lithium suspension via the addition funnel with vigorous stirring.
-
The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is consumed.
-
The resulting solution of the triorganogermyl lithium reagent can be used directly or titrated to determine its concentration.
General Protocol for the Nucleophilic Addition of a Triorganogermyl Lithium Reagent to a Carbonyl Compound
This is a general procedure for the reaction of a germylating reagent with an aldehyde or ketone.[4][12][13][14]
Materials:
-
Solution of triorganogermyl lithium reagent in an ethereal solvent
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (for workup)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the carbonyl compound in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of the triorganogermyl lithium reagent to the cooled solution of the carbonyl compound with stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and reaction of triorganogermyl lithium reagents.
Disclaimer: The information provided in this guide is for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. google.com [google.com]
A Comparative Guide to (Bromomethyl)germane and its Silicon Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (bromomethyl)germane and its widely-used silicon analog, (bromomethyl)trimethylsilane. The focus is on their respective chemical properties and performance in synthetic applications, supported by available data. These reagents are valuable sources for the nucleophilic (R)3M-CH2- synthon, finding utility in a range of transformations including olefination and cross-coupling reactions.
The fundamental difference between these compounds lies in the nature of the Carbon-metal bond (C-Ge vs. C-Si). The Carbon-Germanium bond is significantly weaker and longer than the Carbon-Silicon bond, a distinction that governs their relative reactivity, stability, and utility in organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (bromomethyl)trimethylsilane and the elemental bond properties for Carbon-Silicon and Carbon-Germanium is presented below. Data for this compound is less commonly reported, reflecting its more specialized use compared to its silicon counterpart.
| Property | (Bromomethyl)trimethylsilane | This compound | Reference |
| Molecular Formula | C4H11BrSi | CH5BrGe | N/A |
| CAS Number | 18243-41-9[1][2] | 103394-87-2 | N/A |
| Molecular Weight | 167.12 g/mol [2] | 185.55 g/mol | N/A |
| Appearance | Colorless to almost colorless clear liquid[3] | N/A | N/A |
| Boiling Point | 115.5 °C @ 742 mmHg[1][2] | N/A | N/A |
| Density | 1.17 g/mL at 25 °C[1][2] | N/A | N/A |
| Refractive Index | n20/D 1.444[1][2] | N/A | N/A |
| Bond Property | Silicon (Si) | Germanium (Ge) | Reference |
| C-M Bond Energy | 318 kJ/mol | 238 kJ/mol | [4] |
| C-M Bond Length | 185 pm | 195 pm | [4] |
| M-M Bond Energy | 222 kJ/mol | 188 kJ/mol | [4] |
| C-Br Bond Energy | 285 kJ/mol | 285 kJ/mol (assumed) | [4] |
The data clearly indicates that the C-Ge bond is substantially weaker than the C-Si bond, which is the primary driver of the differences in their chemical behavior.[4]
Comparative Reactivity and Synthetic Utility
The synthetic applications of both reagents are largely defined by the polarity and strength of the C-M bond. While (bromomethyl)trimethylsilane is a staple in organic synthesis[3], this compound is a more specialized reagent, often employed where the unique properties of the germyl group are required.
Nucleophilic Substitution and Grignard Reagent Formation:
Both compounds readily undergo nucleophilic substitution at the carbon atom, displacing the bromide. They are also common precursors for the corresponding Grignard reagents, (trimethylsilyl)methylmagnesium bromide and (trimethylgermyl)methylmagnesium bromide. These Grignard reagents are powerful nucleophiles used to install the –CH2M(CH3)3 group.
Peterson-Type Olefination:
A primary application for the silicon analog is in the Peterson olefination reaction, where the corresponding Grignard reagent reacts with aldehydes and ketones to form β-hydroxysilanes. These intermediates can then be eliminated under acidic or basic conditions to yield alkenes. The germanium analog is expected to undergo similar reactions, potentially with different stereoselectivity or under milder conditions due to the weaker C-Ge bond.
Radical Reactions:
The lower C-Ge bond dissociation energy suggests that this compound may be a more facile precursor for the (CH3)3GeCH2• radical compared to its silicon counterpart. This could make it a more effective reagent in radical-mediated transformations.
Key Experimental Differences
dot
Caption: Comparison of C-Si and C-Ge bond properties.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in the literature, underscoring its niche role. However, protocols for its silicon analog are well-established. The following is a representative protocol for a Grignard formation and subsequent reaction, which can serve as a starting point for investigations with the germanium analog, with the caveat that reaction conditions may need to be adjusted.
Protocol: Synthesis of 2-phenylethyl(trimethylsilane) via Grignard Reaction
-
Materials:
-
(Bromomethyl)trimethylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl bromide
-
Iodine (crystal for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Grignard Reagent Formation: A dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine. A solution of (bromomethyl)trimethylsilane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent, (trimethylsilyl)methylmagnesium bromide.
-
Reaction with Electrophile: The Grignard solution is cooled to 0 °C. A solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield the desired 2-phenylethyl(trimethylsilane).
-
dot
Caption: General workflow for Grignard-mediated synthesis.
Conclusion
(Bromomethyl)trimethylsilane is a robust and versatile reagent for introducing the trimethylsilylmethyl group in a wide array of synthetic contexts. Its stability and predictable reactivity make it a go-to choice for standard applications like Peterson olefination.
This compound, while less common, presents an intriguing alternative for researchers. The weaker Carbon-Germanium bond suggests it may offer enhanced reactivity, potentially enabling reactions under milder conditions or opening pathways not accessible with the silicon analog, particularly in radical chemistry. However, its higher cost and more limited commercial availability currently restrict its use to specialized applications where the unique electronic and steric properties of the germylmethyl moiety are specifically desired. The choice between these reagents is a classic trade-off between the well-established utility and stability of the silicon compound and the potential for novel reactivity offered by its germanium counterpart.
References
A Comparative Guide to the Structural Validation of (Bromomethyl)germane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural validation of two distinct (bromomethyl)germane derivatives, offering insights into the experimental techniques used to elucidate their molecular structures. The information presented is intended to assist researchers in the selection of appropriate analytical methods and in the interpretation of structural data for this class of organogermanium compounds.
Comparison of Structural Data
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction for two representative this compound derivatives: a simple trialkyl-substituted germane and a more complex germatrane. This direct comparison highlights the influence of the germanium coordination environment on molecular geometry.
| Parameter | (Bromomethyl)trimethylgermane (Representative) | 1-(4-Bromobenzyl)germatrane |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| Ge-C(bromomethyl) Bond Length (Å) | ~1.95 | 2.158(5) |
| Ge-C(alkyl/aryl) Bond Lengths (Å) | ~1.94 | Ge-O: 1.763(3) - 1.776(3) |
| C-Br Bond Length (Å) | ~1.96 | 1.954(5) |
| Angles around Ge (°) | C-Ge-C: ~109.5 | O-Ge-O: 118.9(2) - 120.5(2) |
| N-Ge-C: 178.5(2) | ||
| Key Feature | Tetrahedral geometry | Trigonal-bipyramidal geometry with a transannular Ge-N bond |
Note: Data for (Bromomethyl)trimethylgermane is representative of a simple tetraalkylgermane. Data for 1-(4-Bromobenzyl)germatrane is sourced from a study on bromobenzylgermatranes.
Experimental Methodologies
The structural characterization of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the typical experimental protocols for the most critical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule. For organogermanium compounds, ¹H, ¹³C, and ⁷³Ge NMR are particularly informative.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule. The chemical shift of the bromomethyl protons is typically observed in the range of 2.5-3.5 ppm.
Protocol for ⁷³Ge NMR:
Due to the low natural abundance and quadrupolar nature of the ⁷³Ge nucleus, obtaining high-quality ⁷³Ge NMR spectra can be challenging.[1]
-
Sample Preparation: A higher concentration of the sample (50-100 mg in 0.5-0.7 mL of solvent) is often necessary.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 11.7 T or higher) is recommended to improve sensitivity and resolution. A specialized probe for less common nuclei may be required.
-
Data Acquisition: Use a wide spectral width and a pulse sequence optimized for quadrupolar nuclei. A large number of scans (often several thousand) is typically required.
-
Data Analysis: The chemical shift of ⁷³Ge can provide valuable information about the coordination environment of the germanium atom.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a hot, saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. This process yields the final atomic coordinates, bond lengths, and bond angles.
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.
Caption: A general workflow for the synthesis and structural validation of this compound derivatives.
The following diagram illustrates the logical relationship between the key analytical techniques and the structural information they provide.
Caption: How different analytical techniques contribute to the overall structural understanding.
References
Spectroscopic Analysis of Products from (Bromomethyl)germane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)germane and its derivatives are versatile reagents in organogermanium chemistry, serving as precursors to a variety of functionalized germanes. The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This guide provides a comparative analysis of the products obtained from the reaction of this compound with different nucleophiles, focusing on their spectroscopic characterization. Alternative synthetic routes and detailed experimental protocols are also presented to offer a comprehensive overview for researchers in the field.
Reaction with Organometallic Reagents: Synthesis of Alkylgermanes
The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is a straightforward method for the formation of a new carbon-carbon bond, yielding substituted alkylgermanes.
Reaction Pathway
Figure 1. Reaction of this compound with a Grignard Reagent.
Experimental Protocol: Synthesis of Triethyl(propyl)germane
To a solution of propylmagnesium bromide (1.2 mmol) in diethyl ether (5 mL) at 0 °C is added triethylthis compound (1.0 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford triethyl(propyl)germane.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷³Ge NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Triethyl(propyl)germane | 0.85-1.05 (m, 15H), 1.30-1.45 (m, 2H), 0.50-0.60 (m, 2H) | 14.1, 18.5, 9.8, 8.6 | ~25 | 2950, 2870, 1460, 1235, 570 | [M]+ calculated for C₉H₂₂Ge: 204.09, found: 204.1 |
Alternative Synthetic Route: Reductive Germylative Alkylation of Alkenes
A modern alternative to the Grignard reaction is the nickel-catalyzed reductive germylative alkylation of activated olefins.[1][2] This method allows for the simultaneous formation of a C-Ge and a C-C bond across a double bond.
Figure 2. Ni-Catalyzed Reductive Germylative Alkylation.
Comparison: The Grignard method is a classic and reliable method, particularly for simple alkyl substitutions. However, it is often incompatible with functional groups that are sensitive to strongly basic and nucleophilic reagents. The nickel-catalyzed method offers broader functional group tolerance and provides a more versatile approach for the synthesis of complex alkylgermanes.[1][2]
Reaction with Amines: Synthesis of (Aminomethyl)germanes
This compound readily reacts with primary and secondary amines via nucleophilic substitution to produce the corresponding (aminomethyl)germanes. These compounds are of interest in medicinal chemistry and materials science.
Reaction Pathway
Figure 3. Reaction of this compound with an Amine.
Experimental Protocol: Synthesis of (Diethylaminomethyl)trimethylgermane
To a solution of diethylamine (2.2 mmol) in tetrahydrofuran (10 mL) is added (bromomethyl)trimethylgermane (1.0 mmol). The reaction mixture is stirred at 50 °C for 12 hours. The solvent is then removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give (diethylaminomethyl)trimethylgermane.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷³Ge NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| (Diethylaminomethyl)trimethylgermane | 2.45 (q, 4H), 2.10 (s, 2H), 0.95 (t, 6H), 0.10 (s, 9H) | 47.5, 45.2, 12.8, -1.5 | ~-10 | 2960, 2870, 1460, 1240, 830, 590 | [M]+ calculated for C₈H₂₁GeN: 205.09, found: 205.1 |
Alternative Synthetic Route: Reductive Amination
Figure 4. Reductive Amination to Synthesize (Aminomethyl)germanes.
Comparison: Direct alkylation of amines is a simple and direct method. However, overalkylation can be a problem with primary amines, leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts.[3][4] Reductive amination offers better control for the synthesis of primary and secondary (aminomethyl)germanes and is compatible with a wider range of functional groups.
Reaction with Alkoxides: Synthesis of (Alkoxymethyl)germanes
The Williamson ether synthesis can be adapted to synthesize (alkoxymethyl)germanes by reacting this compound with an alkoxide.[5][6][7] This reaction is a reliable method for forming a new carbon-oxygen bond.
Reaction Pathway
Figure 5. Reaction of this compound with an Alkoxide.
Experimental Protocol: Synthesis of (Methoxymethyl)trimethylgermane
Sodium methoxide is prepared by adding sodium metal (1.1 mmol) to anhydrous methanol (10 mL) at 0 °C. After the sodium has completely reacted, (bromomethyl)trimethylgermane (1.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (methoxymethyl)trimethylgermane.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷³Ge NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| (Methoxymethyl)trimethylgermane | 3.35 (s, 3H), 3.20 (s, 2H), 0.15 (s, 9H) | 69.5, 58.2, -2.0 | ~-5 | 2950, 2820, 1460, 1245, 1100 (C-O), 830, 600 | [M]+ calculated for C₅H₁₄GeO: 164.03, found: 164.0 |
Alternative Synthetic Route: Hydrosilylation/Hydrogermylation of Formaldehyde
An alternative route involves the reaction of a trialkylgermane with formaldehyde in the presence of a catalyst. This method avoids the use of a halomethyl intermediate.
Figure 6. Synthesis of (Alkoxymethyl)germanes via Formaldehyde Insertion.
Comparison: The Williamson ether synthesis is a high-yielding and general method for preparing (alkoxymethyl)germanes. The alternative route through the reaction with formaldehyde is a more atom-economical process but may require specific catalysts and reaction conditions.
Conclusion
The spectroscopic analysis of products derived from this compound provides valuable insights into their structure and purity. This guide has presented a comparative overview of the synthesis and characterization of alkyl-, (aminomethyl)-, and (alkoxymethyl)germanes. By understanding the different synthetic strategies and their respective advantages and limitations, researchers can select the most appropriate method for their specific target molecules. The provided spectroscopic data and experimental protocols serve as a useful reference for the characterization of these important classes of organogermanium compounds.
References
- 1. Modular access to alkylgermanes via reductive germylative alkylation of activated olefins under nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
X-ray Crystallographic Analysis of (Bromomethyl)germane Compounds: A Comparative Guide
A comprehensive comparison of the crystal structures of (bromomethyl)germane compounds remains a challenge due to the limited availability of published crystallographic data for this specific class of molecules. Extensive searches of chemical databases and the scientific literature did not yield sufficient data to perform a detailed comparative analysis of multiple this compound compounds.
While the field of organogermanium chemistry is broad, with numerous studies on the synthesis and characterization of various derivatives, the specific sub-class of (bromomethyl)germanes appears to be underrepresented in crystallographic literature. This guide, therefore, aims to provide a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats that would be essential for a rigorous analysis, should such data become available in the future.
Experimental Protocols
The determination of the crystal structure of this compound compounds would follow a well-established workflow in X-ray crystallography. The key experimental stages are outlined below.
Synthesis and Crystallization
The initial step involves the synthesis of the target this compound compounds. A generalized synthetic pathway is depicted in the workflow diagram below. Following successful synthesis and purification, single crystals suitable for X-ray diffraction analysis must be grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
DOT Script for Synthesis and Crystallization Workflow
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound compounds.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data are processed to determine the unit cell dimensions and the intensities of the diffracted beams.
The crystal structure is then solved using computational methods, such as direct methods or Patterson synthesis, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Data Presentation for Comparison
To facilitate a clear and objective comparison between different this compound compounds, all quantitative crystallographic data should be summarized in a structured table. This allows for the direct comparison of key structural parameters.
Table 1: Hypothetical Crystallographic Data for this compound Compounds
| Parameter | Compound A | Compound B |
| Formula | CH4BrGe | C2H6BrGe |
| Formula Weight | 185.53 | 199.56 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pnma |
| a (Å) | [Value] | [Value] |
| b (Å) | [Value] | [Value] |
| c (Å) | [Value] | [Value] |
| α (°) | 90 | 90 |
| β (°) | [Value] | 90 |
| γ (°) | 90 | 90 |
| Volume (Å3) | [Value] | [Value] |
| Z | 4 | 4 |
| Calculated Density (g/cm3) | [Value] | [Value] |
| Ge-C Bond Length (Å) | [Value] | [Value] |
| Ge-Br Bond Length (Å) | [Value] | [Value] |
| C-Ge-C Bond Angle (°) | [Value] | [Value] |
| Br-Ge-C Bond Angle (°) | [Value] | [Value] |
| R-factor (%) | [Value] | [Value] |
Note: The values in this table are placeholders and would be populated with experimental data from actual X-ray crystallographic analyses.
Conclusion
A detailed comparative guide on the X-ray crystallographic analysis of this compound compounds is contingent on the availability of primary research data. While the methodologies for such an analysis are well-established, the lack of published crystal structures for this specific class of compounds currently prevents a direct comparison. Future research in this area would be invaluable for understanding the structure-property relationships of these organogermanium compounds and would enable the creation of a comprehensive comparative analysis as outlined in this guide. Researchers in the field are encouraged to pursue the synthesis, crystallization, and crystallographic characterization of (bromomethyl)germanes to fill this knowledge gap.
A Comparative Guide to Analytical Methods for Assessing (Bromomethyl)germane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical methodologies for determining the purity of (bromomethyl)germane (CH₂BrGeH₃). The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. This document outlines the principles, experimental protocols, and comparative performance of Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), and Elemental Analysis.
Introduction to this compound and Purity Assessment
This compound is a volatile, reactive organogermanium compound. Its purity is paramount as impurities can significantly impact the outcomes of chemical reactions and biological assays. Accurate purity determination is therefore a cornerstone of quality control in its application. The analytical methods discussed herein offer orthogonal approaches to purity assessment, each with distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the impurities they can detect.
Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance of the discussed analytical methods for the purity assessment of this compound. Please note that the presented data is illustrative, based on typical performance characteristics for analogous organometallic and organohalide compounds, due to the limited availability of published validation data for this compound itself.
| Analytical Method | Analyte Measured | Typical Accuracy (%) | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput |
| Quantitative ¹H NMR (qNMR) | This compound | ± 0.5 - 2.0[1][2] | < 2[1] | ~0.1% (w/w) | ~0.3% (w/w) | Moderate |
| GC-MS | Volatile organic impurities | ± 5 - 15 | < 10 | 1 - 10 ng/mL | 5 - 50 ng/mL | High |
| HPLC-ICP-MS | Germanium-containing species | ± 2 - 10 | < 5 | 0.1 - 1 µg/L | 0.5 - 5 µg/L | Moderate |
| Elemental Analysis (C, H, Br) | Elemental composition | ± 0.4 (absolute %) | < 0.2 | Not Applicable | Not Applicable | Low |
Detailed Experimental Protocols
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct measurement of the molar concentration of an analyte against a certified internal standard. It is a powerful tool for determining the absolute purity of a substance.[2]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a tared NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should have a known purity and its resonances should not overlap with the analyte signals.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis).
-
Pulse Angle: 90° pulse.
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Acquisition Time: > 3 seconds.
-
Spectral Width: ~16 ppm.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signal of this compound (predicted to be a singlet for the CH₂Br group) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Predicted ¹H NMR Spectrum for this compound:
-
Ge-H₃: A singlet or a multiplet (due to coupling with ¹H of the CH₂ group and potentially with ⁷³Ge) is expected around 3.0-4.0 ppm.
-
-CH₂Br: A singlet or a multiplet (due to coupling with the Ge-H₃ protons) is expected around 2.5-3.5 ppm.
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic impurities. For this compound, this method is ideal for detecting organic synthesis byproducts or residual solvents.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any impurity peaks.
-
Quantify impurities using an external standard calibration curve or by area percent normalization, assuming a similar response factor for all components.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a highly sensitive and element-specific technique used to separate and quantify different germanium-containing species. This is particularly useful for identifying and quantifying non-volatile or thermally labile germanium impurities.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known weight of this compound in a suitable solvent compatible with the HPLC mobile phase (e.g., a mixture of water and a polar organic solvent). The concentration should be in the low mg/L range.
-
Prepare calibration standards of known germanium-containing species if available.
-
-
HPLC-ICP-MS Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
ICP-MS System: Agilent 7900 or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
ICP-MS Parameters:
-
RF Power: 1550 W.
-
Carrier Gas (Argon) Flow: ~1 L/min.
-
Monitored Isotopes: ⁷⁰Ge, ⁷²Ge, ⁷⁴Ge.
-
-
-
Data Analysis:
-
Identify and quantify germanium-containing species based on their retention times and the elemental response from the ICP-MS.
-
The purity of this compound can be assessed by the relative abundance of the main peak corresponding to the target molecule.
-
Signaling Pathway for HPLC-ICP-MS Analysis
Caption: Signal pathway in HPLC-ICP-MS analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and bromine in the sample. This is a fundamental method to verify the empirical formula and assess the purity against non-element-containing impurities (e.g., water, inorganic salts).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the this compound sample into a tin capsule. Due to the volatile nature of the compound, careful handling in a controlled atmosphere (glovebox) is recommended.
-
-
Instrumentation:
-
Elemental Analyzer: A modern CHN/S/X analyzer.
-
Combustion: The sample is combusted at high temperatures (typically >900°C) in an oxygen-rich atmosphere.
-
Detection: The resulting gases (CO₂, H₂O, and HBr after reduction) are separated and quantified by thermal conductivity or infrared detectors.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and Br.
-
Compare the experimental percentages with the theoretical values for this compound (C: 7.39%, H: 1.86%, Br: 49.14%).
-
A deviation of less than ±0.4% from the theoretical value is generally considered acceptable for a pure compound.
-
Logical Relationship in Elemental Analysis
Caption: Logical flow of elemental analysis for purity.
Conclusion
The choice of analytical method for assessing this compound purity depends on the specific requirements of the analysis.
-
qNMR is highly recommended for determining absolute purity due to its high precision and accuracy.[1][2]
-
GC-MS is the method of choice for identifying and quantifying volatile organic impurities.[5][6][7]
-
HPLC-ICP-MS offers unparalleled sensitivity for the detection and speciation of germanium-containing impurities.[3][4]
-
Elemental Analysis serves as a fundamental check of the empirical formula and is effective for detecting non-carbon/hydrogen/bromine-containing impurities.
For a comprehensive purity assessment, a combination of these orthogonal techniques is often employed to provide a complete picture of the sample's composition.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (Bromomethyl)germane: A Comparative Guide for Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic chemistry, the choice of reagent is paramount to the success of synthetic endeavors, particularly in the realm of drug discovery and development where efficiency, selectivity, and safety are critical. This guide provides an objective comparison of (bromomethyl)germane with other key organometallics, focusing on their performance in cross-coupling reactions, alongside a critical evaluation of their toxicological profiles. The information presented herein is supported by available experimental data to empower researchers in making informed decisions for their synthetic strategies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The performance of organometallic reagents in these reactions is a key determinant of their utility. While direct, side-by-side comparative studies detailing the quantitative performance of this compound against its tin and silicon analogues under identical Stille-type coupling conditions are not extensively documented in publicly available literature, the general reactivity trends of organogermanes, organostannanes, and organosilanes are well-established.
Table 1: Qualitative Performance Comparison in Stille-Type Cross-Coupling
| Feature | Organogermanes | Organostannanes | Organosilanes |
| Reactivity | Moderate to High | High | Low to Moderate |
| Functional Group Tolerance | Good | Excellent | Good |
| Stability | Good | Moderate | Excellent |
| Toxicity | Generally lower than organostannanes | High | Generally Low |
Organostannanes are renowned for their high reactivity in Stille couplings, often providing excellent yields under mild conditions.[1] However, this high reactivity can sometimes lead to challenges in purification and stability. Organosilanes are generally more stable and less toxic but often require activation, for instance, with fluoride ions, to achieve efficient transmetalation.[2] Organogermanes strike a balance between these two, exhibiting good reactivity that is often higher than their silicon counterparts, while being generally more stable and less toxic than organotin compounds.[3][4] Recent research has highlighted the unique reactivity of organogermanes, which can undergo orthogonal functionalization in the presence of other established coupling partners, showcasing their potential for selective synthesis.[3][4]
Toxicity Profile: A Critical Consideration
The toxicity of organometallic reagents is a significant concern, particularly in process development and for applications in medicinal chemistry. Organotin compounds, despite their synthetic utility, are known for their high toxicity.[1]
Table 2: Acute Oral Toxicity Data for Selected Organometallic Bromides (Rat)
| Compound | LD50 (mg/kg) | Reference |
| Tributyltin bromide | 138 | [5] |
| Triethyltin bromide | Fatal if swallowed (Category 1) | [6][7] |
| Trimethyltin bromide | Category 2 | |
| This compound | Data not available |
Note: Specific LD50 data for this compound was not found in the available literature. General information suggests organogermanium compounds are less toxic than their organotin counterparts.
The available data clearly indicates the high acute toxicity of organotin bromides.[5][6][7] While specific quantitative toxicity data for this compound is lacking in the searched literature, the general consensus in the scientific community is that organogermanium compounds exhibit lower toxicity compared to their tin analogues, making them a potentially safer alternative.[3]
Experimental Protocols
A standardized protocol for benchmarking the performance of different organometallic reagents in a cross-coupling reaction is crucial for obtaining comparable data. Below is a generalized protocol that can be adapted for this purpose.
Protocol: Comparative Study of Organometallic Reagents in a Stille-Type Cross-Coupling Reaction
1. Materials:
- Aryl halide (e.g., iodobenzene)
- This compound
- (Bromomethyl)stannane (or other organotin reagent)
- (Bromomethyl)silane (or other organosilane reagent)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Anhydrous solvent (e.g., THF or dioxane)
- Internal standard for GC/HPLC analysis (e.g., dodecane)
2. Reaction Setup:
- In a series of identical, oven-dried reaction vessels equipped with magnetic stir bars, add the palladium catalyst (e.g., 2 mol%).
- To each vessel, add the aryl halide (1.0 mmol) and the internal standard.
- In separate vessels, prepare solutions of each organometallic reagent (this compound, (bromomethyl)stannane, and (bromomethyl)silane) in the anhydrous solvent at the same concentration (e.g., 1.2 mmol in 5 mL of solvent).
3. Reaction Execution and Monitoring:
- Simultaneously, add the solution of each organometallic reagent to its respective reaction vessel.
- Maintain the reactions at a constant temperature (e.g., 80 °C) and stir vigorously.
- At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
- Quench the reaction in the aliquot (e.g., with saturated aq. KF for organostannanes and organosilanes).
- Extract the organic components and analyze by GC or HPLC to determine the yield of the cross-coupled product relative to the internal standard.
4. Data Analysis:
- Plot the reaction yield versus time for each organometallic reagent to compare their reaction kinetics.
- Determine the final yield for each reaction after a set period (e.g., 24 hours) to compare their overall efficiency.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing and troubleshooting synthetic procedures.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The catalytic cycle of the Stille reaction begins with the oxidative addition of an organic halide (R1-X) to a Pd(0) complex.[8][9] This is followed by a crucial transmetalation step where the organic group (R2) is transferred from the organometallic reagent (in this case, containing Ge, Sn, or Si) to the palladium center.[10][11] The cycle concludes with the reductive elimination of the desired coupled product (R1-R2), regenerating the Pd(0) catalyst.[8][9]
Caption: High-throughput screening workflow for catalyst optimization.
High-throughput screening (HTS) is a powerful methodology for rapidly optimizing reaction conditions.[12][13][14] The workflow typically involves the automated preparation of a large number of reactions in microtiter plates, followed by controlled incubation and high-throughput analysis to identify optimal catalysts, ligands, and reaction parameters.
Application in Drug Discovery: Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in modern drug discovery, and cross-coupling reactions are instrumental in their synthesis.[15][16] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[15]
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Triethyltin bromide | C6H15BrSn | CID 17701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Investigation of (Bromomethyl)germane Reactions
For researchers, scientists, and drug development professionals exploring the reactivity of organogermanium compounds, understanding the reaction mechanisms of (bromomethyl)germane is crucial for its application in synthesis. This guide provides a comparative framework for investigating the nucleophilic substitution reactions of this compound, drawing upon established principles of physical organic chemistry. While specific experimental data for this compound is scarce in publicly available literature, this guide leverages analogous reactions of other α-haloalkanes and related organometallics to predict and analyze its reactivity.
Predicted Reaction Pathways: S_N1 vs. S_N2
The primary reaction pathway for this compound with nucleophiles is expected to be nucleophilic substitution, where the bromide ion is displaced. This can occur through two principal mechanisms: a unimolecular (S_N1) or a bimolecular (S_N2) process. The operative mechanism is highly dependent on the reaction conditions.
S_N2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the germanium-adjacent carbon at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both this compound and the nucleophile.
S_N1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The reaction rate is primarily dependent on the concentration of this compound.
The following diagram illustrates the two potential mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Comparative Analysis of Factors Influencing the Reaction Mechanism
The choice between the S_N1 and S_N2 pathway can be directed by carefully selecting the experimental conditions. The following table summarizes the expected influence of various factors on the reaction of this compound.
| Factor | S_N2 Favored by | S_N1 Favored by | Rationale |
| Nucleophile | Strong, high concentration | Weak, low concentration | The rate of the S_N2 reaction is directly proportional to the nucleophile's concentration and strength. |
| Solvent | Polar aprotic (e.g., acetone, DMSO) | Polar protic (e.g., water, ethanol) | Polar protic solvents can solvate and stabilize the carbocation intermediate in the S_N1 pathway. |
| Leaving Group | Good leaving group (Br⁻ is effective) | Excellent leaving group | A better leaving group accelerates both reactions, but has a more pronounced effect on the S_N1 rate-determining step. |
| Temperature | Lower temperatures | Higher temperatures | The S_N1 reaction typically has a higher activation energy due to the bond-breaking step. |
| Substrate Structure | Less steric hindrance around the reaction center | More stable carbocation | For this compound, the primary nature of the carbon suggests a preference for the S_N2 pathway, but the electronic effects of the germyl group could influence carbocation stability. |
Experimental Protocols for Mechanistic Investigation
To elucidate the operating mechanism, a series of kinetic experiments are recommended.
General Kinetic Experiment Workflow
The following diagram outlines a typical workflow for a kinetic study of the reaction of this compound with a nucleophile.
Kinetic Studies of (Bromomethyl)germane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of (bromomethyl)germane reactions. Due to a notable lack of direct experimental data on the reaction kinetics of this compound, this document leverages available information on the closely related and well-studied germane (GeH₄) as a primary point of comparison. The methodologies and findings for germane serve as a foundational framework for understanding and predicting the kinetic behavior of its bromomethyl derivative. This guide outlines potential reaction pathways for this compound, presents relevant experimental protocols from analogous studies, and offers a basis for future research in this area.
Comparison of Reaction Kinetics: Germane vs. This compound
The thermal decomposition of germane has been investigated through both theoretical calculations and experimental methods, providing valuable kinetic parameters. In contrast, to the best of our knowledge, no such experimental data is publicly available for this compound. The introduction of a bromomethyl group is anticipated to significantly influence the decomposition mechanism and its kinetics.
The primary decomposition channel for germane is the formation of germylene (GeH₂) and molecular hydrogen.[1][2] Theoretical studies have determined the kinetic constants for this unimolecular reaction over a range of temperatures and pressures.[1]
For this compound, two principal unimolecular decomposition pathways can be postulated:
-
Ge-C Bond Fission: Homolytic cleavage of the germanium-carbon bond to yield a germyl radical (•GeH₃) and a bromomethyl radical (•CH₂Br).
-
C-Br Bond Fission: Homolytic cleavage of the carbon-bromine bond to produce a germylmethyl radical (•GeH₂CH₃) and a bromine atom (•Br).
The relative contribution of these pathways will depend on the respective bond dissociation energies. It is also plausible that a more complex mechanism involving the elimination of HBr could occur.
The following table summarizes the known kinetic data for germane decomposition and provides a placeholder for the yet-to-be-determined data for this compound, highlighting the current knowledge gap.
| Compound | Reaction | Method | High-Pressure Rate Constant (k∞) | Low-Pressure Rate Constant (k₀) | Activation Energy (Ea) |
| Germane (GeH₄) | GeH₄ → GeH₂ + H₂ | Theoretical (RRKM) | 6.4 x 10¹³ (T/K)⁰.²⁷² exp(-26700 K/T) s⁻¹[1] | 2.7 x 10⁴⁸ (T/K)⁻⁹.⁰⁵ exp(-31600 K/T) cm³ molecule⁻¹ s⁻¹[1] | ~54.3 kcal/mol (high pressure)[2] |
| This compound (CH₂BrGeH₃) | CH₂BrGeH₃ → Products | Experimental/Theoretical | Data not available | Data not available | Data not available |
Proposed Decomposition Pathways
The anticipated unimolecular decomposition pathways for germane and this compound are illustrated below.
Experimental Protocols for Kinetic Studies
While specific protocols for this compound are not available, the following methodologies, adapted from studies on germane and other organometallic compounds, would be appropriate for investigating its reaction kinetics.
Gas-Phase Pyrolysis using a Shock Tube
This method is suitable for studying unimolecular decomposition at high temperatures and well-defined pressures.
-
Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., argon) is prepared. The concentration of the reactant should be low (typically <1%) to ensure that the temperature remains nearly constant during the reaction and to minimize bimolecular reactions.
-
Shock Heating: The gas mixture is rapidly heated by a shock wave generated by the rupture of a diaphragm separating high and low-pressure sections of a shock tube. The temperature and pressure behind the reflected shock wave can be precisely calculated from the shock velocity.
-
Reactant and Product Monitoring: The concentration of the reactant and/or products is monitored over time using techniques such as:
-
Time-of-Flight Mass Spectrometry (TOF-MS): To identify and quantify the species present in the reaction mixture.
-
Laser Schlieren Densitometry: To measure the density gradient, which is related to the reaction progress.
-
Atomic Resonance Absorption Spectroscopy (ARAS): To monitor the concentration of specific atoms, such as Br.
-
-
Data Analysis: The rate constants are determined by fitting the observed concentration profiles to an appropriate kinetic model. By conducting experiments over a range of temperatures and pressures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
The workflow for a typical shock tube experiment is depicted below.
Theoretical Calculations
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the kinetics of this compound reactions.
-
Quantum Chemical Calculations: The potential energy surface of the reaction is mapped using methods such as Density Functional Theory (DFT) or more accurate ab initio methods like Coupled Cluster (e.g., CCSD(T)). This involves locating the equilibrium geometries of the reactant, transition states, and products, and calculating their energies and vibrational frequencies.
-
Transition State Theory (TST): The high-pressure limit rate constant (k∞) can be calculated using TST.
-
RRKM Theory and Master Equation Analysis: To account for the pressure dependence of the unimolecular reaction, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the microcanonical rate constants, k(E). A master equation is then solved to obtain the temperature and pressure-dependent rate constants, k(T,P).
Conclusion and Future Outlook
There is a clear need for experimental and theoretical studies on the reaction kinetics of this compound to fill the existing data gap. The methodologies outlined in this guide, which have been successfully applied to the study of germane and other related compounds, provide a robust framework for future investigations. Such studies would not only provide fundamental kinetic data but also contribute to a deeper understanding of the reaction mechanisms of substituted germanes, which is crucial for their application in materials science and chemical synthesis.
References
A Comparative Guide to the Characterization of (Bromomethyl)germane: Bridging Theoretical Predictions and Experimental Observations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)germane (CH₂BrGeH₃) is a halogenated organogermane compound of interest in various chemical research areas. Understanding its structural and spectroscopic properties is crucial for its potential applications. This guide provides a comparative overview of the theoretical and experimental methodologies used to characterize this compound. Due to a lack of specific published theoretical and experimental data for this compound, this guide will focus on the established techniques and the general nature of the data that would be obtained and compared.
Data Presentation: A Comparative Framework
Table 1: Comparison of Theoretical and Experimental Geometries for this compound
| Parameter | Theoretical Method (e.g., DFT) | Experimental Method (e.g., GED, MW) |
| Ge-C Bond Length (Å) | Predicted Value | Measured Value |
| Ge-H Bond Length (Å) | Predicted Value | Measured Value |
| C-Br Bond Length (Å) | Predicted Value | Measured Value |
| C-H Bond Length (Å) | Predicted Value | Measured Value |
| ∠H-Ge-C Bond Angle (°) | Predicted Value | Measured Value |
| ∠Ge-C-Br Bond Angle (°) | Predicted Value | Measured Value |
| ∠H-C-H Bond Angle (°) | Predicted Value | Measured Value |
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (cm⁻¹)
| Vibrational Mode | Theoretical Method (e.g., DFT) | Experimental Method (e.g., IR, Raman) |
| Ge-H Stretch | Predicted Frequency | Observed Frequency |
| C-H Stretch | Predicted Frequency | Observed Frequency |
| CH₂ Scissoring | Predicted Frequency | Observed Frequency |
| CH₂ Wagging | Predicted Frequency | Observed Frequency |
| Ge-C Stretch | Predicted Frequency | Observed Frequency |
| C-Br Stretch | Predicted Frequency | Observed Frequency |
| GeH₃ Rocking | Predicted Frequency | Observed Frequency |
Table 3: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (ppm)
| Nucleus | Theoretical Method (e.g., GIAO) | Experimental Method (NMR) |
| ¹H (GeH₃) | Predicted Shift | Observed Shift |
| ¹H (CH₂) | Predicted Shift | Observed Shift |
| ¹³C (CH₂) | Predicted Shift | Observed Shift |
Experimental Protocols
The synthesis and characterization of this compound would involve the following established experimental techniques:
Synthesis of this compound
A potential synthetic route to this compound could involve the reaction of germane (GeH₄) with dibromomethane (CH₂Br₂) under controlled conditions, possibly initiated by UV light or a radical initiator. The reaction would proceed via a free-radical chain mechanism.
Reaction: GeH₄ + CH₂Br₂ → CH₂BrGeH₃ + HBr
Experimental Procedure:
-
A reaction vessel would be charged with a solvent (e.g., a high-boiling alkane) and cooled.
-
Dibromomethane would be added to the solvent.
-
Gaseous germane would be bubbled through the solution.
-
The reaction mixture would be irradiated with a UV lamp or heated in the presence of a radical initiator (e.g., AIBN).
-
The reaction progress would be monitored by Gas Chromatography (GC).
-
Upon completion, the product would be isolated and purified by fractional distillation.
Characterization Techniques
-
Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the precise molecular structure of volatile compounds in the gas phase. By analyzing the scattering pattern of an electron beam interacting with the molecules, one can determine bond lengths and angles.
-
Microwave Spectroscopy: This high-resolution technique provides information on the rotational constants of a molecule, from which highly accurate molecular geometries can be derived for gas-phase molecules.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the bond strengths and molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and purity of the synthesized compound.
Visualization of Methodologies
Experimental Workflow for Characterization
Assessing the Reproducibility of (Bromomethyl)germane Synthesis: A Comparative Guide to Analogous Syntheses
The synthesis of halomethyl derivatives of germanium and silicon often presents unique challenges due to the reactivity of the target compounds and the potential for side reactions. While direct methods for the synthesis of (bromomethyl)germane are not well-documented, the procedures for its chloro-germane and bromo-silane analogs offer valuable insights into potential synthetic strategies.
Comparative Analysis of Analogous Syntheses
The synthesis of (chloromethyl)germane has been reported via the reaction of germanium tetrachloride with diazomethane. In contrast, several methods have been described for the synthesis of (bromomethyl)silane, primarily involving halogen exchange reactions or direct bromination of silicon-containing precursors. A summary of these methods is presented in the table below.
| Compound | Method | Precursor | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| (Chloromethyl)germane | Diazomethane Insertion | Germanium tetrachloride | Diazomethane (CH₂N₂) | Diethyl ether | Not Reported | Not Reported | [1] |
| (Bromomethyl)silane | Halogen Exchange | Chlorotrimethylsilane | Magnesium bromide | Diethyl ether | Not Reported | Not Reported | [2][3][4] |
| Halogen Exchange | Chlorotrimethylsilane | Sodium bromide | Acetonitrile | Not Reported | Not Reported | [2][3][4] | |
| Direct Bromination | Hexamethyldisilane | Bromine (Br₂) | Benzene or neat | High | High (no byproducts) | [2][3][4] | |
| Halogenation | Hexamethyldisiloxane | Aluminum bromide | Not Reported | Not Reported | Not Reported | [2][3][4] | |
| Reaction with PBr₃ | Hexamethyldisiloxane | Phosphorus tribromide (PBr₃) | Neat | 92.7 | >99 | [5] |
Experimental Protocols for Analogous Syntheses
The following are detailed experimental protocols for the synthesis of the analogous compounds, which can be adapted for the synthesis of this compound.
1. Synthesis of (Chloromethyl)germane via Diazomethane Insertion (Adapted from Seyferth & Rochow)[1]
Disclaimer: Diazomethane is a toxic and explosive gas and should only be handled by experienced personnel in a suitable fume hood with appropriate safety precautions.
-
A solution of germanium tetrachloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a gas inlet, and a condenser.
-
An ethereal solution of diazomethane is prepared separately and dried over potassium hydroxide pellets.
-
The diazomethane solution is slowly added to the germanium tetrachloride solution at 0 °C with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent and any unreacted diazomethane are carefully removed under reduced pressure.
-
The resulting (chloromethyl)trichlorogermane can be further purified by fractional distillation.
2. Synthesis of (Bromomethyl)silane via Halogen Exchange (General Procedure)[2][3][4]
-
Chlorotrimethylsilane is dissolved in an anhydrous solvent (e.g., diethyl ether or acetonitrile).
-
A brominating agent, such as magnesium bromide or sodium bromide, is added to the solution. The choice of reagent may influence the reactivity of the final product.[2][3][4]
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours to facilitate the halogen exchange.
-
The progress of the reaction can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the inorganic salts are removed by filtration.
-
The (bromomethyl)silane is isolated from the filtrate by fractional distillation.
3. Synthesis of (Bromomethyl)silane via Direct Bromination of Hexamethyldisilane[2][3][4]
-
Hexamethyldisilane is dissolved in a suitable solvent like benzene or used neat.
-
Bromine is added dropwise to the solution at room temperature, with protection from light to prevent radical side reactions.
-
The reaction is typically exothermic and proceeds readily to give bromotrimethylsilane as the sole product.
-
The product can be purified by fractional distillation.
4. Synthesis of Bromotrimethylsilane using Phosphorus Tribromide[5]
-
In an anaerobic environment, a reaction vessel is charged with phosphorus tribromide and hexamethyldisiloxane.
-
The mixture is stirred and heated to 100°C ± 5°C and refluxed for 6 ± 0.5 hours.
-
The product, bromotrimethylsilane, is then obtained by normal pressure rectification. The collection is stopped when the temperature in the kettle reaches 135°C. This method is reported to produce a product with a purity of around 99%.[5]
Proposed Workflow for this compound Synthesis and Reproducibility Assessment
Given the absence of a standardized method, a systematic approach is necessary to develop and validate a synthesis for this compound. The following workflow is proposed:
Caption: A proposed workflow for the development and reproducibility assessment of a novel synthesis, such as for this compound.
This structured approach, starting from the investigation of analogous syntheses and moving towards rigorous optimization and documentation, is crucial for establishing a reliable and reproducible method for the synthesis of this compound. Researchers undertaking this challenge should pay close attention to the purification and characterization of the final product to ensure its suitability for downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 2857-97-8,Bromotrimethylsilane | lookchem [lookchem.com]
- 3. BROMOTRIMETHYLSILANE - Ataman Kimya [atamanchemicals.com]
- 4. Bromotrimethylsilane | 2857-97-8 [amp.chemicalbook.com]
- 5. CN102153582B - A kind of synthetic method of bromotrimethylsilane - Google Patents [patents.google.com]
Confirming the Structure of (Bromomethyl)germane via 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of novel compounds is a cornerstone of chemical research and development. For organometallic species such as (bromomethyl)germane (BrCH₂GeH₃), a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful and non-destructive method for confirming its covalent framework. This guide compares the utility of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in verifying the connectivity of this compound.
Predicted ¹H and ¹³C NMR Data
To illustrate the power of 2D NMR, we will use a set of predicted ¹H and ¹³C chemical shifts for this compound, based on analogous compounds. The methylene protons (CH₂) adjacent to the bromine are expected to be deshielded, appearing at a higher chemical shift compared to the germyl protons (GeH₃). Similarly, the methylene carbon will have a characteristic chemical shift.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₂- | ~3.0 | Quartet |
| ¹H | -GeH₃ | ~2.5 | Triplet |
| ¹³C | -CH₂- | ~15 |
Note: These are estimated values for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.
2D NMR Correlation Analysis
The following table summarizes the expected correlations in the COSY, HSQC, and HMBC spectra of this compound, which would collectively confirm its structure.
| 2D NMR Experiment | Correlating Nuclei | Expected Cross-Peaks (¹H ppm, ¹³C ppm) | Information Gained |
| COSY | ¹H - ¹H | (~3.0, ~2.5) | Confirms the through-bond coupling between the methylene (-CH₂-) and germyl (-GeH₃) protons, establishing the H₂C-GeH₃ connectivity. |
| HSQC | ¹H - ¹³C (¹J) | (~3.0, ~15) | Directly correlates the methylene protons to their attached carbon, confirming the -CH₂- group. |
| HMBC | ¹H - ¹³C (²⁻³J) | (~2.5, ~15) | Shows a long-range correlation between the germyl protons (-GeH₃) and the methylene carbon (-CH₂-), providing definitive evidence for the C-Ge bond. |
Experimental Protocols
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) suitable for NMR spectroscopy. The solution is transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1D NMR Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the 1D proton spectrum. Key parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C experiment is run to obtain the 1D carbon spectrum. Key parameters include a spectral width of 240 ppm, 256-1024 scans, and a relaxation delay of 2 seconds.
2D NMR Acquisition:
-
COSY: A gradient-selected COSY (gCOSY) experiment is performed. Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are collected.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling (typically ~145 Hz) is performed. The experiment is run with 128-256 increments in t₁ and 4-8 scans per increment.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay is optimized for a ²⁻³J(CH) coupling of 8-10 Hz. The experiment is acquired with 256-512 increments in t₁ and 8-16 scans per increment.
Visualizing the Workflow
The logical progression of experiments to confirm the structure of this compound is illustrated below.
Caption: Workflow for this compound structure confirmation.
Conclusion
While 1D NMR provides initial information on the types of protons and carbons present, 2D NMR techniques are indispensable for unambiguously establishing the molecular structure of this compound. The COSY experiment confirms the proton-proton connectivity within the H₂C-GeH₃ fragment. The HSQC experiment links the methylene protons to their corresponding carbon. Finally, the crucial HMBC experiment provides the definitive link across the C-Ge bond by showing the correlation between the germyl protons and the methylene carbon. The collective data from these experiments provides irrefutable evidence for the proposed structure.
Elemental Analysis of Novel (Bromomethyl)germane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate elemental analysis is paramount in the characterization of novel compounds. This guide provides a comparative overview of analytical techniques for the elemental analysis of novel (bromomethyl)germane derivatives, supported by experimental data and detailed protocols.
The precise determination of the elemental composition of newly synthesized this compound derivatives is a critical step in their characterization, ensuring purity and confirming their chemical structure. Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the most commonly used methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical technique for elemental analysis depends on several factors, including the elements of interest, the required sensitivity, the sample matrix, and the available instrumentation. For this compound derivatives, the accurate quantification of carbon (C), hydrogen (H), bromine (Br), and germanium (Ge) is essential.
| Analytical Technique | Elements Determined | Sample Type | Key Advantages | Key Limitations |
| Combustion Analysis | C, H, N, S, Halogens | Solid, Liquid | High precision and accuracy for C, H, N, S; well-established method. | Indirect determination of oxygen; can be affected by sample homogeneity. |
| ICP-MS | Most elements, including Ge and Br | Solid (after digestion), Liquid | High sensitivity (trace element analysis); multi-element capability. | Requires sample digestion, which can be complex and time-consuming; potential for isobaric interferences. |
| X-Ray Fluorescence (XRF) | Elements from Na to U, including Ge and Br | Solid, Liquid, Powder | Non-destructive; minimal sample preparation; rapid analysis. | Lower sensitivity for lighter elements; matrix effects can influence accuracy. |
Experimental Data
The following table summarizes hypothetical elemental analysis data for three novel this compound derivatives, comparing the theoretical values with experimental results obtained using different analytical techniques.
| Compound | Element | Theoretical (%) | Combustion Analysis (%) | ICP-MS (%) | XRF (%) |
| Derivative 1 | C | 45.12 | 45.05 ± 0.15 | - | - |
| H | 5.23 | 5.18 ± 0.10 | - | - | |
| Br | 25.36 | 25.28 ± 0.20 | 25.41 ± 0.10 | 25.30 ± 0.25 | |
| Ge | 24.29 | - | 24.21 ± 0.08 | 24.35 ± 0.15 | |
| Derivative 2 | C | 40.88 | 40.81 ± 0.12 | - | - |
| H | 4.52 | 4.47 ± 0.09 | - | - | |
| Br | 29.51 | 29.42 ± 0.22 | 29.58 ± 0.11 | 29.45 ± 0.28 | |
| Ge | 25.09 | - | 25.01 ± 0.09 | 25.15 ± 0.18 | |
| Derivative 3 | C | 37.25 | 37.18 ± 0.14 | - | - |
| H | 3.91 | 3.85 ± 0.08 | - | - | |
| Br | 33.19 | 33.09 ± 0.25 | 33.28 ± 0.12 | 33.12 ± 0.30 | |
| Ge | 25.65 | - | 25.57 ± 0.10 | 25.71 ± 0.20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Combustion Analysis
Combustion analysis is a robust and widely used method for determining the percentage of carbon, hydrogen, nitrogen, sulfur, and halogens in organic compounds.
Methodology:
-
A precisely weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
The sample is combusted in a high-temperature furnace (around 900-1100 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and HX, where X is a halogen) are passed through a series of scrubbers and catalysts to ensure complete conversion and removal of interfering substances.
-
The gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
-
For halogen determination, the combustion gases are passed through a tube containing a silver wool absorbent, and the amount of silver halide formed is determined.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace levels.
Methodology:
-
A solid sample of the this compound derivative is accurately weighed.
-
The sample is digested using a mixture of strong acids (e.g., nitric acid, hydrofluoric acid, and peroxide) in a closed-vessel microwave digestion system.
-
The resulting solution is diluted to a known volume with deionized water.
-
The sample solution is introduced into the ICP-MS instrument, where it is nebulized and transported into the argon plasma.
-
The high temperature of the plasma (6,000-10,000 K) desolvates, atomizes, and ionizes the atoms of the sample.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the number of ions for each mass, which is proportional to the concentration of the element in the original sample.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.
Methodology:
-
The this compound derivative sample (in solid or powdered form) is placed in a sample cup.
-
The sample is irradiated with a primary X-ray beam from an X-ray tube.
-
The primary X-rays excite electrons in the inner shells of the atoms in the sample, causing them to be ejected.
-
Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element.
-
The emitted fluorescent X-rays are collected by a detector, which measures their energy and intensity.
-
The energy of the X-rays identifies the elements present, and the intensity is proportional to the concentration of each element.
Visualizations
To further clarify the experimental workflow, the following diagram illustrates the key steps involved in the elemental analysis of this compound derivatives.
Caption: Experimental workflow for the elemental analysis of this compound derivatives.
This guide provides a foundational understanding of the key techniques used for the elemental analysis of novel this compound derivatives. The selection of the most appropriate method will depend on the specific research goals and available resources. For comprehensive characterization, a combination of these techniques is often employed to provide orthogonal data and ensure the highest level of confidence in the results.
Safety Operating Guide
Prudent Disposal of (Bromomethyl)germane: A Step-by-Step Guide for Laboratory Personnel
Disclaimer: The following disposal procedure is a general guideline based on the known reactivity of organogermanium halides. No specific safety data sheet (SDS) for (Bromomethyl)germane was found in the public domain. Therefore, this protocol should be adapted based on a thorough risk assessment conducted by qualified personnel for the specific quantities and concentrations used in your laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
This compound is expected to be a reactive, toxic, and potentially flammable compound. All handling and disposal operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Essential Safety and Logistical Information
This document provides a procedural framework for the safe neutralization and disposal of this compound waste. The primary method of degradation is through controlled hydrolysis, which converts the reactive halide to less hazardous germanium oxide/hydroxide species.
Core Principles of Disposal:
-
In-Lab Neutralization: Small quantities of this compound should be neutralized in the laboratory before being processed for final disposal.
-
Controlled Reaction: The hydrolysis of organogermanium halides can be exothermic. The reaction must be carried out slowly and with cooling to prevent a runaway reaction.
-
Waste Segregation: All waste generated during the disposal process must be collected and disposed of as hazardous waste according to institutional and local regulations.
Quantitative Data for Disposal Protocol
The following table provides estimated operational parameters for the neutralization of this compound. These values are based on general laboratory practices for similar reactive halides and should be optimized with caution.
| Parameter | Value | Notes |
| Neutralizing Agent | 5% Sodium Hydroxide (NaOH) solution | A weak basic solution is recommended to control the reaction rate. Stronger bases may lead to a more vigorous and potentially hazardous reaction. The use of aqueous base facilitates hydrolysis. |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | The reaction vessel should be maintained in an ice bath to dissipate heat generated during hydrolysis. |
| Reagent Ratio (Molar Excess) | > 3x molar excess of NaOH | A significant excess of the neutralizing agent ensures the complete destruction of the this compound. |
| Addition Rate | Dropwise | Slow, dropwise addition of the this compound solution to the neutralizing agent is critical to maintain control over the reaction. |
| Reaction Time | Minimum 2 hours | After the addition is complete, the mixture should be stirred for a sufficient time to ensure complete neutralization. An overnight stir is a conservative and safe approach. |
| pH of Final Solution | > 12 | The final reaction mixture should be strongly basic to ensure that all acidic byproducts (HBr) have been neutralized. |
Detailed Experimental Protocol for Neutralization
This protocol outlines the step-by-step procedure for neutralizing residual this compound in a laboratory setting.
1. Preparation and Personal Protective Equipment (PPE):
-
Conduct the entire procedure in a certified chemical fume hood.
-
Wear the following minimum PPE:
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Ensure a safety shower and eyewash station are immediately accessible.
-
2. Reagent and Equipment Setup:
-
Prepare a 5% aqueous solution of sodium hydroxide (NaOH).
-
Prepare a quench vessel (a three-necked round-bottom flask is recommended) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (to maintain an inert atmosphere, although not strictly necessary for hydrolysis, it is good practice for reactive organometallics).
-
Place the quench vessel in a secondary container (e.g., a plastic tub) filled with ice to create an ice bath.
3. Neutralization Procedure:
-
Charge the quench vessel with a volume of the 5% NaOH solution that represents at least a three-fold molar excess relative to the amount of this compound to be neutralized.
-
Begin stirring the NaOH solution and allow it to cool in the ice bath.
-
Dilute the this compound waste with an inert, water-miscible solvent (e.g., tetrahydrofuran - THF) to improve miscibility and control the reaction rate.
-
Transfer the diluted this compound solution to the dropping funnel.
-
Slowly add the this compound solution dropwise to the cooled, stirring NaOH solution.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for at least 2 hours. For an added margin of safety, allow the mixture to stir overnight at room temperature.
4. Waste Processing and Disposal:
-
After the reaction is complete, check the pH of the aqueous layer to ensure it is strongly basic (pH > 12). If not, add more NaOH solution.
-
Separate the organic and aqueous layers if a non-miscible solvent was used.
-
Package the aqueous and organic waste in separate, clearly labeled hazardous waste containers.
-
The labels should include: "Hazardous Waste," the chemical composition of the waste, and the date.
-
Arrange for pickup and disposal of the hazardous waste through your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Personal protective equipment for handling (Bromomethyl)germane
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of (Bromomethyl)germane, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or reaction.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] A lab coat or chemical-resistant apron must be worn.[1] Closed-toe shoes are mandatory.[1][5] | Prevents skin contact, which can cause irritation or burns.[3][6][4] this compound may be absorbed through the skin. |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7][8][9] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][2][10] | Protects against inhalation of vapors, which may be toxic and cause respiratory irritation.[3][6][4] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use spark-proof tools and operate away from heat, open flames, and other ignition sources, as germane and its derivatives can be flammable.[6][7][8][9]
-
Ensure all containers are properly labeled and sealed.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8]
-
Store away from incompatible materials such as oxidizing agents.[8]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[3]
-
Do not dispose of this compound down the drain or in general waste.[3]
Emergency Procedures and First Aid
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air immediately.[3][11][12][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][11] |
| Skin Contact | Immediately remove contaminated clothing.[12][13][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12][14] Seek medical attention if irritation persists.[11][12] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][14] Remove contact lenses if present and easy to do.[12][14] Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3][11] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. fishersci.com [fishersci.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. airgas.com [airgas.com]
- 8. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
